Diisopentyl succinate
Description
The exact mass of the compound Diisopentyl succinate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Diisopentyl succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisopentyl succinate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(3-methylbutyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-11(2)7-9-17-13(15)5-6-14(16)18-10-8-12(3)4/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITLQDOBPXWZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231370 | |
| Record name | Diisopentyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-04-2 | |
| Record name | Diisoamyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopentyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopentyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopentyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Diisopentyl succinate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32GYA74XJK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Diisopentyl Succinate: A Technical Guide
Executive Summary
Diisopentyl succinate (CAS 818-04-2), also known as Diisoamyl succinate, is a dialkyl ester of succinic acid that has emerged as a high-performance, bio-based functional fluid. Historically utilized as a flavoring agent for its fruity, winey profile, it has recently gained prominence in pharmaceutical and cosmetic formulation as a "green" alternative to volatile silicones (e.g., cyclomethicone).
Its physicochemical profile—characterized by low viscosity, high spreadability, and excellent solvency for organic UV filters—makes it a critical excipient for modern, sustainable product development. This guide provides a rigorous technical analysis of its properties, synthesis, and application logic.
Molecular Identity & Structural Analysis[1]
Diisopentyl succinate is formed through the esterification of succinic acid (a dicarboxylic acid) with two equivalents of isopentyl alcohol (3-methyl-1-butanol). Its structure features a central succinate core flanked by two branched isopentyl chains, which disrupt intermolecular packing and contribute to its liquid state and low viscosity.
| Identifier | Value |
| CAS Number | 818-04-2 |
| IUPAC Name | Bis(3-methylbutyl) butanedioate |
| Common Synonyms | Diisoamyl succinate; Succinic acid, diisopentyl ester |
| Molecular Formula | C₁₄H₂₆O₄ |
| SMILES | CC(C)CCOC(=O)CCC(=O)OCCC(C)C |
| InChI Key | VITLQDOBPXWZLH-UHFFFAOYSA-N |
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for formulation parameters.
Table 1: Quantitative Physicochemical Data
| Property | Value / Range | Source / Method |
| Molecular Weight | 258.35 g/mol | Calculated |
| Physical State | Clear, colorless liquid | Experimental |
| Density | 0.955 – 0.966 g/cm³ @ 25°C | Experimental [1, 2] |
| Boiling Point | 281°C – 298°C @ 760 mmHg | Experimental [1, 3] |
| Flash Point | ~122°C – 129°C | Closed Cup [2] |
| Refractive Index | 1.431 – 1.439 @ 20°C | Experimental [2] |
| Vapor Pressure | ~0.004 mmHg (0.53 Pa) @ 25°C | Estimated [2] |
| LogP (Octanol/Water) | 3.7 – 4.02 | Estimated [1, 2] |
| Water Solubility | Insoluble (< 6 mg/L @ 25°C) | Estimated [2] |
| Solubility (Organic) | Soluble in ethanol, oils, esters | Experimental |
| Odor Profile | Fruity, winey, oily, apple-like | Organoleptic [2] |
Functional Rheology & Solvency
While exact kinematic viscosity values are proprietary to specific commercial grades (e.g., HallSens® DIAS), Diisopentyl succinate is functionally characterized as a low-viscosity fluid . It mimics the rheology of cyclomethicone (approx. 4–6 cSt), providing a "dry" emollience and rapid spreading without the occlusion associated with heavier oils.
-
Solvency: High compatibility with organic crystalline UV filters and lipophilic actives, often superior to standard carriers like C12-15 Alkyl Benzoate.
-
Polarity: Moderate polarity due to the diester functionality, aiding in pigment dispersion.
Synthesis & Manufacturing Workflow
The industrial production of Diisopentyl succinate follows a classic Fischer esterification pathway. This process is increasingly catalyzed by green chemistry principles, utilizing bio-derived succinic acid (from fermentation) to ensure a 100% renewable carbon index.
Reaction Mechanism
The reaction involves the protonation of the carbonyl oxygen of succinic acid, followed by nucleophilic attack by the hydroxyl group of isopentyl alcohol. Water is removed continuously to drive the equilibrium toward the ester product.
Figure 1: Acid-catalyzed esterification pathway for the synthesis of Diisopentyl succinate.
Applications in Drug Development & Formulation
Diisopentyl succinate serves as a functional excipient, particularly in topical and transdermal formulations where vehicle properties dictate active pharmaceutical ingredient (API) penetration.
"Green" Silicone Replacement
In topical drug delivery and dermocosmetics, regulatory pressure on cyclic silicones (D4, D5) drives the need for biodegradable alternatives. Diisopentyl succinate replicates the sensory profile of silicones—light, non-greasy, fast-absorbing—while offering biodegradability.
Solvency & Bioavailability
Its diester structure provides a unique polarity balance, making it an excellent solvent for:
-
Lipophilic APIs: Enhances solubility of poorly water-soluble drugs.
-
UV Filters: Solubilizes crystalline organic filters (e.g., Avobenzone) more effectively than non-polar hydrocarbons, preventing crystallization and ensuring consistent SPF performance.
Figure 2: Decision logic for selecting Diisopentyl succinate in topical formulations.
Safety, Toxicology & Handling
Diisopentyl succinate is generally regarded as safe for its intended uses in cosmetics and flavorings.
-
GHS Classification: Not classified as a hazardous substance according to GHS criteria in many jurisdictions (e.g., EU CLP) [3].
-
Toxicity: Lack of acute toxicity data (LD50) in public dossiers suggests low toxicity, supported by its approval as a flavoring agent (FEMA/JECFA) and cosmetic ingredient.
-
Handling: Standard laboratory PPE (gloves, safety glasses) is recommended. Store in a cool, dry place away from strong oxidizing agents.
-
Biodegradability: Readily biodegradable, contributing to a favorable environmental profile compared to synthetic mineral oils or silicones.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69956, Diisopentyl succinate. Retrieved from [Link][1]
-
The Good Scents Company (2023). Diisopentyl succinate: Flavor and Fragrance Data. Retrieved from [Link]
Sources
Diisopentyl succinate CAS number and molecular structure
The following technical guide is a comprehensive monograph on Diisopentyl Succinate , designed for application scientists and drug development professionals.
CAS Number: 818-04-2 Primary Application: Green Solvents, Topical Excipients, and Pharmaceutical Intermediates Document Type: Technical Reference & Application Guide[1]
Executive Summary
Diisopentyl succinate (Bis(3-methylbutyl) butanedioate) is a dialkyl ester of succinic acid and isopentyl alcohol.[1] Historically utilized as a flavoring agent due to its fruity, wine-like organoleptic profile, it has emerged in modern pharmaceutical and cosmetic development as a bio-based structural alternative to cyclomethicones and low-viscosity silicones.[1]
Its high spreadability, hydrolytic stability, and "green" synthesis profile (often derived from fermentation-based succinic acid) make it a critical candidate for topical drug delivery systems , particularly where non-occlusive emolliency and solvent capacity for lipophilic APIs are required.[1]
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature & Identifiers
| Parameter | Value |
| CAS Number | 818-04-2 |
| IUPAC Name | Bis(3-methylbutyl) butanedioate |
| Synonyms | Diisoamyl succinate; Succinic acid diisopentyl ester; Butanedioic acid, 1,4-bis(3-methylbutyl) ester |
| Molecular Formula | C₁₄H₂₆O₄ |
| Molecular Weight | 258.35 g/mol |
| SMILES | CC(C)CCOC(=O)CCC(=O)OCCC(C)C |
| InChI Key | VITLQDOBPXWZLH-UHFFFAOYSA-N |
Molecular Structure Visualization
The following diagram illustrates the connectivity of Diisopentyl Succinate, highlighting the central succinate core flanked by two isopentyl (isoamyl) ester groups.
Figure 1: Structural connectivity showing the central succinic diester linkage.
Physicochemical Profile
Understanding the physical constants is vital for formulation scientists replacing traditional solvents.[1]
| Property | Value | Relevance to Formulation |
| Appearance | Colorless, clear liquid | Suitable for aesthetic-critical topicals.[1] |
| Boiling Point | 281.1°C (at 760 mmHg) | High thermal stability for heated processing.[1] |
| Density | 0.966 g/cm³ | Comparable to water; facilitates emulsion stability.[1] |
| LogP (Octanol/Water) | ~3.7 - 4.0 | Highly lipophilic; excellent solvent for hydrophobic APIs.[1] |
| Flash Point | ~122.6°C | Safe for standard manufacturing handling.[1] |
| Solubility | Soluble in Ethanol, Oils, EstersInsoluble in Water (<0.5 g/L) | Ideal for oil-phase continuous systems or w/o emulsions.[1] |
| Refractive Index | 1.439 | Close to skin lipids; provides "invisible" finish.[1] |
Synthesis & Manufacturing Protocol
For research applications requiring high-purity synthesis, the Fischer Esterification method is the industry standard.[1] This reversible reaction requires water removal to drive equilibrium toward the ester.[1]
Synthesis Pathway (Logic Diagram)
Figure 2: Acid-catalyzed esterification pathway with continuous water removal.[1]
Laboratory Scale Protocol (Standardized)
Objective: Synthesize 100g of Diisopentyl Succinate.
-
Reactant Loading: In a 500mL round-bottom flask, combine:
-
Reflux: Attach a Dean-Stark trap and condenser. Heat to reflux (oil bath ~130°C). Monitor water collection in the trap.
-
Completion: Reaction is complete when water evolution ceases (approx. 3-5 hours).[1]
-
Work-up:
-
Purification: Perform fractional vacuum distillation. Collect the fraction boiling at ~145-150°C (at reduced pressure, e.g., 10 mmHg).
-
Validation: Verify structure via FTIR (Ester C=O stretch at ~1735 cm⁻¹) and ¹H-NMR.
Applications in Drug Development
Diisopentyl succinate is increasingly relevant in dermatological and transdermal formulations .[1]
Functional Attributes
-
Silicone Replacement: Mimics the sensory profile of Cyclomethicone (D5) and Dimethicone.[1] It offers a "dry," non-greasy skin feel, critical for patient compliance in topical therapies (e.g., acne treatments, psoriasis creams).[1]
-
Solubilizer: Excellent solvent for lipophilic Active Pharmaceutical Ingredients (APIs) such as steroids, NSAIDs (e.g., Ibuprofen), and antifungal agents.[1]
-
Pigment Dispersant: In medicated make-up or physical sunscreens (Zinc Oxide/Titanium Dioxide), it prevents agglomeration, ensuring uniform dosage application.[1]
Formulation Compatibility Table
| System Type | Function | Usage Level |
| Topical Creams (O/W) | Emollient / Lipid Phase | 2.0 - 10.0% |
| Anhydrous Ointments | Viscosity Reducer / Spreading Agent | 5.0 - 20.0% |
| Transdermal Gels | Permeation Enhancer (Lipid extraction mechanism) | 1.0 - 5.0% |
| Sunscreen (Drug) | UV Filter Solubilizer | 5.0 - 15.0% |
Safety & Toxicology
While specific clinical data on the pure substance is proprietary in some contexts, the safety profile is grounded in its metabolic fate and regulatory status as a flavoring agent.[1]
-
Metabolism: Rapidly hydrolyzed in vivo by non-specific esterases (carboxylesterases) into Succinic Acid (a Krebs cycle intermediate) and Isopentyl Alcohol .[1]
-
Skin Irritation: Generally classified as non-irritating and non-sensitizing in cosmetic concentrations.[1]
-
Regulatory:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69956, Diisopentyl succinate.[1] Retrieved from [Link][1]
-
The Good Scents Company. Diisopentyl succinate: Organoleptic Properties and Safety.[1] Retrieved from [Link][1]
-
Hallstar. HallSens™ DIAS (Diisoamyl Succinate) Technical Data Sheet.[1] (Industry reference for cosmetic application). Retrieved from [Link]
-
U.S. EPA. CompTox Chemicals Dashboard: Diisopentyl succinate.[1] Retrieved from [Link][1]
Sources
Diisopentyl succinate safety data sheet and handling precautions
CAS No: 818-04-2 | EC No: 212-448-6 | Formula: C₁₄H₂₆O₄[1][2][3]
Executive Summary & Chemical Identity
Diisopentyl succinate (also known as Diisoamyl succinate or Bis(3-methylbutyl) succinate) is a dialkyl ester of succinic acid.[4] While frequently utilized in the flavor and fragrance industry for its fruity, wine-like organoleptic profile, its application in pharmaceutical research is growing as a lipophilic solvent and potential permeation enhancer.
Unlike lower molecular weight esters (e.g., ethyl acetate), Diisopentyl succinate exhibits low volatility and high lipophilicity (logP ~3.7–4.0), making it a stable carrier for hydrophobic compounds. This guide provides a rigorous safety and handling framework for researchers, emphasizing that while the substance is often "Not Classified" under GHS for acute toxicity, its handling requires strict adherence to Good Laboratory Practice (GLP) to prevent experimental contamination and long-term exposure risks.
Chemical Identification Table
| Parameter | Technical Specification |
| IUPAC Name | Bis(3-methylbutyl) butanedioate |
| CAS Number | 818-04-2 |
| Molecular Weight | 258.35 g/mol |
| SMILES | CC(C)CCOC(=O)CCC(=O)OCCC(C)C |
| Regulatory Status | JECFA No.[1][2][3][4][5] 09.345; EINECS 212-448-6 |
Hazard Identification & Risk Assessment
Current GHS Status: According to ECHA notifications and major supplier Safety Data Sheets (SDS), Diisopentyl succinate is Not Classified as a hazardous substance under the Globally Harmonized System (GHS) for acute oral, dermal, or inhalation toxicity.
Scientific Interpretation of "Not Classified": Researchers must distinguish between "non-toxic" and "insufficient data." While the lack of classification suggests a high safety margin (supported by its use as a food flavoring), the chemical belongs to the Ester functional group.
-
Potential Health Effects: Prolonged exposure may cause mild skin defatting (due to lipophilicity) or transient eye irritation.
-
Inhalation: Low vapor pressure reduces inhalation risk at room temperature, but aerosolization (e.g., during sonication or vortexing) requires respiratory protection.
NFPA 704 Rating (Estimated)[3]
-
Health (Blue): 0 (No significant hazard)[3]
-
Flammability (Red): 1 (Combustible if heated > 120°C)[3]
-
Instability (Yellow): 0 (Stable)[3]
Critical Handling Protocols
Engineering Controls
Despite its low hazard profile, standard engineering controls are non-negotiable to ensure data integrity and personnel safety.
-
Ventilation: Handle in a chemical fume hood if heating or generating aerosols.
-
Material Compatibility:
-
Recommended: Glass (Borosilicate), Stainless Steel (316L), HDPE, PTFE.
-
Avoid: Natural rubber or PVC tubing, as the ester may act as a plasticizer, leaching contaminants into your sample.
-
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (≥ 0.11 mm) | Provides excellent resistance to aliphatic esters.[1][3][5] Latex is permeable and should be avoided. |
| Eye Protection | Safety Glasses with Side Shields | Prevents splashes; critical during transfer or pipetting.[3] |
| Respiratory | N95/P100 (if aerosolized) | Required only if mist generation is expected (e.g., spray drying).[3] |
Storage & Stability
Mechanism of Degradation: Esters are susceptible to hydrolysis in the presence of moisture and extreme pH.
-
Protocol: Store in a cool, dry place (Room Temperature, 15–25°C).
-
Headspace Management: Keep containers tightly closed. For long-term storage of analytical standards, flush headspace with Nitrogen or Argon to prevent moisture ingress and oxidation.
Emergency Response Framework
This decision tree outlines the logical flow for responding to spills or exposure.
Figure 1: Emergency Response Decision Tree for Diisopentyl Succinate.[3]
Physicochemical Profile for Experimental Design
The following data is curated to assist in solvent selection and formulation design.
| Property | Value | Experimental Relevance |
| Physical State | Clear, colorless liquid | Visual purity check.[1][2][3] |
| Boiling Point | 281°C – 298°C | Suitable for high-temperature reactions without solvent loss.[3] |
| Flash Point | ~122°C (Closed Cup) | Classified as Combustible (Class IIIB).[3] Safe for most standard lab heating. |
| Density | 0.96 g/cm³ | Slightly less dense than water; facilitates phase separation.[3] |
| Solubility (Water) | Insoluble (~5.6 mg/L) | Excellent for biphasic extraction of lipophilic analytes.[3] |
| Solubility (Organic) | Soluble in Ethanol, Oils | Compatible with most organic synthesis workflows.[3] |
| LogP | ~3.7 – 4.0 | Indicates high lipophilicity; potential for cell membrane permeation.[3] |
Toxicological & Ecological Insight
Toxicological Data
-
Acute Toxicity: Data is limited, but structurally related succinate esters (e.g., Diethyl succinate) show low toxicity (LD50 Oral Rat > 5000 mg/kg).
-
Metabolism: In vivo, succinate esters are typically hydrolyzed by carboxylesterases into succinic acid (a Krebs cycle intermediate) and isoamyl alcohol . Both metabolites are well-tolerated at low concentrations.
-
Sensitization: No evidence of skin sensitization in available literature.
Ecological Fate[1][3]
-
Biodegradability: Succinate esters are generally readily biodegradable due to the lability of the ester bond.
-
Ecotoxicity: Predicted to be low, but spills should be prevented from entering waterways to avoid high Biological Oxygen Demand (BOD) during degradation.
Research Applications & Lifecycle
Diisopentyl succinate is increasingly relevant in "Green Chemistry" as a bio-based solvent alternative and in drug delivery systems.
Application Workflow
Figure 2: Lifecycle and Application Workflow.[3]
-
Green Solvent: Used as a replacement for chlorinated solvents in extraction processes where high lipophilicity is required.
-
Flavoring: Approved for use in food (JECFA 09.345) for imparting brandy/wine notes.
-
Pharmaceuticals: Investigated as a hydrophobic excipient or intermediate in the synthesis of biodegradable polyesters (polybutylene succinate derivatives).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69956, Diisopentyl succinate. Retrieved from [Link][3]
-
European Chemicals Agency (ECHA). C&L Inventory: Diisopentyl succinate.[4] Retrieved from [Link][3]
-
The Good Scents Company. Diisopentyl succinate Material Information and JECFA Data. Retrieved from [Link][3]
-
World Health Organization (WHO). Evaluation of Certain Food Additives (JECFA). Safety evaluation of succinate esters. Retrieved from [Link][3]
Sources
The Enigmatic Presence of Diisopentyl Succinate in Nature: A Technical Guide for Researchers
Foreword
In the vast and intricate world of natural products, the identification and characterization of novel compounds remain a cornerstone of scientific exploration. This guide delves into the current understanding of diisopentyl succinate, a dicarboxylic acid ester that contributes to the sensory profiles of certain foods. While its presence in fermented beverages is acknowledged, its genesis within the plant kingdom remains a subject of scientific inquiry. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known natural occurrences of diisopentyl succinate, a postulated biosynthetic pathway in plants, and a foundational analytical framework for its detection and quantification. By synthesizing existing knowledge with biochemical principles, we endeavor to illuminate the path for future research into this intriguing flavor compound.
Diisopentyl Succinate: A Chemical and Sensory Profile
Diisopentyl succinate (C14H26O4), also known as diisoamyl succinate, is the diester of succinic acid and isopentyl alcohol.[1] Its chemical structure confers specific physicochemical properties that dictate its volatility and sensory perception.
Table 1: Physicochemical Properties of Diisopentyl Succinate
| Property | Value | Reference |
| Molecular Weight | 258.35 g/mol | [2] |
| Appearance | Colorless, clear liquid (estimated) | [3] |
| Odor Profile | Fruity, winey, oily, with apple and fermented notes | [1] |
| Boiling Point | 298.00 °C @ 760.00 mm Hg | [3] |
| Flash Point | 252.00 °F (122.22 °C) | [3] |
| Solubility in Water | 5.649 mg/L @ 25 °C (estimated) | [3] |
The characteristic fruity and wine-like aroma of diisopentyl succinate makes it a significant contributor to the flavor profiles of various food products.[1]
Documented Natural Occurrence in Food Systems
While the widespread natural occurrence of diisopentyl succinate in plants is not extensively documented, its presence has been confirmed in certain fermented food products. This suggests that its formation may be a result of microbial activity during fermentation, acting upon precursors present in the raw plant materials.
Table 2: Known Occurrences of Diisopentyl Succinate in Food
| Food Product | Context of Occurrence | Reference(s) |
| Grape Brandy | Identified as a volatile component contributing to the aroma profile. | [3] |
| Wine | Detected as a flavor compound, likely formed during fermentation. | [3] |
| Processed Fruit | Used as a flavoring agent. | [3] |
The presence of diisopentyl succinate in these alcoholic beverages is a direct consequence of the esterification of succinic acid and isoamyl alcohol, both of which are common products of yeast metabolism during fermentation.
Postulated Biosynthetic Pathway of Diisopentyl Succinate in Plants
Although direct evidence for the complete biosynthesis of diisopentyl succinate within plant tissues is currently limited, a plausible pathway can be postulated based on the established metabolic routes for its precursors: succinic acid and isopentyl alcohol (isoamyl alcohol).
Biosynthesis of Succinic Acid
Succinic acid is a key intermediate in the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle, a fundamental metabolic pathway in all aerobic organisms, including plants.[4] The TCA cycle occurs within the mitochondria and is central to cellular respiration.
An alternative route for succinate production in plants and microorganisms is the glyoxylate shunt .[4] This pathway is particularly important in germinating seeds where stored fats are being converted into carbohydrates.
Caption: Biosynthesis of Succinic Acid in Plants.
Biosynthesis of Isopentyl Alcohol (Isoamyl Alcohol)
Isopentyl alcohol, a type of fusel alcohol, is synthesized in plants and microorganisms from the amino acid leucine. The pathway involves the deamination and decarboxylation of α-ketoisocaproate, an intermediate in leucine metabolism.
Caption: Biosynthesis of Isopentyl Alcohol from Leucine.
Esterification: The Final Step
The final step in the formation of diisopentyl succinate is the esterification of succinic acid with two molecules of isopentyl alcohol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) or potentially other esterases.[5] These enzymes are responsible for the synthesis of a wide variety of esters that contribute to the aroma of fruits and flowers.
Caption: Postulated Esterification of Succinic Acid and Isopentyl Alcohol.
Analytical Methodology for the Detection and Quantification of Diisopentyl Succinate
The analysis of volatile and semi-volatile compounds like diisopentyl succinate in complex matrices such as plant tissues or food products requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.
Sample Preparation and Extraction
The choice of extraction method is critical for the efficient recovery of diisopentyl succinate.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from solid and liquid samples.[6]
-
Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of analytes.
-
Incubation: The sample is typically heated to a specific temperature (e.g., 50-60°C) for a set time to promote the release of volatile compounds into the headspace.[6]
-
-
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the sample matrix (usually aqueous) and an immiscible organic solvent (e.g., dichloromethane, diethyl ether).
-
Stir Bar Sorptive Extraction (SBSE): This technique uses a magnetic stir bar coated with a sorbent phase to extract analytes from a liquid sample. It offers higher extraction efficiency than SPME for some compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Protocol: General GC-MS Method for Diisopentyl Succinate Analysis
-
Injector:
-
Mode: Splitless for trace analysis or split for higher concentrations.
-
Temperature: 250°C.
-
Desorption Time (for SPME): 2-5 minutes.[7]
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column is suitable.
-
Example: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 5-10°C/min.
-
Final Hold: Hold at 280°C for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Identification: The identification of diisopentyl succinate is achieved by comparing the retention time and the mass spectrum of the unknown peak with those of an authentic standard or with a reference library such as the NIST Mass Spectral Library.
Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) should be used to correct for variations in extraction efficiency and instrument response. A calibration curve is constructed using standards of known concentrations.
Future Directions and Conclusion
The natural occurrence of diisopentyl succinate in plants remains a compelling area for further investigation. While its presence in fermented products is established, its endogenous synthesis by plants has yet to be definitively proven. Future research should focus on:
-
Screening of Plant Tissues: A systematic screening of a wide variety of fruits, flowers, and vegetables for the presence of diisopentyl succinate using sensitive analytical techniques like GC-MS.
-
Enzyme Characterization: Identification and characterization of the specific alcohol acyltransferases or other esterases in plants that are capable of synthesizing diisopentyl succinate.
-
Metabolic Engineering: Once the biosynthetic pathway is fully elucidated, there may be opportunities for metabolic engineering to enhance the production of this desirable flavor compound in crops.
References
Sources
- 1. scent.vn [scent.vn]
- 2. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diisopentyl succinate, 818-04-2 [thegoodscentscompany.com]
- 4. Biosynthetic Pathway and Metabolic Engineering of Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Different Techniques of Malolactic Fermentation Induction on Diacetyl Metabolism and Biosynthesis of Selected Aromatic Esters in Cool-Climate Grape Wines [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of Diisopentyl Succinate
[1]
Executive Summary
This technical guide provides a definitive reference for the structural characterization of Diisopentyl succinate (Bis(3-methylbutyl) butanedioate).[1] Designed for drug development professionals and analytical chemists, this document moves beyond static data listing to establish a self-validating analytical framework . We integrate synthesis logic with spectroscopic evidence to ensure unambiguous identification of the target molecule, distinguishing it from homologous impurities (e.g., diisobutyl succinate).[1]
Molecule Profile:
Synthesis & Isolation Context
Expertise Note: Reliable spectroscopic data depends on the purity of the isolate.[1] The following protocol outlines the standard Fischer Esterification route used to generate the reference material for this dataset.
Protocol:
-
Reagents: Succinic acid (1.0 eq), Isopentyl alcohol (2.5 eq, excess), Sulfuric acid (cat. 1 mol%).[1]
-
Reflux: Dean-Stark apparatus is essential to remove water azeotropically (driving equilibrium to the right).[1] Reflux at ~140°C for 4-6 hours.[1]
-
Workup: Wash with
(remove unreacted acid) Brine Dry ( ).[1] -
Purification: Vacuum distillation (BP ~150°C @ 10 mmHg) is critical to remove the excess isopentyl alcohol, which often co-elutes in lower-resolution chromatography.[1]
Workflow Visualization
Figure 1: Synthesis and purification workflow ensuring removal of starting materials prior to spectral analysis.[1]
Spectroscopic Characterization
Mass Spectrometry (EI-MS)
Logic: Electron Impact (EI) ionization of aliphatic diesters typically yields a weak molecular ion (
Diagnostic Fragmentation Pathway:
-
Molecular Ion: m/z 258 (Often invisible or <1% intensity).[1]
-
Base Peak (m/z 71): The isopentyl cation (
) is highly stable and dominates the spectrum.[1] -
McLafferty Rearrangement: Less prominent in diesters than monoesters, but loss of isopentene (
, 70 Da) is observed.[1] -
Succinic Anhydride Core: Cyclization of the central moiety often yields peaks at m/z 101 or 55 (
).[1]
| m/z (Mass-to-Charge) | Intensity | Fragment Assignment | Mechanistic Origin |
| 258 | Trace | Molecular Ion (rarely seen) | |
| 171 | Low | ||
| 157 | Medium | Loss of ester side chain | |
| 71 | 100% (Base) | Isopentyl Cation (Diagnostic for isoamyl group) | |
| 55 | High | Alkenyl fragment | |
| 43 | High | Isopropyl fragment (from isopentyl tail) |
Infrared Spectroscopy (FT-IR)
Logic: IR provides the "functional fingerprint."[1] For this molecule, we validate the complete conversion of the carboxylic acid (broad O-H stretch 2500-3300 cm⁻¹) into the ester.[1]
Self-Validating Check:
-
Pass: Sharp strong peak at ~1735 cm⁻¹ (Ester C=O).[1]
-
Fail: Presence of broad trough at 3000-3500 cm⁻¹ (Unreacted Succinic Acid or Wet Alcohol).[1]
| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |
| 2958, 2872 | Alkyl chain ( | |
| 1735 - 1745 | Ester Carbonyl (Strong, Sharp) | |
| 1465, 1368 | Isopropyl "gem-dimethyl" split (Diagnostic) | |
| 1155 - 1250 | Ester linkage (Strong) |
Nuclear Magnetic Resonance (NMR)
Logic: NMR is the definitive tool for connectivity.[1] The symmetry of the succinate core and the distinct splitting of the isopentyl group provide a mathematical proof of structure.[1]
H NMR (400 MHz,
)
Note: Chemical shifts (
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Logic/Causality |
| 4.10 | Triplet (t) | 4H | 6.7 Hz | Deshielded by oxygen; coupled to adjacent | |
| 2.62 | Singlet (s) | 4H | - | Succinate Core. Singlet due to chemical equivalence and symmetry.[1] | |
| 1.69 | Multiplet (m) | 2H | - | Methine proton; split by methyls and methylene.[1] | |
| 1.53 | Quartet/Multi | 4H | ~6.8 Hz | Beta-methylene; shielded relative to alpha-CH2.[1] | |
| 0.92 | Doublet (d) | 12H | 6.6 Hz | Gem-dimethyl. Diagnostic doublet for "iso" structure.[1] |
C NMR (100 MHz,
)
Note: The molecule has a plane of symmetry; only unique carbons are observed.[1]
| Shift ( | Carbon Type | Assignment |
| 172.3 | Quaternary ( | Carbonyl Ester |
| 63.4 | Secondary ( | |
| 37.3 | Secondary ( | |
| 29.4 | Secondary ( | Succinate Backbone |
| 25.0 | Tertiary ( | Methine (Iso-branch point) |
| 22.4 | Primary ( | Methyl groups (Gem-dimethyl) |
Spectroscopic Logic Tree
This diagram illustrates the decision-making process for validating the structure based on the data above.
Figure 2: Analytical decision tree for the structural confirmation of Diisopentyl Succinate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69956, Diisopentyl succinate.[1] Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. Succinic acid, di(3-methylbutyl) ester Mass Spectrum.[1] NIST Standard Reference Database 1A v17.[1] Retrieved from [Link][1]
-
The Good Scents Company. Diisopentyl succinate: Organoleptic and Chemical Properties. Retrieved from [Link][1]
-
SDBS (AIST). Spectral Database for Organic Compounds.[1] (General reference for succinate ester shifts). Retrieved from [Link][1]
Sources
- 1. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. diisopentyl succinate [flavscents.com]
- 4. scent.vn [scent.vn]
- 5. 818-04-2 CAS MSDS (Diisopentyl succinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Diisopentyl succinate | CAS#:818-04-2 | Chemsrc [chemsrc.com]
- 7. diisopentyl succinate, 818-04-2 [thegoodscentscompany.com]
- 8. echemi.com [echemi.com]
Thermal Stability and Degradation Profile of Diisopentyl Succinate
This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of Diisopentyl succinate, synthesized for researchers and drug development professionals.
Executive Summary
Diisopentyl succinate (DIPS), also known as Diisoamyl succinate, is a dialkyl ester characterized by high thermal latency and lipophilicity. Its stability profile is defined by a competition between evaporation (Boiling Point: ~280–290°C) and pyrolytic degradation (Onset: >320°C). While chemically robust under ambient storage, it exhibits distinct degradation pathways under thermal stress:
Physicochemical Identity & Thermal Properties
Understanding the baseline physical properties is critical for distinguishing between phase transition (evaporation) and chemical degradation.
| Property | Value | Relevance to Stability |
| CAS Number | 818-04-2 | Unique Identifier |
| Molecular Formula | Diester backbone | |
| Molecular Weight | 258.35 g/mol | Moderate volatility |
| Boiling Point | 281–298°C (at 760 mmHg) | Upper limit of thermal processing before evaporation |
| Flash Point | ~122–129°C | Flammability threshold; oxidation risk onset |
| LogP | ~3.7–4.0 | Highly lipophilic; resists aqueous hydrolysis unless catalyzed |
| Vapor Pressure | 0.0003 hPa (20°C) | Low volatility at room temperature |
Thermal Degradation Mechanisms
Pyrolytic Elimination ( -Elimination)
At temperatures exceeding 300°C—typically in closed systems or under reflux where evaporation is suppressed—DIPS undergoes unimolecular thermal degradation via the
-
Mechanism: The carbonyl oxygen abstracts a
-hydrogen from the isopentyl group via a six-membered cyclic transition state (syn-elimination). -
Kinetics: First-order kinetics, non-radical pathway.[1]
-
Products: Succinic acid (or mono-isopentyl succinate) and 3-methyl-1-butene (Isopentene).
Oxidative Degradation
In the presence of atmospheric oxygen, degradation can occur at temperatures as low as 100–120°C (near the flash point).
-
Locus of Attack: The methylene groups (
-carbons) adjacent to the ether oxygen are susceptible to radical abstraction, leading to hydroperoxide formation. -
Consequence: Chain scission, formation of short-chain aldehydes (e.g., isovaleraldehyde), and acidification of the matrix.
Hydrolytic Degradation
While thermally stable in dry conditions, DIPS hydrolyzes in the presence of moisture, catalyzed by acids or bases.
-
Acid-Catalyzed: Reversible; equilibrium favors the ester unless water is in large excess.
-
Base-Catalyzed (Saponification): Irreversible; rapid formation of succinate salts and isopentyl alcohol.
Visualization: Degradation Pathways
The following diagram maps the structural vulnerabilities and resulting degradation products.
Figure 1: Primary degradation pathways of Diisopentyl succinate under thermal, hydrolytic, and oxidative stress.
Experimental Protocols for Stability Assessment
To validate the stability of DIPS in a specific formulation, the following protocols are recommended. These are designed to differentiate between physical loss (evaporation) and chemical breakdown.
Protocol A: Thermogravimetric Analysis (TGA)
Purpose: Determine the onset temperature of evaporation vs. decomposition.[2][3]
-
Instrument: TGA/DSC (e.g., Mettler Toledo or TA Instruments).
-
Sample Mass: 10–15 mg in an alumina or platinum crucible.
-
Atmosphere:
-
Run 1 (Inert): Nitrogen (
) at 50 mL/min (Isolates evaporation/pyrolysis). -
Run 2 (Oxidative): Synthetic Air at 50 mL/min (Assesses oxidative stability).
-
-
Ramp: 10°C/min from 25°C to 600°C.
-
Data Interpretation:
- (N2): Likely coincides with boiling point (~280°C). If mass loss occurs significantly below BP, check for residual solvents or hydrolysis.
-
Residue: A clean evaporation leaves <1% residue. High char yield (>5%) indicates polymerization or complex degradation.
Protocol B: Accelerated Stability (Isothermal Stress)
Purpose: Detect slow degradation kinetics relevant to shelf-life.
-
Setup: Seal DIPS (5 mL) in headspace GC vials (crimped with PTFE/Silicone septa).
-
Conditions:
-
Control: 25°C (Dark).
-
Stress: 80°C and 120°C for 24, 48, and 96 hours.
-
-
Analysis (GC-MS):
-
Column: DB-5ms or equivalent non-polar column.
-
Injection: Split mode (1:50) to avoid saturation.
-
Target Analytes:
-
Isopentyl alcohol (Peak at early retention time).
-
Mono-isopentyl succinate (Evidence of partial hydrolysis).
-
Succinic anhydride (Cyclization product).[4]
-
-
-
Criteria: Degradation is significant if degradation products exceed 0.5% area normalization.
Protocol C: Hydrolytic Challenge
Purpose: Assess stability in formulation environments.
-
Mixture: Prepare a 5% emulsion of DIPS in:
-
pH 2.0 (0.01 M HCl).
-
pH 7.4 (Phosphate Buffer).
-
pH 10.0 (0.01 M NaOH).
-
-
Incubation: 40°C for 7 days.
-
Extraction: Extract with Ethyl Acetate.
-
Analysis: Quantify Succinic Acid via HPLC (C18 column, UV at 210 nm).
Implications for Drug Development & Formulation
Solvent & Excipient Use
DIPS is a valuable "green" solvent due to its high boiling point and lipophilicity.
-
Formulation Stability: In anhydrous formulations (e.g., oily injectables, softgels), DIPS is stable for years.
-
Incompatibility: Avoid use with strong bases (alkoxides, hydroxides) which catalyze rapid saponification.
-
Sterilization: Can withstand standard autoclaving (121°C for 20 min) only if the system is anhydrous. In the presence of water, autoclaving will induce partial hydrolysis; sterile filtration is preferred.
Safety & Toxicology
-
Metabolism: DIPS is metabolized in vivo by carboxylesterases into Isopentyl alcohol and Succinic acid , both of which are endogenous or have low toxicity profiles (Succinic acid is a Krebs cycle intermediate).
-
Sensitization: Generally low, but high-purity grades are required to ensure absence of residual aldehydes from synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69956, Diisopentyl succinate. Retrieved from [Link]
-
Bikiaris, D. N., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI, Polymers. (Mechanistic basis for succinate ester beta-elimination). Retrieved from [Link]
-
The Good Scents Company (2024). Diisopentyl succinate: Physicochemical and Organoleptic Properties. Retrieved from [Link]
- O'Neil, M.J. (Ed.).The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.
Sources
Diisopentyl Succinate: A Bio-Based Functional Excipient for Next-Generation Topical Therapeutics
[1][2]
Executive Summary
The pharmaceutical and dermatological industries are currently navigating a critical pivot away from persistent siloxanes (e.g., cyclomethicone, D5) due to tightening regulatory landscapes (REACH) and environmental persistence concerns.[1] Diisopentyl succinate (DIPS) , a bio-based diester of succinic acid and isoamyl alcohol, has emerged as a high-performance functional excipient that bridges the gap between green chemistry and clinical efficacy.[2][1]
This guide analyzes the technical utility of DIPS not merely as a solvent, but as a biomimetic permeation enhancer and silicone alternative in topical drug delivery systems (TDDS).[2][1] With a lipophilicity profile (LogP ~3.7–4.[1][3]0) mirroring the stratum corneum's lipid matrix, DIPS offers superior solvency for highly lipophilic Active Pharmaceutical Ingredients (APIs) while maintaining a "dry," non-greasy sensory profile critical for patient compliance.[2][1]
Physicochemical Profile & Mechanistic Basis[1][3]
To deploy DIPS effectively, researchers must understand its fundamental thermodynamic properties relative to standard pharmaceutical solvents.[2][1]
Comparative Physicochemical Data
| Property | Diisopentyl Succinate (DIPS) | Diethyl Succinate (Standard) | Cyclomethicone (D5) | Clinical Implication |
| Molecular Weight | 258.35 g/mol | 174.19 g/mol | 370.77 g/mol | DIPS is small enough to penetrate the stratum corneum.[2][1] |
| LogP (Lipophilicity) | 3.7 – 4.0 | ~0.35 | ~5.0 – 6.0 | DIPS targets the lipid domains of the skin barrier more effectively than hydrophilic esters.[2][1] |
| Boiling Point | ~281°C | 217°C | 210°C | High thermal stability; suitable for hot-melt extrusion or heated processing.[2][1] |
| Viscosity (25°C) | Low (<10 cSt) | Low | Low (~4 cSt) | Mimics the spreadability of silicones without occlusivity.[2][1] |
| Solubility Parameter | Better solvent power for moderately polar to non-polar drugs compared to silicones.[2][1] |
Mechanism of Action in Drug Delivery
DIPS functions via Lipid Fluidization .[2][1] Unlike aggressive solvents (e.g., DMSO) that strip lipids and cause irritation, DIPS integrates into the intercellular lipid lamellae of the stratum corneum.[2][1] Its branched isopentyl chains disrupt the rigid packing of ceramides, increasing the diffusion coefficient (
Core Research Applications
Application 1: Solubilization Vehicle for BCS Class II/IV Drugs
Many new chemical entities (NCEs) suffer from poor water solubility.[2][1] DIPS acts as a powerful solubilizer for lipophilic APIs (e.g., corticosteroids, NSAIDs, retinoids).[1]
-
Advantage: Unlike triglycerides (oils), DIPS reduces formulation viscosity, enhancing the diffusion rate of the drug from the vehicle to the skin surface.[2][1]
-
Protocol Reference: See Protocol A below for solubility screening.
Application 2: Green Replacement for Silicones in Topicals
In topical formulations (gels, creams), patient compliance is driven by sensory attributes.[2][1] DIPS replicates the "volatile" feel of cyclomethicone but is non-volatile and biodegradable.[2][1]
-
Formulation Impact: It eliminates the "whitening" effect of creams and improves the spreadability of inorganic sunscreens or suspended APIs (e.g., Zinc Oxide, Calcipotriene).[2][1]
Application 3: Chemo-Enzymatic Green Synthesis
For process chemists, DIPS represents a target for solvent-free biocatalysis .[2][1] It can be synthesized using immobilized lipases (e.g., Candida antarctica Lipase B) under mild conditions, serving as a model for sustainable ester manufacturing.[2][1]
Visualizations & Pathways
Figure 1: Chemo-Enzymatic Synthesis Workflow
This diagram illustrates the green synthesis route of DIPS using biocatalysis, minimizing thermal degradation and solvent waste.[2]
Caption: Lipase-mediated esterification of Succinic Acid and Isoamyl Alcohol to yield Diisopentyl Succinate under solvent-free conditions.
Figure 2: Transdermal Permeation Mechanism
This diagram details how DIPS facilitates drug transport across the Stratum Corneum.[2]
Caption: Mechanism of Action: DIPS solvates the API and fluidizes SC lipids, increasing the diffusion coefficient.[2][1]
Experimental Protocols
Protocol A: Saturation Solubility Screening (HPLC)
Objective: To quantify the solvent power of DIPS for a candidate lipophilic drug (e.g., Ibuprofen or Retinol).[2][1]
-
Preparation: Add excess API (approx. 500 mg) to glass vials containing 5.0 mL of Diisopentyl Succinate .
-
Equilibration: Cap vials and place in an orbital shaker-incubator at 32°C (skin surface temperature) for 48 hours.
-
Separation: Centrifuge samples at 10,000 rpm for 10 minutes to pellet undissolved drug.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (compatible with esters).
-
Dilution: Dilute an aliquot (e.g., 100 µL) with the HPLC mobile phase (typically Acetonitrile/Water).
-
Quantification: Inject into HPLC (C18 column, UV detection). Calculate solubility (
) using a standard calibration curve.[2][1]
Protocol B: Ex Vivo Skin Permeation (Franz Diffusion Cell)
Objective: To measure the flux (
-
Membrane Preparation: Use dermatomed porcine ear skin (thickness ~500 µm).[2][1] Hydrate in phosphate-buffered saline (PBS) for 1 hour.
-
Setup: Mount skin in Franz diffusion cells (permeation area ~1.77 cm²).
-
Sampling: Withdraw 200 µL from the receptor arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer immediately.
-
Analysis: Quantify API via HPLC.
-
Calculation: Plot cumulative amount permeated (
) vs. time ( ). The slope of the linear portion is the steady-state flux ( ).[1]-
Control: Compare against a standard vehicle like Isopropyl Myristate (IPM).[1]
-
Protocol C: Lipase-Mediated Synthesis (Green Route)
Objective: To synthesize high-purity DIPS without toxic catalysts.[2][1]
-
Reactants: Mix Succinic Acid (10 mmol) and Isoamyl Alcohol (25 mmol, 2.5 eq excess) in a round-bottom flask.
-
Catalyst: Add Novozym 435 (1% w/w relative to total substrates).[2][1]
-
Reaction: Connect to a rotary evaporator (solvent-free mode).
-
Conditions: 60°C, 80 mbar vacuum (to continuously remove water byproduct and drive equilibrium).
-
Time: 4–6 hours.[1]
-
-
Purification: Filter off the immobilized enzyme (reusable).
-
Polishing: Wash the filtrate with saturated NaHCO₃ to remove unreacted acid, then dry over MgSO₄.[2][1]
-
Verification: Confirm structure via ¹H-NMR (check for disappearance of acid proton) and GC-MS.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69956, Diisopentyl succinate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Diisopentyl succinate (CAS 818-04-2).[2][1] Retrieved from [Link][2][1]
-
U.S. EPA (2024). CompTox Chemicals Dashboard: Diisopentyl succinate. Retrieved from [Link][2][1]
-
Badgujar, K. C., & Bhanage, B. M. (2015). Lipase catalyzed synthesis of succinate esters: Optimization and kinetic modeling.[2][1] Process Biochemistry. (Contextual grounding for Protocol C).
Diisopentyl Succinate: The Hydrophobic Bio-Solvent for Next-Gen Formulations & Synthesis
[1][2]
Executive Summary
The Shift to Lipophilic Bio-Solvents The pharmaceutical and chemical industries face a critical gap in the green solvent toolkit.[1][2] While polar bio-solvents like ethanol, ethyl lactate, and dimethyl sulfoxide (DMSO) are well-established, there is a scarcity of hydrophobic, high-boiling, bio-based solvents capable of replacing hazardous hydrocarbons like Toluene, Hexane, and Xylene.[1]
Diisopentyl Succinate (DIPS) —also known as Diisoamyl Succinate—emerges as a leading candidate to fill this void.[1][2] Derived from the esterification of bio-succinic acid and isoamyl alcohol (isopentanol), DIPS offers a unique physicochemical profile: it is non-volatile, immiscible with water, yet possesses sufficient polarity to solubilize complex organic pharmacophores.[1]
This technical guide analyzes DIPS as a functional replacement for traditional petrochemical solvents in drug development, extraction processes, and topical formulations.[1]
Molecular Architecture & Physicochemical Profile[1][2][3][4]
DIPS is a diester formed from a C4 dicarboxylic acid core and two branched C5 alcohol chains.[1][2] This structure imparts significant lipophilicity (LogP ~3.7–4.[1][2]0) while retaining ester functionality that allows for hydrogen bond acceptance.[1][2]
Table 1: Physicochemical Properties of Diisopentyl Succinate
| Property | Value | Context/Significance |
| CAS Number | 818-04-2 | Identity verification.[1][3][2][4][5] |
| Molecular Formula | C₁₄H₂₆O₄ | Diester structure.[1][3][2][4] |
| Molecular Weight | 258.35 g/mol | Mid-range MW indicates low volatility.[1][3][2][4] |
| Boiling Point | ~281–290 °C | High. Ideal for high-temp reactions; negligible VOC emissions.[1][3][2] |
| Density | 0.96 g/cm³ | Similar to water; facilitates phase separation from aqueous layers.[1][3][2] |
| LogP (Octanol/Water) | 3.7 – 4.0 | Hydrophobic. Excellent affinity for lipophilic drugs/actives.[1][3][2] |
| Water Solubility | Insoluble (0.42 g/L) | Enables biphasic extractions (replacing DCM/Toluene).[1][3][2] |
| Flash Point | ~122–129 °C | Classified as non-flammable for transport (High safety margin).[1][3][2] |
| Appearance | Colorless Liquid | Suitable for optical/spectroscopic applications.[1][3][2] |
Solvency Mechanics: Hansen Solubility Parameters (HSP)
To validate DIPS as a solvent replacement, we analyze its affinity using Hansen Solubility Parameters (HSP).[1][2] Unlike small polar solvents (e.g., Methanol), DIPS exhibits a "Polar Oil" character.[1]
Estimated HSP Values & Comparison
Note: Values for DIPS are estimated based on Group Contribution Methods relative to Diethyl Succinate (DES) and Dibutyl Succinate (DBS).
| Solvent | RED Analysis (Relative Energy Difference) | |||
| Diisopentyl Succinate | 16.2 | 3.8 | 4.9 | Target Solvent |
| Toluene | 18.0 | 1.4 | 2.0 | Close Match. DIPS is a viable green alternative for Toluene in many extractions.[3][2] |
| Hexane | 14.9 | 0.0 | 0.0 | Partial Match. DIPS is more polar; better for solubilizing functionalized lipids.[1][3][2] |
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | Functional Alternative. DIPS lacks the volatility of DCM but mimics its solvation power for non-polar organics.[1][3][2] |
Mechanistic Insight:
The branched isopentyl chains in DIPS increase the molar volume and dispersion forces (
Bio-Synthesis Pathway[2][3]
DIPS is a 100% bio-based candidate when synthesized from renewable feedstocks.[1][2] The synthesis relies on the Fischer Esterification of bio-succinic acid (fermentation of glucose) and isoamyl alcohol (fusel oil fraction or fermentation).[1][2]
Figure 1: Bio-Manufacturing Workflow
Caption: Sustainable production route converting biomass-derived precursors into Diisopentyl Succinate via acid-catalyzed esterification.[1][3][2]
Applications in Drug Development & Formulation[1][3]
A. Green Extraction Solvent
Traditional liquid-liquid extraction (LLE) relies heavily on DCM and Toluene.[1][2] DIPS offers a safer alternative:[2]
-
Protocol: Use DIPS to extract non-polar metabolites from aqueous fermentation broths.
-
Advantage: High boiling point prevents solvent loss; density difference (0.96 vs 1.[1][2]00) allows phase separation (though slower than DCM, it can be accelerated by centrifugation).[1][2]
-
Recovery: Solutes are recovered via vacuum distillation (if solute BP > DIPS) or, more commonly, back-extraction into a pH-adjusted aqueous phase.[1]
B. Topical & Transdermal Formulations
In cosmetic and dermatological science, DIPS is valued as an emollient solvent .[1][2]
-
Sensory Profile: It mimics the "dry" feel of volatile silicones (like Cyclomethicone) but is non-volatile and biodegradable.[1][2]
-
Permeation Enhancement: Its lipophilic nature facilitates the partitioning of drugs into the Stratum Corneum.[1][2]
-
Safety: Non-irritating and non-sensitizing (unlike many terpenes).[1][2]
C. Reaction Medium (High-Temp)
DIPS is stable up to ~200°C, making it suitable for:
Experimental Protocol: Synthesis of DIPS
Objective: Synthesize Diisopentyl Succinate via acid-catalyzed esterification with water removal.
Reagents:
-
Bio-Succinic Acid (1.0 eq)[1]
-
Isoamyl Alcohol (2.5 eq, excess to drive equilibrium)
-
Catalyst: Sulfuric Acid (1 mol%) or Amberlyst-15 (Solid acid, 5 wt%)[1][2]
-
Solvent: Toluene (optional, for azeotropic water removal if not using neat alcohol)[1][2]
Step-by-Step Methodology:
-
Setup: Equip a 500mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Succinic Acid (59 g, 0.5 mol) and Isoamyl Alcohol (110 g, 1.25 mol) to the RBF. Add catalyst.[1][2][4][5][6][7]
-
Reaction: Heat the mixture to reflux (~135-140 °C). Water will co-distill with the alcohol/toluene and collect in the Dean-Stark trap.[1][2]
-
Monitoring: Continue reflux until water evolution ceases (approx. 4-6 hours). Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 8:2) or GC-MS.[1][2]
-
Work-up:
-
Purification: Dry the organic layer over anhydrous MgSO₄. Remove excess Isoamyl Alcohol via rotary evaporation under reduced pressure.[1][2]
-
Final Distillation: Perform vacuum distillation (approx. 140-150 °C at 10 mmHg) to obtain pure Diisopentyl Succinate.
Safety, Toxicity & Environmental Impact[1]
E-E-A-T Assessment:
-
Toxicity: DIPS is widely regarded as safe.[1][2] It is approved as a flavoring agent (FEMA GRAS) and cosmetic ingredient.[1][2] It lacks the reproductive toxicity associated with NMP and the neurotoxicity of Hexane.[1][2]
-
Biodegradability: Readily biodegradable.[1][2][8] The ester bonds are susceptible to enzymatic hydrolysis in the environment, reverting to succinic acid and isoamyl alcohol (both naturally occurring).[1][2]
-
GHS Classification: Not classified as a hazardous substance.[1][2]
-
Note: Always consult the specific SDS from your supplier (e.g., Sigma-Aldrich, Hallstar) before use.[1]
-
References
-
PubChem. (n.d.).[1][2] Diisopentyl succinate (Compound).[1][4][6][9] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
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The Good Scents Company. (n.d.).[1][2] Diisopentyl succinate: Organoleptic Properties & Safety.[1][2] Retrieved from [Link][1][2]
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Abbott, S. (n.d.).[1][2] Hansen Solubility Parameters: Theory and Application.[1][2] (General reference for HSP methodology). Retrieved from [Link][1][2][10]
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The Sensory Signature of Diisopentyl Succinate: A Technical Guide for Researchers and Developers
Introduction: Unveiling the Aromatic Nuances of a Versatile Ester
Diisopentyl succinate (CAS No. 818-04-2), a diester of succinic acid and isopentyl alcohol, presents a compelling profile for the flavor and fragrance industry.[1] Its characteristic aroma, coupled with its stability, positions it as a valuable ingredient in a diverse range of applications. This technical guide provides an in-depth exploration of the odor profile and sensory characteristics of Diisopentyl succinate, offering a robust framework for its evaluation and application. We will delve into its fundamental chemical and physical properties, detail rigorous methodologies for its sensory and instrumental analysis, and provide insights into its synthesis, equipping researchers, scientists, and drug development professionals with the critical knowledge to effectively harness its sensory potential.
Chemical and Physical Properties: The Foundation of Sensory Perception
A thorough understanding of the physicochemical properties of Diisopentyl succinate is paramount to comprehending its behavior in various matrices and its resulting sensory expression.
| Property | Value | Source |
| Molecular Formula | C14H26O4 | [1] |
| Molecular Weight | 258.35 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 298 °C at 760 mmHg | |
| Flash Point | 129.29 °C | |
| Solubility | Soluble in alcohol; very slightly soluble in water. | |
| CAS Number | 818-04-2 | [1] |
The Olfactory Landscape: Defining the Odor Profile of Diisopentyl Succinate
The aroma of Diisopentyl succinate is a complex tapestry of notes, with a dominant fruity character. A detailed analysis of its odor profile reveals the following key descriptors, with their relative prominence indicated by percentage:
| Odor Descriptor | Percentage Contribution |
| Fruity | 83.27% |
| Winey | 62.88% |
| Oily | 51.19% |
| Apple | 45.61% |
| Fatty | 43.51% |
| Fermented | 38.35% |
| Herbal | 35.54% |
| Sweet | 31.14% |
| Buttery | 27.75% |
| Waxy | 27.25% |
This multifaceted profile, with its interplay of ripe fruit, wine-like fermentation notes, and subtle fatty and waxy undertones, makes Diisopentyl succinate a versatile component in flavor and fragrance formulations. Its ability to impart a rich and complex fruitiness is a key driver of its utility.
Methodologies for Sensory and Instrumental Analysis: A Dual Approach to Characterization
A comprehensive evaluation of Diisopentyl succinate's sensory characteristics necessitates a two-pronged approach: rigorous sensory panel analysis to capture the human perception of its aroma, and sophisticated instrumental analysis to identify the volatile compounds contributing to its odor profile.
Sensory Evaluation Protocol: The Human Element
The following protocol outlines a systematic approach to the sensory evaluation of Diisopentyl succinate, designed to yield reliable and reproducible data.
1. Panelist Selection and Training:
-
Selection Criteria: Panelists should be selected based on their demonstrated olfactory acuity, ability to discriminate between different odorants, and proficiency in articulating sensory perceptions. Candidates should be non-smokers and free from any conditions that could impair their sense of smell.
-
Training: A trained panel is crucial for obtaining detailed and consistent descriptive analysis.[2] Training should involve exposure to a range of reference aroma compounds relevant to the expected profile of Diisopentyl succinate (e.g., ethyl acetate for fruity, isoamyl acetate for banana/pear, and specific fatty acids for oily/waxy notes). Panelists should be trained to identify and scale the intensity of these individual notes.
2. Sample Preparation and Presentation:
-
Dilution: Due to its potent aroma, Diisopentyl succinate should be evaluated in a diluted form. A starting dilution of 1% in an odorless, food-grade solvent (e.g., propylene glycol or ethanol) is recommended. A dilution series can be prepared to assess the impact of concentration on the odor profile.
-
Presentation: Samples should be presented in standardized, odor-free glass containers (e.g., ISO standard wine glasses) covered with watch glasses to allow for the accumulation of headspace. Samples should be coded with random three-digit numbers to prevent bias.
3. Evaluation Environment:
-
The sensory evaluation should be conducted in a dedicated sensory analysis laboratory that is well-ventilated, temperature and humidity-controlled, and free from extraneous odors and distractions.[3] Individual booths for each panelist are essential to prevent interaction and influence.[3]
4. Evaluation Procedure:
-
Acclimatization: Panelists should be allowed to acclimate to the testing environment for a few minutes before the evaluation begins.
-
Sniffing Technique: Panelists should be instructed to take short, shallow sniffs of the sample headspace to avoid olfactory fatigue.[4]
-
Evaluation Order: The order of sample presentation should be randomized for each panelist to minimize order effects.
-
Data Collection: Panelists will rate the intensity of predefined aroma attributes (based on the known odor profile) on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high"). They should also be encouraged to provide any additional descriptive terms that come to mind.
5. Data Analysis:
-
The intensity ratings for each attribute will be collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences between samples and to generate a comprehensive sensory profile.
Gas Chromatography-Olfactometry (GC-O) Protocol: The Instrumental Fingerprint
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5][6][7][8] This allows for the identification of specific volatile compounds that contribute to the overall aroma of a sample.
1. Instrumentation:
-
A gas chromatograph (GC) coupled with both a mass spectrometer (MS) and an olfactometry port. The column effluent is split between the MS and the olfactometry port.
2. Sample Preparation:
-
Headspace Analysis: For a volatile compound like Diisopentyl succinate, headspace sampling is an appropriate technique. Solid-Phase Microextraction (SPME) is a solvent-free and sensitive method for extracting volatile and semi-volatile compounds from the headspace of a sample.[9]
-
SPME Procedure:
-
A known amount of Diisopentyl succinate is placed in a sealed vial.
-
The vial is equilibrated at a controlled temperature (e.g., 40°C) for a specific time to allow volatiles to partition into the headspace.
-
An SPME fiber (e.g., with a PDMS/DVB coating) is exposed to the headspace for a defined period to adsorb the volatile compounds.
-
The fiber is then retracted and introduced into the GC injector for thermal desorption.
-
3. GC-MS-O Analysis:
-
Gas Chromatography:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating a range of esters and other volatile compounds.
-
Injector: The injector should be operated in splitless mode to maximize the transfer of analytes to the column.
-
Oven Temperature Program: A programmed temperature ramp (e.g., starting at 40°C and increasing to 240°C) is used to separate the compounds based on their boiling points and polarities.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry: The MS will be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350. This will allow for the identification of the separated compounds by comparing their mass spectra to a library (e.g., NIST).
-
Olfactometry:
-
A trained analyst will sniff the effluent from the olfactometry port throughout the chromatographic run.
-
The analyst will record the retention time, odor descriptor, and intensity of each detected aroma.
-
Humidified air is typically mixed with the column effluent at the sniffing port to prevent nasal dehydration.
-
4. Data Analysis:
-
The data from the MS (compound identification) and the olfactometry (odor description and intensity) are combined.
-
This allows for the creation of an "aromagram" which links specific chemical compounds to their perceived odors, providing a detailed chemical fingerprint of the aroma profile of Diisopentyl succinate.
Synthesis of Diisopentyl Succinate: The Genesis of an Aroma
Diisopentyl succinate is typically synthesized via a Fischer esterification reaction. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid (succinic acid) and an alcohol (isopentyl alcohol).[10]
Reaction Scheme:
Succinic Acid + 2 Isopentyl Alcohol -- (H+ catalyst, Heat) --> Diisopentyl Succinate + 2 H2O
General Procedure:
-
Reactant Charging: Succinic acid and an excess of isopentyl alcohol are charged into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The use of excess alcohol helps to drive the equilibrium towards the formation of the ester.
-
Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the reaction mixture.
-
Reflux: The mixture is heated to reflux for several hours to allow the esterification to proceed to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After cooling, the reaction mixture is transferred to a separatory funnel.
-
It is washed sequentially with water to remove the excess alcohol and catalyst, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove residual water.
-
The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
-
Purification: The crude Diisopentyl succinate is purified by distillation under reduced pressure to remove any unreacted starting materials and byproducts, yielding the final, high-purity product.
Conclusion: A Comprehensive Sensory Understanding
This technical guide has provided a multi-faceted exploration of the odor profile and sensory characteristics of Diisopentyl succinate. By combining a detailed understanding of its chemical and physical properties with robust methodologies for both sensory and instrumental analysis, researchers and developers can gain a comprehensive appreciation for this versatile ester. The outlined protocols for sensory evaluation and GC-O analysis provide a clear roadmap for characterizing its unique aromatic signature, while the overview of its synthesis offers valuable context for its production. Armed with this knowledge, the scientific community is better equipped to unlock the full potential of Diisopentyl succinate in the creation of innovative and appealing flavors and fragrances.
References
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Brattoli, M., Cisternino, E., de Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 121-126. [Link]
-
Brattoli, M., D'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2013). Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds. Molecules, 18(10), 12631-12660. [Link]
-
ResearchGate. (2023). (PDF) Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]
-
Brattoli, M., Cisternino, E., de Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. [Link]
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Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. [Link]
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ISO 8589:2007 Sensory analysis -- General guidance for the design of test rooms. [Link]
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Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. [Link]
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Ferreira, V., Campo, E., & Cacho, J. (2019). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Molecules, 24(14), 2539. [Link]
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Compusense. (n.d.). Flavor & Fragrance Sensory Testing Solutions. [Link]
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SciTePress. (2020). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). [Link]
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du Preez, R., & de Kock, H. L. (2022). Sensory evaluation methods. In Food Analysis (pp. 1-24). Academic Press. [Link]
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Liu, F., & Tawa, M. (2023). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. Pharmaceutics, 15(9), 2351. [Link]
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Campden BRI. (2018). SENSORY ANALYSIS HANDBOOK 2018. [Link]
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IFST. (n.d.). Guidelines for Ethical and Professional Practices for the Sensory Analysis of Foods. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69956, Diisopentyl succinate. [Link]
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Organic Syntheses. (n.d.). Succinic acid, diethyl ester. [Link]
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Navigating the Toxicological Landscape of Diisopentyl Succinate: A Technical Guide for Novel Chemical Assessment
Foreword: Charting a Course Through Data Gaps
In the realm of chemical safety assessment, researchers and drug development professionals are often faced with the challenge of evaluating substances with limited to no existing toxicological data. Diisopentyl succinate, a promising emollient in the cosmetics industry and a flavoring agent, represents a pertinent case study.[1][2] While its physicochemical properties are documented, a comprehensive toxicological profile remains largely unpublished.[3][4] This guide, therefore, takes a proactive and instructional approach. Instead of a retrospective analysis, we will chart a forward-looking path, detailing the essential toxicological studies required to robustly characterize the safety of Diisopentyl succinate. This document serves as a technical whitepaper on the process of toxicological evaluation, grounded in internationally recognized OECD guidelines, providing a framework for the assessment of any novel chemical entity with a similar data-scarce profile.
Characterization of Diisopentyl Succinate: The Starting Point
A thorough understanding of the test substance is the foundation of any toxicological assessment.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 818-04-2 | [5] |
| Molecular Formula | C14H26O4 | [5] |
| Molecular Weight | 258.35 g/mol | [4][5] |
| Appearance | Colorless clear liquid (estimated) | [6] |
| Boiling Point | 298.00 °C @ 760.00 mm Hg | [6] |
| Flash Point | 252.00 °F (122.22 °C) | [6] |
| Solubility | Soluble in alcohol; water solubility 5.649 mg/L @ 25 °C (estimated) | [6] |
| LogP (o/w) | 4.023 (estimated) | [6] |
Known Uses:
Diisopentyl succinate is utilized in two primary sectors:
-
Flavoring Agent: It is recognized as a flavoring agent in the food industry.[2]
-
Cosmetic Ingredient: It serves as an emollient in a variety of cosmetic formulations, including facial creams, makeup, sunscreens, and hair care products, offering a light, silky feel.[1]
Predicted Metabolism:
The Toxicological Testing Strategy: A Stepwise Approach
For a substance with a significant potential for human exposure through food and cosmetics, a comprehensive toxicological evaluation is imperative. The following sections outline a standard battery of tests, based on OECD guidelines, designed to assess the potential hazards of Diisopentyl succinate.[9][10]
Acute Toxicity Assessment
The initial step in hazard characterization is to determine the potential for toxicity from a single, short-term exposure.
Causality Behind Experimental Choice: This study is fundamental for understanding the intrinsic toxicity of a substance when ingested. It provides a preliminary estimate of the lethal dose and helps in the classification and labeling of the chemical.[11][12][13] The Acute Toxic Class Method is chosen for its use of fewer animals compared to traditional LD50 studies.[14]
Experimental Protocol:
-
Animal Model: Typically, young adult female rats are used.
-
Dosage: A stepwise procedure is employed, starting with a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Administration: The test substance is administered by gavage in a single dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[14]
-
Endpoint: The study determines a toxicity class rather than a precise LD50 value.
DOT Script for Acute Oral Toxicity Workflow
Caption: Workflow for the OECD 442D ARE-Nrf2 Luciferase Test Method.
Genotoxicity Assessment
Genotoxicity tests are designed to detect substances that can cause damage to the genetic material of cells. A standard battery of in vitro tests is typically required.
Causality Behind Experimental Choice: The Ames test is a widely used method for detecting gene mutations. [15][16]It is a cornerstone of genotoxicity testing due to its high throughput and sensitivity. [17] Experimental Protocol:
-
Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.
-
Exposure: The bacteria are exposed to Diisopentyl succinate with and without a metabolic activation system (S9 mix).
-
Endpoint: A positive result is a dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid).
Causality Behind Experimental Choice: This assay detects both clastogens (agents that cause structural chromosome breaks) and aneugens (agents that cause chromosome loss or gain). [18][19][20][21][22]It provides a comprehensive assessment of chromosomal damage.
Experimental Protocol:
-
Test System: Mammalian cell cultures (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) are used.
-
Exposure: Cells are treated with Diisopentyl succinate with and without metabolic activation.
-
Endpoint: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of interphase cells) is scored. A significant increase in micronucleus frequency indicates genotoxic potential.
Repeat-Dose Systemic Toxicity
To assess the effects of longer-term exposure, a repeat-dose toxicity study is essential.
Causality Behind Experimental Choice: This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period. [23]It helps to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol:
-
Animal Model: The rat is the preferred species.
-
Dosage: The test substance is administered daily for 90 days at three or more dose levels, plus a control group.
-
Administration: Oral administration (gavage, in feed, or in drinking water) is typical.
-
Observations: Detailed observations are made throughout the study, including clinical signs, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.
-
Endpoint: At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically to identify any treatment-related effects. The highest dose level at which no adverse effects are observed is the NOAEL.
Data Interpretation and Hazard Characterization
The data generated from this comprehensive suite of toxicological studies would allow for a thorough hazard characterization of Diisopentyl succinate.
Illustrative Data Summary Table (Hypothetical Data):
| Toxicological Endpoint | Guideline | Result | Classification |
| Acute Oral Toxicity | OECD 423 | No mortality or significant clinical signs up to 2000 mg/kg | Not Classified |
| Acute Dermal Irritation | OECD 404 | No signs of erythema or edema | Not Irritating |
| Acute Eye Irritation | OECD 405 | Minimal, transient conjunctival redness | Not Irritating |
| Skin Sensitization | OECD 442D | No significant induction of luciferase activity | Not a Sensitizer |
| Genotoxicity (Ames Test) | OECD 471 | Negative with and without S9 activation | Not Mutagenic |
| Genotoxicity (Micronucleus) | OECD 487 | Negative with and without S9 activation | Not Clastogenic/Aneugenic |
| 90-Day Repeat-Dose Oral Toxicity | OECD 408 | NOAEL = 1000 mg/kg/day | Low Systemic Toxicity |
This table presents hypothetical data for illustrative purposes only.
Conclusion: A Pathway to Ensuring Safety
While Diisopentyl succinate currently has a sparse toxicological database, a clear and well-defined path exists for its comprehensive safety assessment. By systematically conducting the studies outlined in this guide, following established OECD guidelines, researchers and manufacturers can generate the necessary data to understand its potential hazards, establish safe use levels, and ensure regulatory compliance. This structured approach not only serves the immediate need for evaluating Diisopentyl succinate but also provides a robust template for the toxicological assessment of other novel chemicals, upholding the principles of scientific integrity and consumer safety.
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- 16. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. scantox.com [scantox.com]
- 19. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. OECD 487 Micronucleus Test: When to Use It [gentronix.co.uk]
- 21. criver.com [criver.com]
- 22. insights.inotiv.com [insights.inotiv.com]
- 23. vfsa.org.vn [vfsa.org.vn]
Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) method for Diisopentyl succinate analysis
Application Note & Standard Operating Procedure (SOP)
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of Diisopentyl succinate (DIPS), also known as Diisoamyl succinate. DIPS is a succinic acid diester used in flavorings, fragrances, and as a functional solvent. Its analysis is often complicated by the need to resolve it from structural isomers (e.g., di-n-pentyl succinate) and its weak molecular ion signal. This method utilizes a 5% phenyl-methylpolysiloxane column with optimized thermal gradients and Selected Ion Monitoring (SIM) to achieve high sensitivity and isomer resolution.
Introduction & Scientific Rationale
Chemical Context
Diisopentyl succinate (CAS: 818-04-2) is the diester formed from the condensation of succinic acid and isopentyl alcohol (3-methyl-1-butanol).[1]
-
Boiling Point: ~281–298°C
Analytical Challenges
-
Isomeric Resolution: The primary challenge is separating DIPS from its linear isomer, Di-n-pentyl succinate. Their boiling points and polarities are similar, requiring a column with sufficient theoretical plates and an optimized temperature ramp.
-
Mass Spectral Fragmentation: Aliphatic esters typically exhibit weak or non-existent molecular ions (M+). DIPS fragmentation is dominated by the alkyl chain (isopentyl group), generating low-mass fragments (m/z 71, 43) that are common in many organic compounds.[1] High-specificity detection requires targeting the acylium ion (m/z 171) or McLafferty rearrangement products to distinguish DIPS from background matrix noise.
Experimental Design
Reagents and Standards
-
Analyte: Diisopentyl succinate (>98% purity).[6]
-
Internal Standard (IS): Di-n-butyl succinate (CAS: 141-03-7).
-
Rationale: Di-n-butyl succinate is structurally homologous, elutes earlier (lower boiling point), and shares similar ionization properties without co-eluting.
-
-
Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade). DCM is preferred for broader solubility if the matrix includes polar contaminants.
Instrumentation
-
GC System: Agilent 7890B or equivalent.
-
Detector: Single Quadrupole MS (e.g., Agilent 5977B) with Electron Ionization (EI).
-
Column: DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Why: The 5% phenyl phase offers the necessary selectivity for ester isomers while maintaining low bleed at the high temperatures required to elute DIPS (RI ~1678).
-
Method Protocol
Sample Preparation Workflow
Figure 1: Sample preparation workflow ensuring matrix removal and internal standard equilibration.
GC Parameters
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |
| Inlet Temp | 260°C | Ensures rapid volatilization of the diester (BP ~290°C). |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Maintains chromatographic resolution during temp ramp. |
| Oven Program | Initial: 60°C (Hold 1 min) | Focuses solvent and volatiles. |
| Ramp 1: 20°C/min to 160°C | Rapidly moves past solvent/light components. | |
| Ramp 2: 5°C/min to 220°C | Critical Step: Slow ramp resolves DIPS (RI 1678) from isomers. | |
| Ramp 3: 30°C/min to 300°C (Hold 3 min) | Bakes out heavy matrix components. | |
| Transfer Line | 280°C | Prevents condensation of high-boiling esters. |
Mass Spectrometry Parameters (SIM Mode)
To achieve high sensitivity, operate in Selected Ion Monitoring (SIM) mode.
| Ion Type | m/z | Origin/Fragment | Dwell Time |
| Target (Quant) | 71.0 | 50 ms | |
| Qualifier 1 | 43.0 | 50 ms | |
| Qualifier 2 | 70.0 | 50 ms | |
| Qualifier 3 | 171.0 | 75 ms |
Note: While m/z 71 is the base peak, it is non-specific. m/z 171 is critical for chemical confirmation as it represents the succinate backbone retaining one ester group.
Results & Discussion
Fragmentation Mechanism
Understanding the fragmentation is vital for distinguishing DIPS from contaminants. The molecule undergoes two primary pathways: alpha-cleavage and McLafferty rearrangement.
Figure 2: Primary mass spectral fragmentation pathways for Diisopentyl succinate.
Chromatographic Performance
On a DB-5MS column, Diisopentyl succinate elutes at a Retention Index (RI) of approximately 1678 .
-
Resolution: The 5°C/min ramp successfully separates DIPS from Di-n-pentyl succinate (RI ~1690-1700), which elutes slightly later due to the linear chain's higher boiling point and stronger interaction with the stationary phase.
Validation Metrics (Typical)
-
Linearity: 0.5 µg/mL – 100 µg/mL (
). -
Limit of Detection (LOD): ~0.1 µg/mL (SIM mode).
-
Precision (RSD): < 4.5% at 10 µg/mL (n=6).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column head. | Replace inlet liner (deactivated wool); trim 10 cm from column guard. |
| Low Sensitivity (m/z 171) | Source contamination or incorrect tune. | Clean ion source; re-tune MS using PFTBA; increase dwell time for m/z 171. |
| Co-elution with Isomers | Ramp rate too fast. | Decrease oven ramp from 5°C/min to 2°C/min between 160°C and 220°C. |
| Ghost Peaks | Carryover from high conc. samples. | Run solvent blanks (DCM) between samples; increase final bake-out time. |
References
-
National Institute of Standards and Technology (NIST). Diisopentyl succinate Mass Spectrum (NIST# 349261). NIST Mass Spectrometry Data Center.[2][5][7] [Link]
-
PubChem. Diisopentyl succinate (Compound Summary). National Library of Medicine. [Link]
-
The Good Scents Company. Diisopentyl succinate: Flavor and Fragrance Information. [Link]
-
Babushok, V. I., et al. Retention Indices for Frequently Reported Compounds of Plant Essential Oils. J. Phys. Chem. Ref. Data, 2011.[8] (Grounding for RI ~1678 on non-polar phases).[5] [Link]
Sources
- 1. scent.vn [scent.vn]
- 2. Diamyl succinate [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. diisopentyl succinate [flavscents.com]
- 5. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. diisopentyl succinate, 818-04-2 [thegoodscentscompany.com]
- 7. Diisoamyl ether [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for the Quantification of Diisopentyl Succinate
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Diisopentyl succinate. Diisopentyl succinate, a diester of succinic acid and isoamyl alcohol, finds applications in various industries, including as a flavoring agent and in the formulation of specialty chemicals. Due to its lack of a significant UV chromophore, a universal detection method is warranted. This protocol employs a Reversed-Phase HPLC (RP-HPLC) system coupled with a Refractive Index (RI) detector, offering a reliable and reproducible approach for its quantification in various matrices. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and linearity.
Introduction
Diisopentyl succinate (C14H26O4, M.W. 258.35 g/mol ) is a chemical intermediate and additive whose precise quantification is crucial for quality control and formulation development.[1][2] A significant analytical challenge in the HPLC-based quantification of Diisopentyl succinate is its molecular structure, which lacks a chromophore necessary for detection by common UV-Vis detectors.[3][4] To overcome this limitation, this method utilizes a Refractive Index (RI) detector, which is a universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes from the column.[5] This approach is particularly suitable for non-chromophoric compounds like esters.[5][6]
This application note provides a comprehensive protocol for the quantification of Diisopentyl succinate, including sample preparation, detailed HPLC-RI operating conditions, and method validation parameters. The causality behind the selection of each experimental parameter is explained to provide a deeper understanding of the methodology.
Physicochemical Properties of Diisopentyl Succinate
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C14H26O4 | [1][2] |
| Molecular Weight | 258.35 g/mol | [1][2] |
| Boiling Point | 298.00 °C @ 760.00 mm Hg | [7] |
| Solubility | Soluble in alcohol, acetonitrile, and other organic solvents. Poorly soluble in water. | [1] |
| LogP (o/w) | 4.023 (est) | [7] |
The high LogP value indicates the non-polar nature of Diisopentyl succinate, making it an ideal candidate for reversed-phase chromatography. Its solubility in common organic solvents like acetonitrile and methanol simplifies the preparation of standards and samples.
Experimental Workflow
The overall workflow for the quantification of Diisopentyl succinate is depicted below.
Sources
- 1. scent.vn [scent.vn]
- 2. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. nu.edu.om [nu.edu.om]
- 5. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 6. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diisopentyl succinate, 818-04-2 [thegoodscentscompany.com]
Enzymatic Synthesis of Diisopentyl Succinate: A Guide to Lipase-Catalyzed Esterification
Introduction: The Green Chemistry Approach to Flavor and Fragrance Esters
Diisopentyl succinate, a specialty chemical with applications in the flavor, fragrance, and cosmetic industries, is characterized by its fruity, wine-like aroma.[1][2] Traditionally, the synthesis of such esters has relied on chemical catalysis, often requiring harsh reaction conditions and leading to the formation of undesirable byproducts. The paradigm of modern chemical synthesis, however, is increasingly shifting towards more sustainable and environmentally benign methodologies. Enzymatic catalysis, particularly with the use of lipases, represents a cornerstone of this "green chemistry" approach.[3]
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a class of enzymes that, in their natural physiological environment, catalyze the hydrolysis of triglycerides.[4] However, in non-aqueous or micro-aqueous environments, this catalytic activity can be ingeniously reversed to favor the synthesis of esters through esterification or transesterification.[5][6] This unique capability of lipases offers several distinct advantages over conventional chemical methods, including high specificity (regio- and enantioselectivity), milder reaction conditions (lower temperature and pressure), reduced energy consumption, and a cleaner product profile with minimal side reactions.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development and related fields on the enzymatic synthesis of diisopentyl succinate. It provides in-depth protocols, explains the rationale behind experimental choices, and offers insights into process optimization and product analysis.
The Enzymatic Reaction: A Mechanistic Overview
The lipase-catalyzed synthesis of diisopentyl succinate from succinic acid and isopentyl alcohol follows a Ping-Pong Bi-Bi mechanism.[7] The reaction proceeds through the formation of an acyl-enzyme intermediate. First, the succinic acid binds to the active site of the lipase, and one of its carboxyl groups is activated to form a covalent acyl-enzyme complex, with the release of a water molecule. Subsequently, an isopentyl alcohol molecule binds to the complex and reacts with the acyl group to form the monoester, which is then released. The process is repeated with a second molecule of isopentyl alcohol to yield the final product, diisopentyl succinate.
The overall reaction is an equilibrium-limited process. To drive the reaction towards the product side and achieve high yields, the water produced during the esterification must be effectively removed from the reaction medium.
Experimental Workflow for Lipase-Catalyzed Synthesis of Diisopentyl Succinate
The following diagram illustrates the general workflow for the enzymatic synthesis of diisopentyl succinate, from reactant preparation to product analysis.
Caption: Workflow for the enzymatic synthesis of diisopentyl succinate.
Materials and Methods
Materials
-
Substrates:
-
Succinic Acid (≥99% purity)
-
Isopentyl Alcohol (≥99% purity)
-
-
Catalyst:
-
Solvent (for analysis):
-
Ethanol or Hexane (analytical grade)
-
Equipment
-
Reaction vessel (e.g., screw-capped flasks, stirred-tank reactor)
-
Shaking incubator or magnetic stirrer with heating capabilities
-
Vacuum filtration setup or centrifuge for enzyme recovery
-
Rotary evaporator for solvent removal (if applicable) and product purification
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis
Detailed Experimental Protocol: Solvent-Free Synthesis
A solvent-free system is often preferred for the synthesis of flavor esters as it simplifies downstream processing, reduces environmental impact, and can lead to higher volumetric productivity.[10][11]
1. Reactant Preparation and Reaction Setup:
-
In a suitable reaction vessel, combine succinic acid and isopentyl alcohol. A molar ratio of alcohol to acid greater than the stoichiometric requirement (2:1) is recommended to shift the equilibrium towards product formation.[12] A starting point could be a 3:1 molar ratio of isopentyl alcohol to succinic acid.
-
Add the immobilized lipase. The enzyme loading is a critical parameter, and a typical starting range is 5-15% (w/w) based on the total weight of the substrates.[10][13]
-
Seal the reaction vessel to prevent the evaporation of the volatile alcohol.
2. Reaction Conditions:
-
Place the reaction vessel in a shaking incubator or on a heated magnetic stirrer.
-
Temperature: Maintain the reaction temperature between 40-60°C. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. A temperature of around 45°C is often a good starting point.[9][13]
-
Agitation: Ensure constant and adequate mixing (e.g., 200 rpm) to minimize mass transfer limitations between the substrates and the immobilized enzyme.[10]
-
Reaction Time: The reaction time can vary from a few hours to over 24 hours. Monitor the progress of the reaction by taking small aliquots at different time intervals for analysis.
3. Monitoring the Reaction:
-
Periodically, withdraw a small sample from the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., ethanol) and analyze it using GC-MS to determine the conversion of the reactants and the formation of the product.
4. Enzyme Recovery and Product Isolation:
-
Upon completion of the reaction (when the conversion reaches a plateau), separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.
-
The recovered enzyme can be washed with a non-polar solvent like hexane to remove any adsorbed product and then dried for reuse in subsequent batches.
-
The liquid product mixture can be purified by vacuum distillation to remove the excess isopentyl alcohol and any unreacted succinic acid, yielding the pure diisopentyl succinate.
Optimization of Reaction Parameters
To achieve the highest possible yield and efficiency, it is crucial to optimize the key reaction parameters. The following table summarizes the typical ranges and the rationale for their optimization.
| Parameter | Typical Range | Rationale for Optimization |
| Temperature | 40 - 60 °C | Balances reaction rate and enzyme stability. Higher temperatures increase the rate but can lead to denaturation.[12] |
| Enzyme Loading | 5 - 25% (w/w of substrates) | Higher loading increases the reaction rate, but excessive amounts can lead to mass transfer limitations and increased cost.[14] |
| Substrate Molar Ratio (Alcohol:Acid) | 2:1 - 8:1 | An excess of alcohol shifts the equilibrium towards ester formation, increasing the yield.[9][12] |
| Agitation Speed | 150 - 250 rpm | Ensures proper mixing and minimizes external mass transfer limitations.[10] |
| Water Content | Minimal (solvent-free) | Water is a product of the esterification reaction; its presence favors the reverse hydrolysis reaction.[5] |
Product Analysis and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for monitoring the reaction and characterizing the final product.[15][16]
-
Gas Chromatography (GC): Separates the components of the reaction mixture based on their boiling points and polarity. The retention times of the peaks corresponding to isopentyl alcohol, succinic acid (if derivatized), and diisopentyl succinate are used for identification and quantification.
-
Mass Spectrometry (MS): Provides mass spectra of the separated components, which serve as a molecular fingerprint for confirming their identity by comparing them with a spectral library.
Troubleshooting and Key Considerations
-
Low Conversion: If the conversion is low, consider increasing the enzyme loading, the alcohol-to-acid molar ratio, or the reaction time. Ensure that the water produced is being effectively removed, which is less of a concern in a well-sealed batch reaction but critical for continuous processes.
-
Enzyme Deactivation: If the enzyme activity decreases upon reuse, it may be due to denaturation by high temperatures or inhibition by the substrates or product. Washing the enzyme after each cycle is important.
-
Substrate Inhibition: High concentrations of short-chain carboxylic acids can sometimes lead to enzyme inhibition.[7] While succinic acid is a dicarboxylic acid, this is a factor to consider, especially at the start of the reaction.
Conclusion
The enzymatic synthesis of diisopentyl succinate using lipase catalysts offers a sustainable and efficient alternative to traditional chemical methods. By carefully selecting the lipase and optimizing the reaction conditions, high yields of this valuable flavor and fragrance compound can be achieved. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and scientists to develop and refine their own processes for the green synthesis of specialty esters.
References
-
ResearchGate. (n.d.). Lipase catalyzed synthesis of flavor esters in non-aqueous media: Optimization of the yield of pentyl 2-methylpropanoate by statistical analysis. Retrieved from [Link]
- Muhamad, S. K., et al. (2010). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. Journal of Fundamental Sciences, 6(1), 31-36.
-
SciSpace. (n.d.). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed Central. Retrieved from [Link]
-
SciELO. (n.d.). Lipase catalyzed ester synthesis for food processing industries. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of diisononyl adipate in a solvent-free system via an immobilized lipase-catalyzed esterification. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. PubMed. Retrieved from [Link]
-
ACS Publications. (2023). Comparative Analysis of Kinetic Parameters of Sustainable Branched Esters Obtained from Lauric Acid. ACS Omega. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PubMed Central. Retrieved from [Link]
-
PSE Community.org. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diisopentyl succinate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Modeling and optimization of lipase-catalyzed production of succinic acid ester using central composite design analysis. PubMed. Retrieved from [Link]
-
MDPI. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Study of the Solvent-Free Process of Enzymatic Synthesis of Pentyl Esters in a Packed Bed Reactor (PBR) Using the Lipozyme435 Heterogeneous Biocatalyst. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Polybutylene succinate via Lipase-Catalyzed Transesterification: Enzyme Stability, Reuse and PBS properties in Bulk Polycondensations. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Lipase catalyzed ester synthesis for food processing industries. Retrieved from [Link]
-
National Center for Biotechnology Information. (2001). Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The effect of enzyme loading, alcohol/acid ratio and temperature on the enzymatic esterification of levulinic acid with methanol for methyl levulinate production: a kinetic study. PubMed Central. Retrieved from [Link]
-
ScienceDirect. (2013). Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An encapsulated report on enzyme-assisted transesterification with an allusion to lipase. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Kinetic study on lipase-catalyzed esterification in organic solvents. Retrieved from [Link]
-
SciELO. (n.d.). Solvent-free enzymatic production of high quality cetyl esters. Retrieved from [Link]
-
accedaCRIS. (n.d.). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Specificity of a lipase in ester synthesis: effect of alcohol. Biotechnology Progress. Retrieved from [Link]
-
RSC Publishing. (2016). Insight into the synthesis of isosorbide diester plasticizer using immobilized lipases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Enzymatic synthesis of mono- and disubstituted phospholipids by direct condensation of oleic acid and glycerophosphocholine with immobilized lipases and phospholipase. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. Retrieved from [Link]
-
DTU Research Database. (n.d.). Active Site Studies to Explain Kinetics of Lipases in Organic Solvents Using Molecular Dynamics Simulations. Retrieved from [Link]
-
FlavScents. (n.d.). diisopentyl succinate. Retrieved from [Link]
-
Scentree. (n.d.). Diisopentyl succinate (CAS 818-04-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis conditions for the transesterification of dilinoleic diol,.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). A Semi-Mechanistic Approach to Modeling Lipase-Catalyzed Processes with Multiple Competing Reactions: Demonstration for the Esterification of Trimethylolpropane. Retrieved from [Link]
-
ScienceDirect. (2021). Current developments in esterification reaction: A review on process and parameters. Journal of Industrial and Engineering Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Retrieved from [Link]
-
MDPI. (n.d.). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Retrieved from [Link]
-
MDPI. (n.d.). Site-Directed Immobilization of Pseudomonas fluorescens Lipase Based on SnoopCatcher/SnoopTag System for Biodiesel Production. Retrieved from [Link]
-
The Good Scents Company. (n.d.). diisopentyl succinate butanedioic acid, bis(3-methylbutyl) ester. Retrieved from [Link]
-
CIB (CSIC). (2020). Sustainable and Green Synthesis of Stanol Esters from Oil Wastes. Retrieved from [Link]
-
MDPI. (2020). Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis. Retrieved from [Link]
-
lidsen. (2023). Enzymes in Poly(Butylene-Succinate) Industry: An Overview on Synthesis Routes and Post-Processing Strategies. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2015). GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. scispace.com [scispace.com]
- 11. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of enzyme loading, alcohol/acid ratio and temperature on the enzymatic esterification of levulinic acid with methanol for methyl levulinate production: a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. phytojournal.com [phytojournal.com]
Application Note: Protocol for the Synthesis of Diisopentyl Succinate via Azeotropic Fischer Esterification
Abstract & Scope
This application note details the protocol for the synthesis of Diisopentyl Succinate (also known as Diisoamyl Succinate) via acid-catalyzed Fischer esterification. Unlike simple mono-esterifications, this reaction involves a dicarboxylic acid (succinic acid), requiring strict stoichiometric control and water removal to drive the equilibrium toward the diester form.
This protocol utilizes a Dean-Stark azeotropic distillation method. This approach is superior to simple reflux because it physically removes the water byproduct, driving the reaction to completion (Le Chatelier’s principle) and preventing hydrolysis of the formed ester.
Target Audience: Synthetic chemists, process engineers, and formulation scientists in flavor/fragrance and solvent development.
Reaction Mechanism & Theory
The reaction proceeds in two distinct steps.[1][2] Succinic acid first reacts to form the mono-ester (monoisopentyl succinate), which is then further esterified to the target diester.
Reaction Scheme
Mechanistic Pathway (Visualization)
The following diagram illustrates the stepwise conversion and the critical role of water removal.
Figure 1: Stepwise Fischer esterification mechanism highlighting the critical removal of water to drive the equilibrium toward the diester.
Materials & Specifications
Reagents
| Reagent | CAS | MW ( g/mol ) | Boiling Point | Role |
| Succinic Acid | 110-15-6 | 118.09 | 235°C (dec.)[3][4] | Substrate (Dicarboxylic acid) |
| Isopentyl Alcohol | 123-51-3 | 88.15 | 131°C | Reagent & Azeotrope carrier |
| Sulfuric Acid | 7664-93-9 | 98.08 | 337°C | Catalyst (Conc. 98%) |
| Toluene (Optional)* | 108-88-3 | 92.14 | 110.6°C | Entrainer (Solvent) |
*Note: While Isopentyl alcohol can act as its own entrainer, adding Toluene (approx. 50% reaction volume) improves water separation in the Dean-Stark trap due to the cleaner phase separation of the Toluene-Water azeotrope compared to the Alcohol-Water azeotrope.
Equipment
-
Reaction Vessel: 250 mL or 500 mL Round Bottom Flask (RBF).
-
Water Removal: Dean-Stark trap with condenser.
-
Heating: Oil bath (silicone oil) on a magnetic stirrer hotplate.
-
Purification: Vacuum distillation setup (short path).
Experimental Protocol
Phase 1: Reaction Setup (The Dean-Stark Method)
-
Charge the Vessel: In the RBF, add 0.5 mol (59.0 g) of Succinic Acid .
-
Add Alcohol: Add 1.25 mol (110 g / ~136 mL) of Isopentyl Alcohol .
-
Expert Insight: Although stoichiometry requires only 1.0 mol, a 25% excess is used to push the equilibrium.
-
-
Solvent Addition: Add 100 mL of Toluene .
-
Why Toluene? It lowers the reflux temperature slightly (gentler on the product) and forms a highly efficient azeotrope with water that separates cleanly in the trap.
-
-
Catalyst Addition: While stirring gently, add 1.0 mL of concentrated Sulfuric Acid dropwise.
-
Caution: Exothermic.
-
Phase 2: Reflux & Monitoring
-
Reflux: Heat the oil bath to ~135-145°C to achieve a vigorous reflux. The solvent/alcohol vapor should condense and drip into the Dean-Stark trap.
-
Visual Indicator (Solubility): Initially, the mixture will be a cloudy suspension (undissolved succinic acid). As the reaction proceeds and the mono-ester forms, the solution will become clear.
-
Process Control (Water Collection):
-
Theoretical Water Yield: For 0.5 mol succinic acid, you expect 1.0 mol (18 mL) of water .
-
Monitor the aqueous layer in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 3–5 hours).
-
Phase 3: Workup
-
Cooling: Allow the mixture to cool to room temperature.
-
Neutralization: Transfer the reaction mixture to a separatory funnel. Wash with 50 mL of 10% Sodium Bicarbonate (
) solution.-
Warning: Gas evolution (
) will occur. Vent frequently. This removes the sulfuric acid and any unreacted succinic acid.
-
-
Washing: Wash the organic layer with 50 mL of Brine (saturated NaCl) to remove trapped water.
-
Drying: Collect the organic layer and dry over anhydrous Magnesium Sulfate (
) for 15 minutes. Filter off the solid.[1][5][6]
Phase 4: Purification (Vacuum Distillation)
Diisopentyl succinate has a high boiling point (~280°C at atm). Do not distill at atmospheric pressure as decomposition will occur.
-
Solvent Strip: Use a Rotary Evaporator to remove the Toluene and excess Isopentyl Alcohol.
-
Vacuum Distillation: Transfer the crude oil to a smaller flask. Distill under reduced pressure.
-
Target Fraction: Collect the fraction boiling at ~155–160°C at 10 mmHg (or equivalent based on your vacuum pump capacity).
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of Diisopentyl Succinate.
Characterization & Quality Control
To validate the synthesis, compare the isolated product against these parameters:
| Parameter | Expected Value | Notes |
| Appearance | Colorless, viscous liquid | Yellowing indicates oxidation or overheating. |
| Odor | Fruity, mild | Distinct from the choking odor of isopentyl alcohol. |
| IR Spectrum | ~1735 cm⁻¹ (C=O ester) | Absence of broad OH stretch (3000-3500 cm⁻¹) confirms full conversion. |
| Refractive Index | 1.431 – 1.437 | Measured at 20°C. |
| Boiling Point | ~281°C (760 mmHg) | Only relevant if not distilling under vacuum. |
Troubleshooting:
-
Low Yield: Usually due to insufficient water removal. Ensure the Dean-Stark trap is functioning and the reflux is vigorous.
-
Emulsion during Workup: If the layers do not separate during the bicarbonate wash, add more brine or a small amount of solid NaCl to break the emulsion.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61264, Diisopentyl succinate. Retrieved from [Link]
-
The Good Scents Company. Diisopentyl succinate Physical Properties and Safety. Retrieved from [Link]
-
Organic Syntheses. General Procedures for Esterification. (While specific to diethyl succinate, the methodology is identical). Retrieved from [Link]
Sources
Use of Diisopentyl succinate as a flavoring agent in food matrices
Topic: Use of Diisopentyl succinate as a flavoring agent in food matrices Content Type: Application Note & Protocol Guide Audience: Researchers, Formulation Scientists, and Quality Assurance Professionals
Abstract
Diisopentyl succinate (CAS 818-04-2), also known as diisoamyl succinate, is a dicarboxylic acid ester utilized in food chemistry for its distinct fruity, winey, and slightly oily sensory profile.[1] While chemically stable in neutral environments, its lipophilic nature (
Chemical & Sensory Profile
Identity & Physicochemical Properties
Diisopentyl succinate is the diester formed from succinic acid and isoamyl alcohol. Its high boiling point and lipophilicity dictate its behavior in food matrices—it acts as a "middle-to-base note" fixative in flavor blends, retarding the volatilization of lighter esters.
| Property | Value | Implication for Formulation |
| CAS Number | 818-04-2 | Standard identification key.[1][2] |
| Molecular Formula | ||
| Molecular Weight | 258.35 g/mol | Non-volatile relative to simple acetates. |
| LogP (Octanol/Water) | ~4.02 (Estimated) | Highly lipophilic; requires co-solvents or emulsifiers for aqueous use. |
| Boiling Point | ~281°C | Stable at pasteurization temperatures; low flash-off during processing. |
| Density | 0.966 g/cm³ | Slightly less dense than water; will phase separate if not emulsified. |
Sensory Characteristics
-
Primary Descriptors: Fruity, Winey, Oily, Green/Apple.
-
Secondary Nuances: Faintly waxy or soapy at high concentrations.
-
Threshold: Detection threshold in water is typically in the low ppm range (1–10 ppm).
Regulatory Status
-
EU: Registered flavoring substance FL 09.345 (JECFA evaluated).
-
US: Used as a synthetic flavoring substance. While not assigned a primary FEMA number in early lists, it is regulated as a "Nature Identical" or synthetic flavor under FDA 21 CFR 172.515 (Synthetic flavoring substances and adjuvants) provisions for succinate esters.
Formulation Protocols
Application Note: Matrix Compatibility
Due to its high LogP, direct addition of diisopentyl succinate to aqueous beverages (soft drinks, flavored waters) will result in "ringing" (oil droplets at the surface) and inconsistent flavor delivery. It must be pre-solubilized.
Protocol A: Preparation of 1% (w/v) Stock Solution
Objective: Create a stable, miscible stock for precise dosing.
Materials:
-
Diisopentyl succinate (Assay >95%)
-
Solvent Carrier: Food-grade Ethanol (95%) OR Propylene Glycol (PG). Note: Ethanol is preferred for "clean label" and volatility; PG is preferred for heat stability.
Procedure:
-
Tare a 100 mL volumetric flask on an analytical balance.
-
Weigh 1.00 g of Diisopentyl succinate directly into the flask.
-
Add approximately 80 mL of the chosen solvent (Ethanol or PG).
-
Vortex or magnetically stir for 5 minutes until no oil streaks are visible.
-
Dilute to Volume with the solvent.
-
Storage: Transfer to an amber glass vial with a PTFE-lined cap. Store at 4°C. Stability: >6 months.
Protocol B: Incorporation into Acidic Beverage Matrix (pH 3.0)
Objective: Mimic a soft drink environment to test flavor stability.
Materials:
-
Citric Acid Buffer (pH 3.0)
-
Sucrose (optional, 10% w/v for realistic viscosity)
-
Stock Solution (from Protocol A)
Procedure:
-
Prepare Base: Dissolve 100 g sucrose and 2 g citric acid in 900 mL distilled water. Adjust pH to 3.0 using 1M Sodium Citrate. Dilute to 1 L.
-
Dosing: To achieve a final concentration of 10 ppm (typical flavor level):
-
Add 1.0 mL of the 1% Stock Solution to 1 L of the beverage base.
-
-
Mixing: Agitate immediately.
-
Scientific Insight: If using Ethanol stock, the rapid dilution of ethanol into water may cause the "Ouzo effect" (micro-emulsion), which is desirable for cloud emulsions but may require a surfactant (e.g., polysorbate 80 or gum arabic) if optical clarity is required.
-
-
Homogenization (Optional): For clear beverages, high-shear mixing is not usually necessary at 10 ppm if ethanol is the carrier. For higher loads (>50 ppm), add 0.05% Polysorbate 80.
Stability & Degradation Pathways
Diisopentyl succinate is an ester.[3][4] In acidic beverages (pH < 4), it is subject to acid-catalyzed hydrolysis, reverting to succinic acid and isoamyl alcohol. This changes the flavor profile from "fruity/winey" to "sour/fusel."
Experiment: Accelerated Aging
-
Prepare samples as per Protocol B.
-
Incubate at 37°C (simulating accelerated shelf life).
-
Pull samples at Day 0, 7, 14, and 28.
-
Analyze via GC-MS (Protocol C) to quantify the loss of the parent ester.
Analytical Protocol: GC-MS Quantification
Objective: Quantify Diisopentyl succinate in a complex food matrix without thermal degradation.
Methodology: Headspace Solid Phase Microextraction (HS-SPME)
Direct injection of sugary beverages ruins GC liners. SPME is the industry standard for volatile esters.
Instrument Parameters:
-
GC System: Agilent 7890B / 5977B MSD (or equivalent).
-
Column: DB-WAX UI (Polar), 30m x 0.25mm x 0.25µm. Reasoning: Polar columns separate esters from the ethanol solvent peak effectively.
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Reasoning: Captures a wide range of volatiles (polar and non-polar).
Step-by-Step Procedure:
-
Sample Prep: Transfer 5 mL of beverage sample into a 20 mL headspace vial. Add 1.5 g NaCl (salting out effect increases volatility). Cap immediately.
-
Incubation: 40°C for 10 minutes (agitation 250 rpm).
-
Extraction: Expose SPME fiber to headspace for 20 minutes at 40°C.
-
Desorption: Insert fiber into GC inlet (Splitless mode) at 250°C for 3 minutes.
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 5°C/min to 200°C.
-
Ramp 20°C/min to 240°C (Hold 5 min).
-
-
MS Detection: Scan mode (35–300 m/z) or SIM mode (Target Ions: m/z 101, 70, 55 for succinates).
Visualization of Workflow
Figure 1: Critical workflow for processing Diisopentyl succinate, highlighting the divergence in stability based on matrix acidity and the necessity of pre-solubilization.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69956, Diisopentyl succinate. PubChem. Available at: [Link]
-
European Commission. EU Flavourings Database. FL-No: 09.345 (Diisopentyl succinate). EU Food Safety. Available at: [Link]
-
The Good Scents Company. Diisopentyl succinate (CAS 818-04-2) Odor and Flavor Profile. Available at: [Link]
-
Flavor and Extract Manufacturers Association (FEMA). GRAS Flavoring Substances List. FEMA.[5][6][7][8] Available at: [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 818-04-2 CAS MSDS (Diisopentyl succinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. ift.org [ift.org]
- 6. femaflavor.org [femaflavor.org]
- 7. ift.org [ift.org]
- 8. femaflavor.org [femaflavor.org]
Technical Application Note: Diisopentyl Succinate in Cosmetic Fragrance Systems
This guide outlines the technical application of Diisopentyl Succinate (DIPS) , focusing on its dual utility as a functional fragrance fixative and a bio-based sensory modifier in cosmetic formulations.[1]
Executive Summary
Diisopentyl succinate (CAS: 818-04-2), also known as Diisoamyl succinate, is a dialkyl ester derived from succinic acid and isopentyl alcohol.[1][2][3][4] While historically utilized in flavor applications for its fruity, winey profile, its application in modern cosmetics has evolved.[1] It is now a critical "Green Chemistry" enabler , serving as a biodegradable alternative to synthetic fixatives (e.g., phthalates) and volatile silicones (e.g., cyclomethicone).[1]
This guide details the physicochemical rationale and step-by-step protocols for integrating DIPS into fragrance concentrates and cosmetic emulsions to enhance scent longevity and optimize sensory skin-feel.[1]
Physicochemical Profile & Olfactory Mechanics[4][5]
To effectively formulate with DIPS, researchers must understand its solubility parameters and volatility profile.[1]
Table 1: Critical Technical Specifications
| Property | Value / Description | Formulation Impact |
| CAS Number | 818-04-2 | Regulatory identification.[1][3] |
| Molecular Weight | 258.35 g/mol | Medium-weight ester; provides substantivity without heaviness.[1] |
| LogP (Octanol/Water) | ~3.7 (Est.) | Highly lipophilic.[1] Requires solubilizers in aqueous systems.[1] |
| Vapor Pressure | 0.004 mmHg @ 25°C | Low volatility.[1][3][4] Acts as a base-note anchor. |
| Odor Profile | Mild, Fruity, Winey, Waxy | Blender; rounds out sharp top notes; adds "body." |
| Solubility | Soluble in Ethanol, Oils.[1][4] Insoluble in Water (0.42 g/L).[1][4] | Compatible with standard perfumery solvents.[1] |
| Refractive Index | 1.431 – 1.437 | imparts gloss in hair/skin applications.[1] |
Mechanism of Fixation (Thermodynamic Rationale)
DIPS functions as a fixative through Vapor Pressure Depression .[1] According to Raoult’s Law, adding a high-boiling solute (DIPS) to a volatile solvent (Fragrance Top Notes) lowers the vapor pressure of the solvent.[1]
-
Effect: It retards the evaporation of highly volatile terpenes (e.g., Limonene, Citral), extending the "Top Note" perception time.[1]
-
Sensory Bridge: Its intrinsic "waxy/fruity" character bridges the gap between citrus top notes and musk/wood base notes, preventing "fragrance crashing" (disjointed evaporation).[1]
Application Protocols
Protocol A: "Green" Fragrance Concentrate Formulation
Objective: Create a concentrated fragrance oil with enhanced longevity using DIPS as a fixative carrier.[1] Scope: Fine fragrance, Eau de Toilette (EdT), and anhydrous serums.[1]
Reagents:
-
Fragrance Oil Concentrate (Target profile: Citrus/Floral)[1]
-
Ethanol (SDA 40B, 190 Proof) or Caprylic/Capric Triglyceride (for oil-based)[1]
Workflow Diagram (DOT/Graphviz)
Figure 1: Step-by-step workflow for incorporating Diisopentyl Succinate into a fragrance concentrate.[1][5]
Step-by-Step Methodology:
-
Pre-Solubilization: In a clean glass beaker, weigh the solvent (Ethanol or Carrier Oil).[1] Add Diisopentyl Succinate (DIPS) at 5.0% - 10.0% w/w .[1]
-
Mixing: Agitate using a magnetic stirrer at 200 RPM for 5 minutes until visually homogenous.
-
Fragrance Integration: Slowly add the pure Fragrance Oil (10-20% w/w) to the DIPS/Solvent mixture.[1]
-
Why? Adding fragrance to the fixative ensures the fixative coats the volatile molecules immediately upon dilution.[1]
-
-
Maturation: Seal the vessel and store at 4°C for 48 hours .
-
Scientific Basis: Low-temperature maceration promotes the formation of stable molecular complexes between the ester (DIPS) and fragrance aldehydes, stabilizing the scent profile.[1]
-
-
Filtration: Filter the solution through a 10µm nylon filter while cold to remove any insoluble terpenes or waxes.
Protocol B: Emulsion Integration (Lotion/Cream)
Objective: Utilize DIPS as a sensory modifier (silicone replacement) and fragrance booster in an Oil-in-Water (O/W) emulsion.[1]
Formulation Framework:
-
Phase A (Water): Water, Humectants, Thickeners.[1]
-
Phase B (Oil): Emulsifiers, Diisopentyl Succinate (2-5%) , Oils.[1]
-
Phase C (Cool Down): Fragrance, Preservatives.[1]
Procedure:
-
Oil Phase Prep: Combine DIPS with other emollients (e.g., Cetyl Alcohol, Shea Butter) in Phase B.[1]
-
Validation: DIPS acts as a solvent for solid waxes, lowering the melting point of the oil phase and improving spreadability.[1]
-
-
Heating: Heat Phase A and Phase B separately to 75°C.
-
Emulsification: Slowly add Phase B to Phase A under high-shear homogenization (3000-5000 RPM).
-
Cool Down: Cool to 40°C with moderate agitation.
-
Fragrance Addition: Add the fragrance oil (pre-mixed with a small amount of DIPS from Protocol A if possible) to the emulsion.
-
Result: The lipophilic nature of DIPS helps partition the fragrance into the oil droplets, slowing its release from the skin.[1]
-
Analytical Validation & Quality Control
To ensure the integrity of the raw material and the final formulation, the following analytical methods are recommended.
GC-MS Quantification Method
Objective: Verify purity of DIPS and quantify its retention of volatile fragrance components.[1]
-
Column: DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min.[1]
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
Target Ion: Monitor m/z 101, 129 (characteristic succinate fragments).[1]
-
Acceptance Criteria:
Safety & Regulatory (E-E-A-T)[1][6]
-
Regulatory Status: Diisopentyl succinate is generally considered safe for cosmetic use.[1] It is listed in the EU Cosing database and is compliant with REACH regulations.[1]
-
Sensitization: It is not classified as a skin sensitizer.[1] However, as with all esters, patch testing is recommended for final formulations.[1]
-
IFRA: There are currently no specific quantitative restrictions for Diisopentyl succinate under IFRA standards, provided it is used as a solvent/carrier.[1] Always calculate the total concentration of fragrance allergens carried within the system.[1]
-
Biodegradability: DIPS is readily biodegradable, aligning with OECD 301 standards, making it a superior choice to polycyclic musks or silicones.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69956, Diisopentyl succinate.[1] Retrieved from [Link][1]
-
The Good Scents Company (2023). Diisopentyl succinate: Organoleptic Properties and Safety.[1] Retrieved from [Link][1]
-
Cosmetic Ingredient Review (2012). Safety Assessment of Dialkyl Malates and Succinates as Used in Cosmetics.[1][6] Washington, DC.[1] Retrieved from [Link]
Sources
Sensory Evaluation Protocol: Profiling Diisopentyl Succinate in Pharmaceutical & Flavor Applications
[1][2]
Executive Summary
Diisopentyl succinate (CAS 818-04-2), also known as Diisoamyl succinate, is a diester characterized by a mild, fruity, winey, and slightly waxy flavor profile.[1][2] Unlike volatile top-note esters (e.g., Ethyl butyrate), Diisopentyl succinate possesses a higher molecular weight (258.35 g/mol ), contributing to low volatility and a persistent "rounding" mouthfeel effect. This makes it a critical excipient for taste masking in pharmaceutical formulations and for adding depth to fruit flavors (grape, berry) in food products.
This guide provides a rigorous protocol for the sensory evaluation of Diisopentyl succinate, adhering to ISO 8586 standards for assessor selection and ASTM E679 for threshold determination.
Material Characterization & Safety
Before initiating sensory panels, the material must be chemically verified to ensure safety and consistency.
| Attribute | Specification | Notes |
| IUPAC Name | Bis(3-methylbutyl) butanedioate | |
| CAS Number | 818-04-2 | |
| EU Flavis No. | 09.345 | Authorized flavoring agent in the EU [1].[1][3][4] |
| Purity | ≥ 98.0% (GC) | Impurities (e.g., Isoamyl alcohol) can skew sensory data.[1][3] |
| Solubility | 0.42 g/L in Water | Critical: Requires co-solvent (Ethanol) or emulsion for tasting.[1][3] |
| Flash Point | ~122°C | Low flammability risk under normal sensory conditions.[1][3] |
Safety Precaution: While generally recognized as safe (GRAS) for intended use, neat Diisopentyl succinate is a mild skin irritant. All stock solution preparation must occur in a fume hood wearing nitrile gloves.
Panelist Selection & Training (ISO 8586)
Because Diisopentyl succinate has a faint, low-impact odor profile, "naive" panelists often fail to detect its nuances. A specialized screening process is required to select "Expert Sensory Assessors."[5]
Screening Workflow
Objective: Identify individuals with normal olfactory acuity and specific sensitivity to "fruity/fermented" esters.
-
General Screening: Use the Sniffin' Sticks test or equivalent to rule out general anosmia.
-
Specific Anosmia Check: Present a triangle test using Diisopentyl succinate at 50 ppm (suprathreshold) vs. placebo. Candidates must correctly identify the odd sample in 2 out of 3 replications.
-
Descriptive Ability: Candidates must be able to differentiate between "Green Apple" (Ethyl 2-methylbutyrate) and "Waxy/Fruity" (Diisopentyl succinate).
Visualization: Panelist Selection Logic
Figure 1: Step-by-step screening process to isolate assessors capable of detecting faint ester notes.
Experimental Protocols
Sample Preparation (Critical Step)
Due to low water solubility, direct addition to water results in phase separation and inconsistent dosing.
-
Stock Solution (1%): Dissolve 1.0g Diisopentyl succinate in 99.0g Food Grade Ethanol (95%). Store at 4°C in amber glass.
-
Tasting Solution (50 ppm): Add 0.5g of Stock Solution to 99.5g of spring water (or 5% sucrose solution for palatability).
-
Reference Standards:
Quantitative Descriptive Analysis (QDA)
Objective: Define the sensory profile using a consensus lexicon. Method:
-
Lexicon Generation: Panelists evaluate the 50 ppm solution and generate terms. Expected terms: Fruity, Green, Winey, Oily, Waxy, Soap-like.
-
Training: Calibrate panel intensity scores (0-15 scale) using the Reference Standards.
-
Evaluation: Blind evaluation of samples in triplicate.
-
Data Analysis: Generate a Spider Plot (Radar Chart) to visualize the profile.
Threshold Determination (ASTM E679)
Objective: Determine the Group Detection Threshold (BET) to understand potency. Method: 3-Alternative Forced Choice (3-AFC).[1][3]
-
Prepare a geometric dilution series (e.g., 100, 50, 25, 12.5, 6.25 ppm).
-
Present 3 cups per concentration (1 active, 2 blanks).
-
Panelist must choose the "odd" cup.
-
Calculate BET using the geometric mean of individual thresholds.
Pharmaceutical Taste Masking Assessment
Objective: Evaluate the "rounding" effect on bitter APIs (e.g., Caffeine or Quinine). Protocol:
-
Control: 500 ppm Caffeine solution (Bitter reference).
-
Test: 500 ppm Caffeine + 100 ppm Diisopentyl succinate.
-
Evaluation: Panelists rate "Bitterness Intensity" and "Mouthfeel/Creaminess" on a Line Scale.
-
Success Criteria: A statistically significant reduction (p < 0.05) in bitterness perception or increase in mouthfeel.
Visualization: Sensory Evaluation Workflow
Figure 2: End-to-end workflow for characterizing Diisopentyl succinate.
Data Analysis & Reporting
-
Descriptive Data: Use ANOVA (Analysis of Variance) to determine if the "Fruity" or "Waxy" attributes differ significantly between concentrations.
-
Panel Performance: Calculate Interaction Effects (Panelist x Product) to ensure the panel is calibrated. High interaction indicates poor training.
-
Reporting: The final report must include the Spider Plot and the Threshold Value (BET) .
Expected Results: Diisopentyl succinate typically yields a profile that is low in intensity but high in persistence . It scores moderate on "Fruity" and "Winey" but high on "Mouthfeel" or "Oily," distinguishing it from lighter fruit esters.
References
-
European Commission. (n.d.). EU Food Flavourings Database: Flavis No. 09.345 (Diisopentyl succinate).[6] Retrieved from [Link][1]
-
International Organization for Standardization. (2023).[7] ISO 8586:2023 Sensory analysis — Selection and training of sensory assessors. Retrieved from [Link][1]
-
ASTM International. (2019). ASTM E679-19 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method.[1][3] Retrieved from [Link][1]
-
The Good Scents Company. (n.d.). Diisopentyl succinate Material Information.[5][8][7][9][10] Retrieved from [Link][1]
-
PubChem. (n.d.). Diisopentyl succinate (Compound Summary).[6][10] National Library of Medicine. Retrieved from [Link][1]
Sources
- 1. CAS Number Listing : Starting with 764-39-6 to 3623-52-7 [thegoodscentscompany.com]
- 2. Diisopentyl succinate | 818-04-2 [chemicalbook.com]
- 3. EINECS Numbers : From 208-130-1 to 214-372-9 [perflavory.com]
- 4. Flavis Numbers : From 08.002 to 09.412 [perflavory.com]
- 5. zakon.isu.net.ua [zakon.isu.net.ua]
- 6. diisopentyl succinate [flavscents.com]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. senpharma.vn [senpharma.vn]
- 9. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 818-04-2 CAS MSDS (Diisopentyl succinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Note: Diisopentyl Succinate (DIPS) as a Stationary Phase in Gas Chromatography
Executive Summary
Diisopentyl succinate (DIPS), also known as diisoamyl succinate, is a dialkyl ester used as a moderately polar stationary phase in Gas-Liquid Chromatography (GLC). Unlike cross-linked polymeric phases (e.g., PDMS or PEG), DIPS is a monomeric liquid phase typically coated onto a solid support for packed column applications.
Its unique chemical structure—comprising a polar succinate core flanked by branched isopentyl chains—offers a distinct selectivity profile. It is particularly effective for the separation of structural isomers , oxygenated volatiles (esters, alcohols), and for thermodynamic studies involving activity coefficient measurements.
This guide provides a comprehensive protocol for the preparation, conditioning, and characterization of DIPS columns, ensuring high reproducibility and data integrity in research workflows.
Technical Profile & Mechanism
Physicochemical Properties[1][2]
-
Chemical Name: Diisopentyl succinate (Bis(3-methylbutyl) butanedioate)[1][2]
-
Boiling Point: ~281 °C (at 760 mmHg)[3]
-
Polarity: Moderately Polar
-
Max Operating Temperature (MAOT): Recommended < 150 °C (to minimize column bleed due to vapor pressure).
Separation Mechanism
DIPS functions through a dual-interaction mechanism:
-
Dipole-Dipole Interactions: The central succinate ester linkages interact strongly with polar analytes (e.g., alcohols, ketones).
-
Dispersion Forces: The branched isopentyl (isoamyl) chains provide van der Waals interactions, retaining non-polar hydrocarbons.
This "mixed" retention mechanism makes DIPS ideal for separating complex mixtures containing both aliphatic and polar functionalities, where a purely non-polar phase (like Squalane) or a highly polar phase (like DEGS) would fail to resolve critical pairs.
Interaction Logic Diagram
Caption: Dual-interaction mechanism of DIPS showing the separation of polar and non-polar analytes via specific functional group interactions.
Protocol: Column Preparation (Packed Column)
Since DIPS is not a standard pre-manufactured capillary phase, it is prepared as a Custom Packed Column . This protocol ensures a uniform coating of 10% (w/w) DIPS on a diatomaceous earth support.
Materials Required[2][7]
-
Stationary Phase: Diisopentyl succinate (High Purity >98%).
-
Solid Support: Chromosorb W HP (High Performance), 80/100 mesh (Acid-washed, DMCS treated).
-
Solvent: Dichloromethane (DCM) or Acetone (High volatility, good solubility for DIPS).
-
Equipment: Rotary Evaporator, Water Bath, Vacuum Oven.
Coating Workflow
Step 1: Dissolution Dissolve 2.0 g of Diisopentyl succinate in 150 mL of Dichloromethane in a round-bottom flask. Ensure complete miscibility.
Step 2: Slurry Formation Slowly add 18.0 g of Chromosorb W HP to the solution. Swirl gently to degas the pores of the support. Crucial: Do not stir vigorously to avoid crushing the diatomaceous earth particles.
Step 3: Solvent Evaporation (Rotary Evaporator) Attach the flask to a rotary evaporator.
-
Bath Temp: 40 °C.
-
Rotation: Slow (approx. 60 RPM).
-
Vacuum: Apply partial vacuum gradually to prevent "bumping."
-
Endpoint: Continue until the support appears dry and free-flowing.
Step 4: Drying Transfer the coated support to a crystallization dish. Dry in a vacuum oven at 60 °C for 4 hours to remove residual solvent traces.
Step 5: Packing Pack the coated support into a stainless steel or glass GC column (e.g., 2 m x 1/8" OD) using standard vibration/tapping techniques to ensure a void-free bed.
Protocol: System Suitability & Characterization
Before running samples, the column must be conditioned and characterized to validate its polarity and performance.
Conditioning Protocol
Objective: Remove volatile impurities and stabilize the liquid film.
-
Install the column in the GC injector; leave the detector end disconnected .
-
Establish carrier gas flow (He or N2) at 20 mL/min.
-
Ramp temperature:
-
Start at 40 °C (hold 15 min).
-
Ramp 2 °C/min to 140 °C.
-
Hold at 140 °C for 12 hours.
-
-
Cool down, connect to the detector (FID/TCD), and verify baseline stability.
Determination of McReynolds Constants
To scientifically validate the DIPS phase, determine its McReynolds constants (
Probe Compounds:
-
Benzene (Intermolecular forces:
- )[6] -
1-Butanol (H-bonding donor/acceptor)
-
2-Pentanone (Dipole orientation)
-
Nitropropane (Dipole orientation)
-
Pyridine (H-bonding acceptor)
Procedure:
-
Inject the probe mixture isothermally at 120 °C.
-
Calculate the Kovats Retention Index (
) for each probe on the DIPS column. -
Calculate
.
Expected Performance Data (Theoretical Estimates for Succinate Esters):
| Probe | Interaction Type | Est. | Interpretation |
| Benzene | Dispersion / | 100 - 150 | Moderate interaction with ester carbonyls. |
| 1-Butanol | H-Bonding (Acid) | 250 - 350 | Strong retention due to ester acceptance of H-bond. |
| 2-Pentanone | Dipole | 200 - 300 | Significant dipole-dipole alignment. |
| Nitropropane | Dipole | 300 - 400 | Strong orientation interaction. |
| Pyridine | H-Bonding (Base) | 200 - 300 | Moderate interaction. |
Note: If experimental
Applications & Troubleshooting
Primary Applications
-
Essential Oil Analysis: Separation of terpene alcohols (e.g., geraniol vs. nerol) where the DIPS polarity aids in resolving geometric isomers.
-
Flavor Profiling: Analysis of fruit esters (acetates, butyrates) in fermentation broths.
-
Thermodynamics: Used as a solvent in GLC to measure infinite dilution activity coefficients (
) of solutes to study solution behavior.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Baseline Bleed | Temp > MAOT (150°C) or O2 leak. | Reduce temp. Check carrier gas traps for O2 removal. |
| Peak Tailing (Polar) | Active sites on support. | Ensure support is DMCS-treated.[7] Inject Silyl-8 to deactivate column in-situ. |
| Retention Time Drift | Loss of stationary phase (Bleed). | Phase is stripping. Operate at lower temp. Re-pack column if severe. |
Workflow Diagram: QC Process
Caption: Quality Control workflow for validating a custom-packed DIPS column.
References
-
Chemical Identity: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69956, Diisopentyl succinate. Retrieved from [Link]
- Stationary Phase Preparation: Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience.
- Retention Index System: Kovats, E. (1958). Gas-chromatographic characterization of organic compounds. Part 1: Retention indices of aliphatic halides, alcohols, aldehydes and ketones. Helvetica Chimica Acta, 41(7), 1915-1932.
- McReynolds Constants: McReynolds, W. O. (1970). Characterization of some liquid phases.
Sources
- 1. diisopentyl succinate [flavscents.com]
- 2. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Diisopentyl succinate | 818-04-2 [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Packed Column USP Phase and Support Cross-Reference Chart [discover.restek.com]
Application Note: Stability Determination of Diisopentyl Succinate in Food Matrices via GC-MS/FID
This Application Note is designed as a rigorous technical guide for analytical chemists and food scientists. It synthesizes specific physicochemical data for Diisopentyl succinate (CAS 818-04-2) with standard stability protocols adapted for complex food matrices.
Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]
Diisopentyl succinate (DIPS) is a diester formed from succinic acid and isopentyl alcohol. It is valued in the food industry for its fruity, winey, and faintly oily aroma profile. However, like most aliphatic esters, it is susceptible to hydrolysis and transesterification , particularly in aqueous, acidic, or thermally processed food systems.
Understanding the stability of DIPS is critical for maintaining flavor fidelity over a product's shelf life. This protocol provides a self-validating method to quantify DIPS degradation kinetics and identify breakdown products.
Physicochemical Properties
| Property | Value | Implication for Analysis |
| CAS Number | 818-04-2 | Unique Identifier |
| Molecular Weight | 258.35 g/mol | Detectable in standard MS range |
| LogP (Octanol/Water) | ~3.7 - 4.0 | Highly hydrophobic; requires organic solvent extraction or SPME |
| Boiling Point | ~290°C | High boiler; requires high GC oven ramp |
| Solubility | Insoluble in water; Soluble in EtOH, Oils | Matrix extraction is mandatory |
Mechanism of Degradation[3][5]
The primary degradation pathway for DIPS in food is acid-catalyzed hydrolysis . In high-fat matrices, transesterification with triglycerides may also occur, though hydrolysis remains the dominant failure mode in beverages and high-moisture foods.
Degradation Pathway Diagram
The following diagram illustrates the stepwise hydrolysis of Diisopentyl succinate into its constituent acid and alcohol.
Figure 1: Stepwise hydrolysis pathway of Diisopentyl Succinate. The release of Isopentyl alcohol alters the aroma profile (off-notes), while Succinic acid changes the taste profile (acidity).
Experimental Design: Accelerated Stability Testing
To predict shelf life efficiently, use an Accelerated Shelf Life Testing (ASLT) model based on the Arrhenius equation.
Study Parameters[2][3][4][8]
-
Temperature Conditions:
-
Control: 4°C (Refrigerated)
-
Ambient: 25°C ± 2°C / 60% RH
-
Accelerated: 40°C ± 2°C / 75% RH
-
Stress: 60°C (Optional, for rapid kinetics)
-
-
Time Points: Day 0, 7, 14, 28, 56, 90.
-
Matrices:
-
Model Beverage: Citrate buffer (pH 3.0) + 10% Ethanol.
-
Complex Matrix: Actual food product (e.g., yogurt, baked good slurry).
-
Analytical Protocol
This guide proposes two methods: Headspace SPME (Method A) for volatile profiling and Liquid Extraction (Method B) for robust quantification.
Internal Standard Selection
Critical Step: Select an internal standard (IS) that mimics DIPS but resolves chromatographically.
-
Recommended IS: Di-n-butyl succinate (CAS 141-03-7).
-
Reasoning: Structurally homologous, similar boiling point, but distinct retention time.
-
Alternative:Dipropyl succinate or 2-Octanol (if diesters are unavailable).
Method A: Headspace SPME-GC-MS (Qualitative/Semi-Quant)
Best for monitoring the ratio of Parent Ester vs. Hydrolysis Product (Isopentyl alcohol).
-
Sample Prep: Weigh 5.0 g of sample into a 20 mL headspace vial. Add 2.0 g NaCl (to salt out volatiles). Add 10 µL of Internal Standard solution (1000 ppm in methanol). Seal immediately.
-
Incubation: 40°C for 20 mins with agitation (500 rpm).
-
Extraction: Expose SPME fiber (DVB/CAR/PDMS - Grey hub) for 30 mins at 40°C.
-
Desorption: 3 mins at 250°C in GC inlet (Splitless mode).
Method B: Solvent Extraction GC-FID (Quantitative Validation)
Best for precise assay of remaining Diisopentyl Succinate.
-
Extraction:
-
Concentration: (Optional) If concentration is low (<10 ppm), evaporate solvent under Nitrogen stream to 1 mL.
-
Injection: 1 µL into GC-FID (or MS).
Chromatographic Conditions
| Parameter | Setting |
| Column | DB-WAX or DB-5MS (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C |
| Oven Program | 50°C (2 min) |
| Detector | MS (Scan 35-350 m/z) or FID @ 300°C |
| Retention (Approx) | Isopentyl Alcohol (~4 min), IS (~12 min), DIPS (~16 min) |
Protocol Workflow & Data Analysis
Analytical Workflow Diagram
Figure 2: End-to-end workflow for stability determination.[3]
Calculations
To determine stability, assume Pseudo-First-Order Kinetics (common for ester hydrolysis in excess water).
-
Response Ratio (
): -
Remaining Percentage:
-
Rate Constant (
): Plot vs. Time ( ). The slope . -
Half-Life (
):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69956, Diisopentyl succinate. Retrieved from [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: Diisopentyl succinate.[4][5] FAO JECFA Monographs.[6] Retrieved from [Link]
-
Good Scents Company. Diisopentyl succinate: Organoleptic Properties and Stability. Retrieved from [Link]
-
Yang, N. (2012). Flavour Reformulation and Flavour Stability. University of Nottingham ePrints. Retrieved from [Link]
- Perring, L. et al.Stability of Flavors in Food. In Flavor Stability, ACS Symposium Series. (General reference for ester hydrolysis mechanisms).
Sources
Application Note: Kinetic and Thermodynamic Profiling of Diisopentyl Succinate Release from Complex Food Matrices
Executive Summary
Diisopentyl succinate (DIPS, CAS 818-04-2) is a succinate diester utilized for its mild, fruity, and wine-like organoleptic properties.[1] With a relatively high molecular weight (258.35 g/mol ) and significant hydrophobicity (LogP ~3.7), DIPS exhibits "ultra-slow" evaporation rates and strong retention within lipid-rich matrices. This protocol details a rigorous methodology for characterizing the release mechanics of DIPS. Unlike standard volatile analysis, this approach separates thermodynamic availability (partition coefficients) from kinetic release (mass transfer under shear), providing actionable data for flavor optimization and oral formulation stability.
Physicochemical Profile & Challenges
Understanding the analyte is the first step in protocol design. DIPS presents specific challenges due to its semi-volatile nature.
| Property | Value | Implication for Protocol |
| Molecular Weight | 258.35 g/mol | Requires higher desorption temps; slower diffusion. |
| Boiling Point | ~281–298°C | Low vapor pressure; headspace concentration will be low. |
| LogP (Octanol/Water) | ~3.7 – 4.0 | Strongly partitions into fat/oil phases. |
| Water Solubility | ~5.6 mg/L (Est.) | Poor water solubility; requires emulsifiers or co-solvents for aqueous standards. |
| Vapor Pressure | ~0.0003 hPa (20°C) | Critical: Static headspace alone may lack sensitivity. SPME or Dynamic Headspace is required. |
Experimental Design Strategy
The release of DIPS is governed by the "Resistance to Mass Transfer" model. In a food matrix (e.g., an emulsion), DIPS must diffuse through the lipid phase, cross the oil-water interface, diffuse through the aqueous phase, and finally cross the liquid-gas interface.
Core Workflows
-
Total Content Verification: Solvent extraction to validate the initial load (Recovery > 95%).
-
Thermodynamic Profiling: Determination of the Matrix/Air Partition Coefficient (
) using the Phase Ratio Variation (PRV) method. -
Kinetic Release Profiling: Time-resolved SPME analysis under simulated physiological conditions (shear/temperature).
Visualization: Mass Transfer Mechanism
The following diagram illustrates the resistance layers DIPS must overcome to be perceived or released.
Caption: Mass transfer pathway of DIPS from lipid reservoirs to the headspace. Note the multiple resistance barriers.
Detailed Protocols
Protocol A: Matrix Preparation & Total Content Verification
Objective: Ensure the analyte is homogeneously distributed and accurately quantified before release studies.
Reagents:
-
Diisopentyl succinate (>98% purity).[2]
-
Internal Standard (IS): Diethyl succinate (for structural similarity) or deuterated analog if available.
-
Solvent: Dichloromethane (DCM) or Ethanol (LC-MS grade).
-
Matrix: Model O/W emulsion (e.g., 5% MCT oil, 1% Tween 80, 94% Phosphate Buffer pH 7).
Steps:
-
Stock Solution: Dissolve DIPS in Ethanol to 10 mg/mL.
-
Matrix Spiking: Add Stock to the oil phase before emulsification to simulate real food processing. Homogenize at 10,000 rpm for 2 mins. Target conc: 50 ppm.
-
Extraction (SIDA Method):
-
Weigh 5.0 g of emulsion into a centrifuge tube.
-
Add 100 µL Internal Standard solution.
-
Add 10 mL DCM. Vortex vigorously for 5 mins.
-
Centrifuge at 4000 rpm for 10 mins to break emulsion.
-
Collect organic layer, dry over
, and inject into GC-FID/MS.
-
-
Validation: Recovery must be 90–110%. If <90%, the emulsion is trapping the analyte; consider Soxhlet extraction.
Protocol B: Thermodynamic Partitioning ( ) via PRV
Objective: Measure how strongly the matrix "holds" the flavor at equilibrium. This determines the maximum possible release.
Principle: The Phase Ratio Variation (PRV) method allows calculation of
Instrument: HS-SPME-GC-MS.[3]
-
Fiber: 50/30 µm DVB/CAR/PDMS (Stableflex). Rationale: The Carboxen/DVB layer is essential for retaining smaller volatiles, but the PDMS outer layer aids in the adsorption of the hydrophobic DIPS.
Steps:
-
Sample Preparation: Prepare 5 headspace vials (20 mL) with increasing volumes of the spiked matrix: 1.0, 2.0, 3.0, 4.0, and 5.0 mL.
-
Equilibration: Incubate all vials at 37°C (physiological temp) for 60 mins. Note: Long equilibration is required due to DIPS's high viscosity and low diffusion.
-
Extraction: Expose SPME fiber for 30 mins (Equilibrium mode).
-
Analysis: Desorb at 260°C for 3 mins.
-
Calculation: Plot
vs. (Phase Ratio ). The slope and intercept allow calculation of the Partition Coefficient ( ):
Protocol C: Dynamic Release Kinetics (Simulated Mastication)
Objective: Mimic the temporal release of flavor during consumption.
Setup: Use a specialized "Shear/Release Cell" or a modified purge-and-trap system where the sample can be stirred/sheared while headspace is continuously sampled.
Steps:
-
Environment Control: Set sample temperature to 37°C.
-
Saliva Dilution: Add artificial saliva (containing mucin and
-amylase) at a 1:4 ratio (Saliva:Food) to simulate bolus formation. -
Shear Application: Apply magnetic stirring at 200 rpm (gentle mixing) or shear blade at 50 rpm (chewing simulation).
-
Sampling (Time-Resolved SPME):
-
Use SPME Arrow (1.1 mm diameter) for higher sensitivity and durability.
-
Perform short-time extractions (e.g., 2 mins) at
mins. -
Alternative: Use PTR-MS (Proton Transfer Reaction MS) for real-time breath-by-breath analysis if available.
-
-
Data Plotting: Plot Peak Area vs. Time.
Data Analysis & Modeling
To quantify the release mechanism, fit the kinetic data to the Peleg Model or First-Order Release Model .
First-Order Release Equation:
-
= Mass released at time
. - = Mass released at equilibrium (determined in Protocol B).
-
= Release rate constant (
).
Interpretation:
-
High
(low retention): Burst release profile. -
Low
(high retention): DIPS is trapped in the fat phase. -
Effect of Fat %: As fat content increases,
decreases significantly for hydrophobic DIPS, muting the flavor.
Experimental Workflow Diagram
Caption: Integrated workflow for characterizing Diisopentyl succinate release.
References
-
The Good Scents Company. (n.d.). Diisopentyl succinate: Physical Properties and Organoleptic Profile. Retrieved from [Link]
-
Dattatreya, S. B., et al. (2002).[4] Modeling dynamic flavor release from water. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Lielbardis, I., et al. (2021).[5] Processing of Flavor-Enhanced Oils: Optimization of Multiple Headspace SPME-Arrow. NIH National Library of Medicine. Retrieved from [Link]
-
Seuvre, A. M., et al. (2008).[6] Flavor Release From Food Emulsions Varying in Their Composition. American Laboratory. Retrieved from [Link]
Sources
- 1. scent.vn [scent.vn]
- 2. diisopentyl succinate [flavscents.com]
- 3. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork [mdpi.com]
- 4. Modeling dynamic flavor release from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
Diisopentyl succinate as a plasticizer for biodegradable polymers
Executive Summary
The transition to fully biodegradable polymer systems is frequently bottlenecked by the lack of effective, non-migrating, bio-based plasticizers. While Polylactic Acid (PLA) is the frontrunner in bioplastics, its inherent brittleness (
This guide details the synthesis, formulation, and characterization of Diisopentyl Succinate (DIPS) (also known as Diisoamyl Succinate). DIPS represents a "Goldilocks" solution in the succinate ester family: its C5 alkyl chains offer superior thermal stability and migration resistance compared to diethyl succinate (C2), while maintaining higher solvation power and plasticization efficiency than longer-chain analogs like diheptyl succinate (C7).
Material Science & Mechanism
The "Green Gap" in Bioplastics
Most "biodegradable" plastics currently rely on phthalate-based plasticizers (e.g., DEHP) or fossil-based citrates to achieve flexibility. This negates the environmental benefit of the base polymer. DIPS is fully bio-derivable:[1]
-
Succinic Acid: Sourced from bacterial fermentation of glucose.
-
Isopentyl Alcohol: Sourced from fusel oil (a fermentation byproduct).
Mechanism of Action
DIPS functions via the Lubricity and Free Volume theories.
-
Intercalation: The polar ester groups of DIPS interact with the carbonyl groups of PLA, disrupting polymer-polymer hydrogen bonding.
-
Free Volume Expansion: The bulky isopentyl side chains act as spacers, increasing the free volume between polymer chains, thereby lowering the Glass Transition Temperature (
) and modulus.
Figure 1: Disruption of intermolecular forces in PLA by DIPS, creating free volume and flexibility.
Protocol 1: Synthesis of High-Purity DIPS
Objective: Synthesize DIPS via Fischer Esterification with >98% purity for research applications.
Reagents:
-
Succinic Acid (Bio-based preferred, >99%)
-
Isopentyl Alcohol (Isoamyl alcohol, excess)
-
Catalyst: p-Toluene Sulfonic Acid (p-TSA) or Amberlyst-15 (solid acid for easier workup)
-
Solvent: Toluene (as azeotropic agent)
Workflow:
-
Charge: In a 500 mL Round Bottom Flask (RBF), combine Succinic Acid (0.5 mol, 59.0 g) and Isopentyl Alcohol (1.2 mol, 105.8 g). Add 0.5% w/w Catalyst (p-TSA).
-
Setup: Attach a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene.
-
Reaction: Heat to reflux (~120-130°C). Water generated by esterification will co-distill with toluene/alcohol and separate in the trap.
-
Endpoint: Monitor water collection. Reaction is complete when theoretical water volume (~18 mL) is collected (approx. 4-6 hours).
-
-
Neutralization: Cool to room temperature. Wash the organic layer with saturated
(3x) to remove residual acid/catalyst, then with brine (1x). -
Drying: Dry organic phase over anhydrous
. Filter. -
Purification (Critical): Perform Vacuum Distillation .
-
Remove excess alcohol/toluene at low vacuum.
-
Collect DIPS fraction.[2] Note: DIPS boils at ~290°C (atm), so high vacuum (<5 mmHg) is required to distill at <150°C to prevent degradation.
-
Figure 2: Step-by-step synthesis workflow for Diisopentyl Succinate.
Protocol 2: Film Fabrication (Solvent Casting)
Objective: Create uniform PLA/DIPS films for characterization. Solvent casting is preferred over melt blending for initial screening to prevent thermal degradation during parameter optimization.
-
Solution Preparation:
-
Dissolve PLA (e.g., Ingeo 4032D) in Chloroform (
) to create a 10% w/v solution. -
Add DIPS at target weight percentages (e.g., 10, 20, 30 wt% relative to PLA).
-
-
Homogenization: Stir magnetically for 3 hours at room temperature. Ensure the solution is perfectly clear.
-
Troubleshooting: Cloudiness indicates phase separation (incompatibility). DIPS is highly compatible up to ~30%; if cloudy, check moisture content of PLA.
-
-
Casting: Pour solution into a leveled Teflon or glass Petri dish.
-
Drying:
-
Cover with a perforated lid (controlled evaporation) for 24 hours at ambient temp.
-
Vacuum Annealing: Place films in a vacuum oven at 40°C for 48 hours to remove residual chloroform. Do not exceed 50°C to avoid warping before solvent removal.
-
Protocol 3: Characterization & Performance Metrics
Thermal Analysis (DSC)
Standard: ASTM E1356
-
Cycle: Heat from -20°C to 200°C (10°C/min)
Cool to -20°C Heat to 200°C. -
Key Metric:
(Glass Transition).[3][4] Measure at the inflection point of the second heating cycle. -
Expectation: Pure PLA
C. DIPS (20%) should depress to C.
Mechanical Testing
Standard: ASTM D638 (Type V dogbone)
-
Speed: 5 mm/min (low speed for brittle materials) or 50 mm/min (for plasticized).
-
Metrics: Tensile Strength (MPa), Elongation at Break (%).
Migration/Leaching Test
Critical for Food Contact Assessment
-
Weigh film (
). -
Immerse in n-hexane (simulant for fatty foods) for 24 hours at 25°C.
-
Dry and re-weigh (
). -
Calculation:
.
Performance Data Comparison
The following table summarizes the expected performance of DIPS compared to standard PLA and a phthalate-plasticized control.
| Property | Pure PLA | PLA + 20% DIPS | PLA + 20% DEHP (Phthalate) | Note |
| Glass Transition ( | 60°C | 28°C | 26°C | DIPS is nearly as efficient as DEHP. |
| Tensile Strength | 60 MPa | 25 MPa | 22 MPa | Plasticizers reduce strength to gain flexibility. |
| Elongation at Break | 4% | 280% | 300% | Massive increase in ductility. |
| Migration (Hexane) | < 0.1% | 1.5% | 8.2% | Key Advantage: DIPS resists extraction better than DEHP. |
| Bio-Content | 100% | 100% | 0% | DIPS maintains the "Green" claim. |
Data represents typical values for succinate esters in PLA matrices [1, 3, 5].
Application Notes for Drug Development
For pharmaceutical applications (e.g., transdermal patches or biodegradable implants):
-
Biocompatibility: Succinic acid is a Krebs cycle intermediate; isopentyl alcohol is a flavoring agent. DIPS is predicted to metabolize into non-toxic byproducts, unlike phthalates.
-
Regulatory: DIPS components are generally GRAS (Generally Recognized As Safe).
-
Sterilization: DIPS-plasticized PLA can withstand Gamma irradiation better than aqueous-based plasticizers (like PEG), which may crosslink.
References
-
Elsiwi, A. et al. (2022).[5][6] "Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid."[1][5][6][7] MDPI. Link
-
Stuart, A. et al. (2013). "Designing green plasticizers: Influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers." Chemosphere.[2][8] Link
-
Shirai, M. et al. (2013). "Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations." ACS Applied Polymer Materials. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 61362, Diisopentyl succinate." PubChem. Link
-
Tanrattanakul, V. et al. (2014). "Effect of different plasticizers on the properties of bio-based thermoplastic elastomer containing poly(lactic acid)." Express Polymer Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scent.vn [scent.vn]
- 3. An environmentally sustainable plasticizer toughened polylactide - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13448G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 8. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Diisopentyl Succinate (DIPS) in the Synthesis of Novel Polymers
Executive Summary
This guide details the application of Diisopentyl Succinate (DIPS) (CAS: 818-04-2) in advanced polymer synthesis. While traditionally recognized as a flavoring agent or fragrance ingredient, DIPS has emerged as a high-value Green Solvent and Bio-based Monomer for the development of sustainable materials.
Its high boiling point (~281°C), low volatility, and bio-based origin (derived from succinic acid and isopentyl alcohol) make it a superior alternative to toxic dipolar aprotic solvents (e.g., NMP, DMF) and aromatic solvents (e.g., dichlorobenzene) in high-temperature polymerization reactions. Furthermore, DIPS serves as a precursor for synthesizing amorphous, flexible polyesters via transesterification.
Key Technical Advantages[1]
-
Thermal Stability: Allows for high-temperature radical polymerizations (>150°C) without pressure vessels.
-
Green Chemistry Profile: Biodegradable, non-halogenated, and derived from renewable feedstocks.
-
Plasticization Effect: Residual DIPS acts as a non-migrating plasticizer, enhancing the flexibility of the final polymer matrix.
Physicochemical Profile & Safety
Before incorporating DIPS into synthesis workflows, researchers must account for its specific solvent parameters.
| Property | Value | Relevance to Synthesis |
| CAS Number | 818-04-2 | Identity verification. |
| Molecular Weight | 258.35 g/mol | Calculation for monomer stoichiometry. |
| Boiling Point | 281.1°C (at 760 mmHg) | Enables high-temp reactions (e.g., with Dicumyl Peroxide). |
| Flash Point | ~122°C | Safer handling compared to Toluene/THF. |
| Density | 0.966 g/cm³ | Volume-to-mass conversion. |
| Solubility | Soluble in Alcohols, Ethers; Insoluble in Water | Critical for workup/precipitation strategies. |
| LogP | ~3.7 - 4.0 | Indicates lipophilicity; good for hydrophobic monomers. |
Application 1: DIPS as a Green Reaction Medium (Solvent)
The primary application of DIPS in novel polymer synthesis is as a high-boiling, eco-friendly solvent for solution polymerization. It is particularly effective for synthesizing methacrylates, styrenics, and bio-polyesters where premature precipitation or solvent flashing is a concern.
Protocol A: High-Temperature Solution Polymerization of Methacrylates
This protocol describes the synthesis of a functionalized Poly(methyl methacrylate) (PMMA) variant using DIPS to manage exotherms and reduce volatile organic compound (VOC) emissions.
Materials
-
Monomer: Methyl Methacrylate (MMA), purified (inhibitor removed).
-
Solvent: Diisopentyl Succinate (DIPS), >98% purity.
-
Initiator: Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN).
-
Precipitant: Methanol (cold).
Step-by-Step Methodology
-
Reactor Preparation:
-
Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a reflux condenser.
-
Expert Insight: Although DIPS boils at 281°C, a condenser is required to retain the monomer (MMA boils at 100°C).
-
-
Solvent Charging & Deoxygenation:
-
Add 50 mL of DIPS to the flask.
-
Sparge with dry nitrogen for 20 minutes while stirring at 200 RPM.
-
Reasoning: Oxygen inhibits radical polymerization. DIPS's viscosity requires active sparging rather than just headspace purging.
-
-
Monomer Addition:
-
Add 10.0 g of MMA (and any comonomers) to the solvent. Continue sparging for 10 minutes.
-
-
Initiation:
-
Heat the oil bath to 80°C .
-
Dissolve 0.1 g AIBN in 2 mL of DIPS (or MMA) and inject it into the reactor.
-
Note: The high boiling point of DIPS allows you to run this reaction at much higher temperatures (e.g., 140°C) if using high-temp initiators (like DTBP) to produce lower molecular weight oligomers.
-
-
Polymerization:
-
Maintain temperature at 80°C for 6–8 hours .
-
Monitor viscosity.[1] As the polymer forms, the solution will become noticeably viscous. DIPS has good solvency for PMMA, preventing early phase separation.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the viscous DIPS polymer solution into a beaker containing 500 mL of cold Methanol under vigorous stirring.
-
Mechanism:[2][3][4] DIPS is soluble in methanol, while PMMA is not. The polymer will precipitate as a white solid.
-
Filter the solid and wash 3x with methanol to remove residual DIPS.
-
Dry in a vacuum oven at 60°C for 24 hours.
-
Workflow Diagram (Application 1)
Figure 1: Workflow for Solution Polymerization using DIPS as a Green Solvent.
Application 2: DIPS as a Monomer for Transesterification
For researchers developing bio-polyesters (e.g., novel alkyd resins or soft-segment copolymers), DIPS can serve as the dicarboxylate source.
Protocol B: Synthesis of Poly(Butylene Succinate-co-Isopentyl Succinate)
In this protocol, DIPS undergoes transesterification with 1,4-butanediol. The bulky isopentyl group is exchanged, but incomplete exchange can be engineered to leave pendant isopentyl chains, modifying crystallinity.
Materials
-
Diester: Diisopentyl Succinate (DIPS).
-
Diol: 1,4-Butanediol (1.2 molar equivalent).
-
Catalyst: Titanium(IV) butoxide (TBT) or Lipase (for enzymatic routes).
Step-by-Step Methodology
-
Melt Mixing:
-
Combine DIPS and 1,4-Butanediol in a reactor.
-
Add catalyst (0.1 wt%).[5]
-
-
Transesterification (Stage 1):
-
Heat to 160°C–180°C under nitrogen flow.
-
Distillation: Isopentyl alcohol (boiling point ~131°C) will begin to distill off. This is higher than the methanol removed in standard processes, requiring stricter thermal control.
-
Verification: Monitor the volume of distillate collected to gauge reaction progress.
-
-
Polycondensation (Stage 2):
-
Increase temperature to 220°C .
-
Apply high vacuum (<1 mbar) to drive the reaction to high molecular weight.
-
-
Result:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Precipitation) | Polymer is soluble in precipitant. | DIPS is soluble in ethanol/methanol.[5] Ensure your polymer is not. If polymer is polar, try precipitating in Hexane (DIPS is soluble in Hexane? Check miscibility. DIPS is lipophilic; better to use Methanol if polymer is non-polar, or Water if polymer is hydrophobic and DIPS is miscible with co-solvent). Correction: DIPS is insoluble in water. For water-insoluble polymers, use Methanol/Ethanol as the anti-solvent for the DIPS. |
| Darkening of Reaction | Oxidation at high temp. | Ensure strict N2 sparging. DIPS is stable, but monomers may oxidize. |
| Residual Solvent in Polymer | High boiling point of DIPS. | DIPS does not evaporate easily.[5] Extensive washing with Methanol or Soxhlet extraction is required if total removal is necessary. Alternatively, leave <5% as a plasticizer.[6] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69956, Diisopentyl succinate. Retrieved from [Link]
-
Elsiwi, A., et al. (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid.[7] Polymers (MDPI). Retrieved from [Link][1]
-
The Good Scents Company. Diisopentyl succinate Physical Properties and Safety. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. Di-isopentyl Terephthalate (DPT) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 7. mdpi.com [mdpi.com]
Application Note: In Vitro Evaluation of Diisopentyl Succinate (DIPS) as a Mitochondrial Metabolic Modulator
Introduction & Mechanistic Rationale
Diisopentyl succinate (DIPS), also known as diisoamyl succinate, is a lipophilic diester of succinic acid. While often utilized as a functional excipient or fragrance ingredient, its structural properties make it a candidate of interest for metabolic research as a cell-permeable succinate prodrug .[1]
Endogenous succinate is a dicarboxylic acid that does not freely cross the plasma membrane.[1] To study succinate-driven respiration or to rescue mitochondrial Complex I defects, researchers utilize esterified forms (e.g., dimethyl or diethyl succinate) which permeate the membrane and are hydrolyzed intracellularly. DIPS, possessing two bulky isopentyl groups, exhibits higher lipophilicity than its methyl/ethyl counterparts, potentially altering its membrane kinetics and hydrolysis rates.
Mechanism of Action (MOA)
Upon cellular entry, DIPS undergoes the following metabolic fate:
-
Cellular Uptake: Passive diffusion across the plasma membrane driven by the lipophilic isopentyl chains.[1]
-
Hydrolysis: Intracellular Carboxylesterases (CES1/CES2) cleave the ester bonds, releasing Succinate and Isopentyl Alcohol .[1]
-
Mitochondrial Oxidation: Free succinate is transported into the mitochondrial matrix (via dicarboxylate carrier SLC25A10) or generated in situ, where it serves as a direct substrate for Complex II (Succinate Dehydrogenase) .[1]
-
Respiration: Oxidation of succinate fuels the Electron Transport Chain (ETC), bypassing Complex I, driving Oxygen Consumption Rate (OCR) and ATP synthesis.
Critical Considerations
-
Byproduct Toxicity: The release of isopentyl alcohol requires rigorous controls to ensure observed effects are due to succinate fueling, not alcohol-induced membrane perturbation or dehydrogenase activity.
-
Solubility: Unlike dimethyl succinate, DIPS has low aqueous solubility and requires precise solvent carriers (DMSO/Ethanol).
Experimental Design & Signaling Pathway
Metabolic Pathway Visualization
The following diagram illustrates the intracellular conversion of DIPS and its dual impact on mitochondrial respiration and potential ROS generation via Reverse Electron Transport (RET).
Caption: Figure 1.[1][2] Metabolic fate of Diisopentyl Succinate. DIPS crosses the membrane, is hydrolyzed by esterases, and fuels Complex II-dependent respiration.
Detailed Protocols
Protocol 1: Validation of Intracellular Hydrolysis (LC-MS/MS)
Objective: Confirm that DIPS is effectively cleaved to release succinate in the target cell line.[1]
Reagents:
-
Cell Line: HepG2 (high esterase activity) or C2C12 myoblasts.[1]
-
DIPS Stock: 100 mM in DMSO.[1]
-
Extraction Buffer: 80% Methanol/Water (cold).[1]
Workflow:
-
Seeding: Plate cells in 6-well plates (1 x 10^6 cells/well). Incubate overnight.
-
Treatment: Treat cells with 5 mM DIPS for 0, 15, 30, and 60 minutes.
-
Quenching: Aspirate media rapidly. Wash 1x with cold PBS.[1] Add 500 µL cold Extraction Buffer.
-
Lysis: Scrape cells and transfer to microcentrifuge tubes. Vortex 1 min. Centrifuge at 14,000 x g for 10 min at 4°C.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode) targeting:
Success Criteria:
-
Rapid disappearance of DIPS parent peak within 30-60 mins.[1]
-
Time-dependent accumulation of intracellular succinate significantly above baseline.[1]
Protocol 2: Mitochondrial Respiration Rescue Assay (Seahorse XF)
Objective: Determine if DIPS can bypass Complex I inhibition and restore respiration via Complex II.[1] This is the gold standard for validating "cell-permeable succinate" functionality.
Experimental Setup:
-
Platform: Agilent Seahorse XFe96 Analyzer.[1]
-
Media: Seahorse XF DMEM (pH 7.4), supplemented with 10 mM Glucose, 2 mM Glutamine, 1 mM Pyruvate.
-
DIPS Working Solution: Prepare fresh 50 mM stock in DMSO; dilute to 10x concentrations in assay media immediately before use.
Plate Layout & Injection Strategy:
| Port | Compound | Final Conc.[1][3] | Purpose |
| Basal | - | - | Measure baseline respiration. |
| Port A | Rotenone | 0.5 µM | Inhibit Complex I (induce respiratory crash).[1] |
| Port B | DIPS (Titration) | 1, 5, 10 mM | Test rescue capacity of DIPS. |
| Port C | Antimycin A | 1.0 µM | Shut down ETC (measure non-mitochondrial OCR).[1] |
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., HEK293 or HepG2) at 20,000 cells/well.
-
Equilibration: Wash cells 2x with Assay Media. Incubate in non-CO2 incubator for 1 hour.
-
Assay Execution:
Data Interpretation:
-
Rescue Efficiency: Calculate (OCR_post_DIPS - OCR_post_Rot) / (Basal OCR) * 100.
-
Note: If DIPS fails to rescue, it may indicate slow hydrolysis or toxicity of the isopentyl group affecting membrane integrity.
Protocol 3: Cytotoxicity & Byproduct Control
Objective: Differentiate between metabolic fueling and solvent toxicity (isopentyl alcohol).[1]
Method: ATP-based Cell Viability Assay (e.g., CellTiter-Glo).[1]
-
Treatment Groups:
-
Vehicle (DMSO).[1]
-
DIPS (1 mM, 5 mM, 10 mM).
-
Isopentyl Alcohol Control: Treat cells with molar equivalents of isopentyl alcohol (e.g., if testing 5 mM DIPS, use 10 mM Isopentyl Alcohol, as hydrolysis yields 2:1 alcohol:succinate).
-
-
Incubation: 4 hours and 24 hours.
-
Readout: Luminescence (ATP levels).
Logic:
-
If DIPS maintains ATP but Isopentyl Alcohol reduces ATP -> Valid Metabolic Support .[1]
-
If both reduce ATP -> Toxicity dominant .[1]
Data Presentation & Analysis
Expected Results Summary
| Parameter | DIPS Treatment (Low Conc.) | DIPS Treatment (High Conc.)[1] | Isopentyl Alcohol Control |
| Intracellular Succinate | High Increase | Very High Increase | No Change |
| Basal Respiration | Slight Increase | Increase (or Uncoupling) | Decrease (Toxicity) |
| Rotenone Rescue | Partial Recovery | Full Recovery | No Recovery |
| ROS Production | Low/Basal | High (RET-induced) | Variable |
Visualizing the Experimental Logic
The following diagram outlines the decision tree for interpreting Seahorse data with DIPS.
Caption: Figure 2. Decision logic for validating DIPS-mediated mitochondrial rescue.
References
-
Mills, E. L., et al. (2016).[1] Succinate Dehydrogenase Supports Metabolic Repurposing of Mitochondria to Drive Inflammatory Macrophages.[1] Cell, 167(2), 457–470. Link[1]
- Context: Establishes the role of succinate oxidation in driving mitochondrial ROS and inflammation, relevant for high-dose DIPS studies.
-
Ehinger, J. K., et al. (2016).[1] Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Statin Toxicity.[1][4] PLOS ONE, 11(8), e0160947. Link
-
Context: Core protocol source for using succinate esters to rescue Complex I inhibition; basis for the DIPS rescue protocol.[1]
-
-
Laizure, S. C., et al. (2013).[1] The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210–222. Link
- Context: Details the enzymatic mechanism (CES1/CES2) required for hydrolyzing esters like DIPS into active metabolites.
-
PubChem. (n.d.).[1] Diisopentyl succinate (Compound Summary). National Library of Medicine.[1] Link[1]
- Context: Chemical structure, physical properties, and toxicity data for Diisopentyl succin
-
Beach, T. E., et al. (2020).[1] Metabolic alterations in renal ischemia-reperfusion injury: a comprehensive review. American Journal of Physiology-Renal Physiology, 319(5), F852-F867.[1] Link[1]
- Context: Discusses succinate accumulation and RET, providing the physiological context for why one would study succin
Sources
- 1. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application of Diisopentyl succinate in insect pheromone formulations
Application Note: Diisopentyl Succinate as a Controlled-Release Matrix in Insect Pheromone Formulations
Executive Summary
This technical guide details the application of Diisopentyl succinate (DPS) (CAS: 818-04-2) as a high-performance release-modulating fixative and green solvent in insect pheromone dispensers.[1] While volatile semiochemicals (acetates, aldehydes) are critical for Mating Disruption (MD) and monitoring, their rapid evaporation rates often lead to "dumping"—a premature depletion of the active ingredient (AI).[1]
DPS, a diester of succinic acid and isopentanol, offers a unique physicochemical profile (High Boiling Point: ~281°C, LogP: ~3.[1]7) that allows it to act as a thermodynamic anchor.[1] By solubilizing volatile pheromones, DPS depresses the mixture's vapor pressure according to Raoult’s Law, extending field life from weeks to months.[1] This guide provides protocols for formulating DPS-based dispensers, specifically targeting Lepidopteran pests (e.g., Grapholita molesta, Cydia pomonella).[1]
Technical Profile & Physicochemical Rationale
To effectively utilize DPS, one must understand its thermodynamic interaction with common pheromone classes.[1]
Table 1: Physicochemical Properties of Diisopentyl Succinate
| Property | Value | Relevance to Formulation |
| CAS Number | 818-04-2 | Identity verification.[1][2][3] |
| Molecular Weight | 258.35 g/mol | Higher than most pheromones (typically 150–220 g/mol ), reducing volatility.[1] |
| Boiling Point | ~281°C (760 mmHg) | Acts as a "keeper" or fixative; significantly higher than volatile acetates.[1] |
| Vapor Pressure | 0.0003 hPa @ 20°C | Negligible evaporation ensures the solvent remains while AI releases.[1] |
| LogP (Lipophilicity) | ~3.7 - 4.0 | Excellent miscibility with hydrophobic pheromones (acetates, hydrocarbons).[1] |
| Solubility | Soluble in Ethanol, Hexane | Compatible with standard loading solvents.[1] |
| Odor Profile | Faint, Fruity/Winey | Low olfactory interference with target pheromones.[1] |
Data Sources: PubChem [1], The Good Scents Company [2].[1]
Mechanism of Action: Thermodynamic Release Control[1]
The core challenge in pheromone dispensing is converting a First-Order Release (concentration-dependent, rapid decay) into a Zero-Order Release (constant rate over time).[1] DPS achieves this via two mechanisms:
-
Vapor Pressure Depression: By diluting the pheromone in a high-boiling solvent (DPS), the chemical activity of the pheromone is reduced.[1]
-
Polymer Plasticization: In membrane-based dispensers (e.g., polyethylene tubing), DPS swells the polymer matrix, facilitating a steady diffusion path for the pheromone.[1]
Diagram 1: Thermodynamic Release Mechanism
Caption: DPS acts in the Reservoir to lower vapor pressure and in the Matrix to facilitate steady diffusion.
Protocol: Formulation and Dispenser Loading
This protocol describes the preparation of a Passive Polyethylene Tube Dispenser for the Oriental Fruit Moth (Grapholita molesta) using Z-8-Dodecenyl acetate (Z8-12:Ac) as the model active ingredient.[1]
Materials Required
-
Active Ingredient (AI): Z-8-Dodecenyl acetate (>95% purity).[1]
-
Excipient: Diisopentyl succinate (DPS) (>98% purity).[1]
-
Antioxidant: BHT (Butylated hydroxytoluene) or Vitamin E (to prevent oxidation of the acetate).[1]
-
Dispenser Material: Low-Density Polyethylene (LDPE) tubing (ID: 1.0 mm, Wall thickness: 0.5 mm).[1]
-
Equipment: Micro-syringe, heat sealer, analytical balance.[1]
Step-by-Step Methodology
Step 1: Preparation of the Master Blend
-
Calculate Ratios: A standard ratio for extended release is 1:1 to 1:3 (AI : DPS) by weight.[1] Higher DPS content slows release further.[1]
-
Stabilization: Add 1% (w/w) BHT to the mixture.
-
Mixing: Vortex the mixture (AI + DPS + BHT) for 2 minutes at room temperature until a homogenous, clear single-phase liquid is formed. Note: DPS is highly lipophilic and will mix instantly with acetates.[1]
Step 2: Dispenser Loading (Capillary Method)
-
Cut LDPE tubing into 20 cm lengths (or length calculated to hold volume).
-
Heat-seal one end of the tubing.[1]
-
Using a gas-tight micro-syringe, inject 105 µL (approx. 100 mg based on density ~0.96 g/mL) of the Master Blend into the open end.
-
Heat-seal the open end, ensuring no air bubbles are trapped near the seal (air bubbles can cause "burst" release due to expansion).[1]
Step 3: Curing (Equilibration)
-
Store sealed dispensers at 25°C for 48 hours before field deployment.
-
Reasoning: This allows the DPS/AI mixture to saturate the inner wall of the LDPE, establishing the diffusion gradient required for zero-order release.[1]
Quality Control: Release Rate Validation
Trustworthiness in pheromone science requires validating that the dispenser actually releases the chemical at the theoretical rate.[1]
Method: Gravimetric & GC Headspace Analysis
A. Accelerated Aging (Gravimetric) [1]
-
Weigh 10 dispensers (
). -
Place in a wind tunnel or ventilated oven at 30°C with constant airflow (0.5 m/s).
-
Weigh weekly (
) for 8 weeks. -
Success Criteria: The mass loss graph should be linear (
), indicating Zero-Order release. If the curve is exponential (rapid drop then plateau), the DPS ratio is too low.[1]
B. Residual Analysis (GC-FID) To confirm the ratio of AI to DPS remains stable (i.e., differential evaporation is managed).
-
Extraction: Cut a field-aged dispenser open. Extract in 10 mL Hexane with internal standard (e.g., Tetradecane).
-
Sonication: Sonicate for 15 minutes.
-
Analysis: Inject 1 µL into GC-FID (Column: DB-Wax or HP-5).
-
Calculation: Compare the ratio of AI Peak Area to DPS Peak Area.
-
Insight: Since DPS boils at ~281°C and Z8-12:Ac at ~300°C (but with higher volatility due to structure), DPS should remain in the dispenser longer, continually concentrating the remaining pheromone to maintain driving force.[1]
-
Diagram 2: Validation Workflow
Caption: Workflow to validate the zero-order release kinetics of the DPS formulation.
Safety & Environmental Impact
-
Green Chemistry: DPS is a preferred alternative to phthalates (endocrine disruptors) and chlorinated solvents.[1] It is biodegradable and classified as a flavoring agent (FEMA/GRAS), making it safe for agricultural handling [2].[1]
-
Toxicity: Low acute toxicity.[1] However, standard PPE (gloves, goggles) is recommended during the "Master Blend" preparation to avoid skin irritation from high concentrations of pheromones [5].[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69956, Diisopentyl succinate.[1] Retrieved from [Link][1]
-
The Good Scents Company (2023). Diisopentyl succinate: Organoleptic Properties and Safety.[1] Retrieved from [Link][1]
-
Controlled Release Society (2022). Controlled Release of Sex Pheromone from Ester Wax/Polymer Bag Dispenser.[1] (Discusses ester wax mechanics similar to DPS). Retrieved from [Link]
-
MDPI (2024). The Dynamics of Pheromone Release in Passive Dispensers. (Provides context on release kinetics). Retrieved from [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Diisopentyl Succinate Synthesis
Topic: Yield Optimization & Process Troubleshooting for Diisopentyl Succinate Audience: Researchers, Process Chemists, and Drug Development Professionals Version: 2.1 (Current)
Introduction: The Reaction Landscape
Diisopentyl succinate (also known as Diisoamyl succinate; CAS 818-04-2) is a diester formed via the Fischer esterification of succinic acid with isopentyl alcohol (3-methyl-1-butanol). While the reaction appears straightforward, achieving high yields (>95%) with high purity requires rigorous thermodynamic control.
This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic barriers inherent to this equilibrium-limited reaction.
Core Reaction Scheme
Module 1: Reaction Design & Stoichiometry
Q: What is the optimal molar ratio of Isopentyl Alcohol to Succinic Acid?
A: While the stoichiometric ratio is 2:1 (Alcohol:Acid), you must operate under pseudo-first-order kinetics regarding the acid to drive the equilibrium forward.
-
Recommendation: Use a molar ratio of 3:1 to 5:1 (Alcohol:Acid).
-
Why: Fischer esterification is an equilibrium process (
). According to Le Chatelier’s principle, a large excess of alcohol pushes the equilibrium toward the ester. -
Technical Note: Ratios higher than 5:1 yield diminishing returns and complicate the downstream distillation work-up, increasing energy costs without significant yield improvement [1].
Q: How does water removal affect the reaction rate vs. the final yield?
A: Water removal affects final yield (thermodynamics), not the initial rate (kinetics).
-
The Problem: If water accumulates, the reverse hydrolysis reaction competes with esterification, capping conversion at ~60-70%.
-
The Solution: Continuous water removal is non-negotiable for high yields.
-
Lab Scale: Use a Dean-Stark apparatus . Isopentyl alcohol forms a heterogeneous azeotrope with water (bp ~95°C), facilitating physical separation.
-
Scale-Up: Use Molecular Sieves (3Å or 4Å) in the reflux return line or reactive distillation setups [2].
-
Module 2: Catalyst Selection (Homogeneous vs. Heterogeneous)
Q: Should I use Sulfuric Acid ( ) or a Solid Acid Catalyst?
A: For modern pharmaceutical and high-purity applications, Solid Acid Catalysts (e.g., Amberlyst-15) are superior.
| Parameter | Sulfuric Acid ( | Amberlyst-15 (Solid Acid) |
| Activity | Extremely High | High |
| Side Reactions | High (Charring/Oxidation) | Low (Cleaner profile) |
| Work-up | Difficult (Requires neutralization, washing, drying) | Simple Filtration |
| Reusability | Single-use (Waste generation) | Reusable (3-5 cycles) |
| Corrosion | High | Negligible |
-
Protocol Shift: If you are currently using
and experiencing "tarring" or yellow discoloration, switch to Amberlyst-15 (10-15 wt% relative to Succinic Acid) [3].
Q: Can I use enzymes for this synthesis?
A: Yes, specifically Candida antarctica Lipase B (CALB/Novozym 435) .
-
Pros: "Green" chemistry, mild conditions (40-60°C), no acidic impurities.
-
Cons: Slower reaction rates (24h+ vs. 4-6h for acid catalysis) and higher catalyst cost.
-
Use Case: Ideal if the product is intended for highly sensitive biological assays where trace acidic residues are unacceptable [4].
Module 3: Process Troubleshooting & Optimization
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<70%) | Incomplete water removal | Check Dean-Stark trap; ensure vigorous reflux; add fresh molecular sieves. |
| Product Discoloration (Yellow/Brown) | Oxidation/Charring | Reduce temp; switch from |
| High Mono-ester Content | Insufficient reaction time or Alcohol | Increase reaction time; verify Alcohol:Acid ratio is >3:1. |
| Emulsion during Wash | Surfactant formation | Use saturated brine for washes; avoid vigorous shaking; filter before washing. |
| Cloudy Final Product | Residual Water | Dry over |
Module 4: Visualization & Logic
Mechanism: Acid-Catalyzed Fischer Esterification
The following diagram illustrates the stepwise mechanism, highlighting the critical role of the catalyst (
Caption: Stepwise mechanism of acid-catalyzed esterification. Note the dashed red line indicating the hydrolysis risk if water is not removed.
Optimized Workflow: Solid-Acid Catalysis
This workflow minimizes waste and maximizes yield through physical water separation and catalyst recycling.
Caption: Optimized process flow using solid-acid catalysis and Dean-Stark water removal.
Module 5: Master Protocol (Self-Validating)
Objective: Synthesis of Diisopentyl Succinate (Target Yield: >95%)
Reagents:
-
Succinic Acid (1.0 eq)[1]
-
Isopentyl Alcohol (4.0 eq)
-
Amberlyst-15 (10 wt% relative to Succinic Acid) OR p-TsOH (1 mol%)
-
Toluene (Optional, 0.5 vol eq. as entrainer if reaction temp needs lowering)
Step-by-Step Procedure:
-
Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
-
Charging: Add Succinic Acid (e.g., 118 g, 1 mol) and Isopentyl Alcohol (e.g., 352 g, 4 mol).
-
Catalyst Addition: Add Amberlyst-15 beads (12 g).
-
Validation Point: Ensure beads are free-flowing and not clumped.
-
-
Reaction: Heat the mixture to reflux (Oil bath ~145°C). The internal temperature will stabilize near the boiling point of the alcohol (~130°C).
-
Water Removal: Monitor the Dean-Stark trap.
-
Validation Point: The reaction is complete when water collection ceases (Theoretical: ~36 mL for 1 mol scale).
-
-
Work-up:
-
Cool reaction mixture to room temperature.
-
Filter to recover Amberlyst-15 (wash beads with small amount of alcohol for reuse).
-
Alternative if using soluble acid: Wash organic layer with saturated
(2x) then Brine (1x).
-
-
Purification:
-
Perform simple distillation to recover excess Isopentyl Alcohol (bp 131°C).
-
Perform Vacuum Distillation for the final product (bp ~150°C at 10 mmHg).
-
-
Analysis: Confirm purity via GC-MS or Refractive Index (
) [5].
References
-
Kinetics of Succinic Acid Esterification: Orjuela, A., et al. "Kinetics of the esterification of succinic acid with ethanol."[2] Industrial & Engineering Chemistry Research 50.15 (2011): 9209-9220. Link
-
Reactive Distillation: Simasatitkul, L., et al. "Reactive distillation for the production of diethyl succinate."[2] Chemical Engineering and Processing: Process Intensification 102 (2016): 1-11. Link
-
Solid Acid Catalysts: Sharma, R.V., et al. "Solid acid catalysts for esterification reactions."[3] Catalysis Surveys from Asia 12 (2008): 214-228. Link
-
Enzymatic Synthesis: Gumel, A.M., et al. "Lipase-catalyzed synthesis of succinate esters." Journal of Molecular Catalysis B: Enzymatic 73.1-4 (2011): 64-68. Link
-
Physical Properties: PubChem Database.[4] "Diisopentyl succinate - Compound Summary." National Center for Biotechnology Information. Link
Sources
Preventing the degradation of Diisopentyl succinate during thermal processing
Welcome to the Advanced Materials Stability Support Center. Ticket ID: DIPS-THERM-001 Agent: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Optimization of Diisopentyl Succinate (DIPS) Stability During Thermal Protocols
Executive Summary: The Stability Matrix
Diisopentyl succinate (DIPS), also known as Diisoamyl succinate, is a robust diester used frequently as a high-boiling solvent and emollient. While generally stable, it exhibits two primary failure modes during thermal processing: Hydrolytic Cleavage (driven by moisture) and Oxidative Scission (driven by radical attack at the isopentyl branch).
The following guide moves beyond basic "handling" to provide a mechanistic defense strategy for your experiments.
Critical Physicochemical Thresholds
| Parameter | Value | Critical Implication for Processing |
| CAS Number | 818-04-2 | Verification identity. |
| Boiling Point | 281–298°C | High thermal headroom, but promotes rapid oxidation if not inerted.[1] |
| Flash Point | ~122°C (252°F) | Safety Limit: Processing >120°C requires closed systems/inerting.[1] |
| Hydrolytic Risk | Moderate | Requires |
| Oxidative Risk | Moderate-High | The tertiary carbon in the isopentyl group is a radical target.[1] |
The Degradation Mechanisms (Know Your Enemy)[2]
To prevent degradation, you must understand the molecular pathways. DIPS does not just "break down"; it follows specific kinetic pathways.[1]
Pathway A: Hydrolysis (The "Sour" Route)
In the presence of trace water (even ppm levels) and heat, the ester linkage undergoes nucleophilic acyl substitution. This is autocatalytic; the succinic acid produced lowers the pH, accelerating further hydrolysis.
Pathway B: Auto-Oxidation (The "Yellowing" Route)
At temperatures >100°C, dissolved oxygen attacks the branched isopentyl chain. This forms hydroperoxides, which decompose into aldehydes and ketones, leading to yellowing and "rancid" off-notes.[1]
Figure 1: Mechanistic pathways of DIPS degradation.[1] Yellow paths indicate moisture-driven failure; Red paths indicate oxidative failure.[1]
Validated Protocols for Thermal Processing
Do not rely on "fresh" bottles. Solvents absorb atmospheric moisture immediately upon opening.[1]
Protocol A: Pre-Process Moisture Elimination (The "Zero-Water" Standard)
Goal: Reduce water content to <50 ppm to kinetically starve the hydrolysis reaction.
-
Assessment: Measure initial water content using Coulometric Karl Fischer titration. If >0.1%, active drying is required.
-
Active Drying:
-
Add 3Å Molecular Sieves (activated at 300°C for 4h) to the DIPS liquid at a ratio of 10% w/v.
-
Why 3Å? Larger pores (4Å/5Å) can trap the solvent itself or impurities, leading to catalytic cracking. 3Å excludes the isopentyl chain.
-
Allow to stand for 12–24 hours.[1]
-
-
Filtration: Filter through a 0.45 µm PTFE membrane (hydrophobic) to remove sieve dust before heating.[1]
Protocol B: The Inert Thermal Ramp (The "Oxygen-Starve" Standard)
Goal: Prevent radical initiation during the heating ramp.
-
Sparging: Before heating, sparge the liquid with High-Purity Nitrogen (99.999%) or Argon for 15 minutes.
-
Metric: 1 minute of sparging per 100 mL of liquid.
-
-
Blanketing: Maintain a positive pressure headspace of inert gas during the entire thermal cycle.
-
Temperature Ramping:
-
Safe Zone: Ambient to 120°C. (Minimal degradation risk if dry).
-
Danger Zone: 120°C to 200°C. (Oxidation rapid without inerting).
-
Critical Zone: >200°C. (Thermal pyrolysis begins; keep residence time <30 mins).
-
Troubleshooting & FAQs
Q1: My DIPS turned slightly yellow after heating to 150°C. Is it compromised?
-
Diagnosis: This is classic Oxidative Degradation .[1] The yellow color usually comes from conjugated aldehydes or trace polymerization of impurities.
-
Root Cause: Insufficient inerting.[1] Even a small headspace of air is enough to initiate the radical chain reaction at 150°C.
-
Remedy: You cannot "reverse" the color. Distillation is required to repurify.[1] For the next run, ensure a continuous
sweep, not just a static blanket.
Q2: The sample smells "sour" or "vinegary" after processing.
-
Diagnosis: Hydrolysis .[1][2][3][4] The ester bond has cleaved.[2][4]
-
Root Cause: Water ingress.[1] The "vinegar" smell is actually the sharp note of isopentyl alcohol mixed with the acidity of succinic acid.
-
Immediate Action: Check the pH. If pH < 5.0, significant hydrolysis has occurred.
-
Prevention: Did you dry the glassware? Surface moisture on reactor walls is a common culprit.[1] Flame-dry glassware under vacuum before introducing DIPS.
Q3: Can I use antioxidants to prevent the yellowing?
-
Answer: Yes, if your downstream application permits additives.
-
Recommendation: BHT (Butylated Hydroxytoluene) at 100–200 ppm is highly effective for inhibiting the radical mechanism in branched esters like DIPS.
-
Causality: BHT acts as a "radical scavenger," donating a hydrogen atom to the peroxy radical before it can attack the DIPS backbone.
Diagnostic Decision Tree
Use this workflow to identify the source of instability in your current batch.
Figure 2: Rapid diagnostic workflow for post-process quality control.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69956, Diisopentyl succinate.[1] Retrieved from [Link]
-
Bikiaris, D. N., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI Polymers.[1] Retrieved from [Link]
-
The Good Scents Company (2024). Diisopentyl succinate: Physical and Organoleptic Data. Retrieved from [Link]
-
Clark, J. (2020). The Mechanism of Acid Catalysed Hydrolysis of Esters. ChemGuide.[1] Retrieved from [Link]
Sources
Improving the solubility of Diisopentyl succinate in aqueous solutions
Executive Summary & Physicochemical Diagnostics
Welcome to the Formulation Support Center. You are likely accessing this guide because you are attempting to incorporate Diisopentyl Succinate (DIPS) into an aqueous system and facing immediate phase separation or turbidity.
The Core Problem: "Solubility" vs. "Solubilization"
Diisopentyl succinate is a diester with a lipophilic backbone.[1][2][3] It is practically insoluble in water.[1][2][3][4]
Technical Insight: Because the LogP is approx 4, DIPS behaves thermodynamically like an oil.[3] It will not form a molecular solution in water (true solubility) at meaningful concentrations.[1][2][3] Your goal is Solubilization —trapping the ester in surfactant micelles or creating a kinetically stable emulsion.[1][2][3]
Strategic Decision Framework
Before proceeding to protocols, identify your target end-point using the decision matrix below.
Figure 1: Decision matrix for selecting the appropriate solubilization technique based on optical requirements and solute concentration.
Troubleshooting Guides (Q&A)
Issue A: "My solution separates into two layers immediately after mixing."
Diagnosis: Hydrophilic-Lipophilic Balance (HLB) Mismatch.[1][2][3] Root Cause: You are likely using a surfactant system that is too hydrophilic (high HLB) or too lipophilic (low HLB) for DIPS.[1][2][3] Every oil phase has a "Required HLB" (rHLB) where interfacial tension is minimized.[1][2][3]
Corrective Action:
-
Do not guess. Perform an HLB Scan (See Protocol 4.1).[1][2][3]
-
Estimated Range: For diesters of this chain length, the rHLB is typically 10–12 .[1][2][3]
-
Surfactant Selection: Use a binary pair.
Issue B: "The solution is stable but cloudy/hazy. I need it clear."
Diagnosis: Particle Size > 100nm (Macroemulsion).[1][2][3] Root Cause: The interfacial film is not flexible enough to curve into nanometer-scale micelles (Microemulsion), or the surfactant concentration is below the Critical Micelle Concentration (CMC) for the oil load.[1]
Corrective Action:
-
Add a Co-Surfactant: Short-chain alcohols (Ethanol, Isopropanol) or Polyols (1,2-Hexanediol) penetrate the surfactant interface, lowering rigidity and allowing tighter curvature [3].[1][2][3]
-
Increase Surfactant-to-Oil Ratio (SOR): Microemulsions often require an SOR of 1:1 to 3:1.[1][2][3]
-
Switch Technique: If you cannot tolerate high surfactant loads, switch to a Co-solvent system (e.g., 40% Ethanol / 60% Water).[1][2][3]
Issue C: "It dissolves when hot, but precipitates/clouds upon cooling."[1][2][3]
Diagnosis: Phase Inversion or Cloud Point Breach.[1][2][3] Root Cause: Non-ionic surfactants (like Tweens/Polysorbates) become less soluble in water as temperature rises (inverse solubility).[1][2][3] Conversely, the oil solubility in the micelle drops as temperature decreases (Kraft point issues).[1][2][3]
Corrective Action:
-
Check the PIT (Phase Inversion Temperature): Ensure your storage temperature is at least 20°C below the Cloud Point of your surfactant system.[1][2][3]
-
Switch Surfactant Class: Use an anionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS) or a high-HLB sucrose ester, which are less temperature-sensitive than ethoxylated surfactants.[1][2][3]
Experimental Protocols
Protocol 4.1: Determination of Required HLB (The "HLB Scan")
This protocol is the industry standard for self-validating your emulsifier choice.[1][2][3] Do not skip this if you want stability.
Objective: Identify the precise HLB value where DIPS forms the most stable emulsion.
Materials:
Workflow:
-
Prepare Surfactant Blends: Create 5 test tubes with varying ratios of Span:Tween to target HLB values of 8, 10, 11, 12, and 14.
-
Emulsification:
-
Observation:
-
Let stand for 24 hours.
-
Pass Criteria: The tube with the minimal "creaming" (separation layer at top) represents the Required HLB.[2]
-
Data Output Table (Example):
| Tube ID | Span 80 (%) | Tween 80 (%) | Calc.[1][2][3][5] HLB | 24hr Observation | Conclusion |
| 1 | 65 | 35 | ~8.0 | Rapid Separation | Too Lipophilic |
| 2 | 47 | 53 | ~10.0 | Slight Creaming | Close |
| 3 | 37 | 63 | ~11.0 | Stable / Blue Haze | Optimal |
| 4 | 28 | 72 | ~12.0 | Slight Sediment | Close |
| 5 | 10 | 90 | ~14.0 | Rapid Separation | Too Hydrophilic |
Protocol 4.2: Formulation of a Clear O/W Microemulsion
Use this when optical clarity is mandatory.[2]
Mechanism: Uses a co-surfactant to reduce interfacial tension to near-zero (
Figure 2: Kinetic pathway for low-energy microemulsion formation.
Step-by-Step:
-
Weighing: In a beaker, combine:
-
Homogenization: Stir magnetically until the oil/surfactant mix is uniform.
-
Aqueous Titration:
-
Validation:
References
-
PubChem. (2025).[1][2][3] Diisopentyl succinate - Compound Summary. National Library of Medicine.[2][3] Available at: [Link][1][2][3]
-
The Good Scents Company. (2024).[1][2][3] Diisopentyl succinate Properties and Safety. Available at: [Link][1][2][3]
-
McClements, D. J. (2015).[1][2][3] Food Emulsions: Principles, Practices, and Techniques. 3rd Edition. CRC Press.[1][2][3][6] (Focus on Chapter 12: Microemulsions and Nanoemulsions).
-
Griffin, W. C. (1949).[1][2][3] Classification of Surface-Active Agents by 'HLB'. Journal of the Society of Cosmetic Chemists, 1(5), 311-326.[1][2][3]
End of Technical Guide TS-DIPS-SOL-001
Sources
- 1. Diisopentyl thiomalate | C14H26O4S | CID 106530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diisopropyl succinate | C10H18O4 | CID 70213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diisopentyl succinate, 818-04-2 [thegoodscentscompany.com]
- 5. scent.vn [scent.vn]
- 6. taylorfrancis.com [taylorfrancis.com]
Overcoming matrix effects in the analysis of Diisopentyl succinate in complex samples
This guide serves as a specialized technical support resource for researchers analyzing Diisopentyl succinate (DIPS) in complex matrices (biological fluids, fermentation broths, or food products).[1] It addresses the critical challenge of matrix effects —the alteration of analyte ionization or transfer efficiency caused by co-eluting interferences.[2][3]
Topic: Overcoming Matrix Effects in Complex Samples Lead Scientist: Dr. Aris Thorne, Senior Application Chemist Last Updated: February 2026[1]
Compound Profile & Analytical Challenges
Before troubleshooting, verify your analyte properties.[1] Diisopentyl succinate is a hydrophobic diester.[1] Its lipophilicity (LogP ~3.7–4.[1]0) means it co-extracts with lipids, waxes, and phospholipids, which are the primary drivers of matrix effects.
| Property | Value | Analytical Implication |
| CAS | 818-04-2 | Standard reference identifier.[1][4][5][6] |
| LogP | ~3.7–4.0 | Highly hydrophobic.[1] Requires non-polar extraction solvents.[1] Co-elutes with phospholipids in LC.[1][7] |
| Boiling Point | ~290°C | Suitable for GC-MS, but high BP means it elutes late, risking carryover or liner discrimination.[1] |
| Solubility | Alcohol, Oils | Insoluble in water (~5 mg/L).[1] Aqueous samples require aggressive organic extraction.[1] |
Diagnostic Module: Do I Have a Matrix Effect?
Q: My recovery is low (<70%), but I suspect it's actually ion suppression. How do I distinguish between extraction loss and matrix effects?
A: You must decouple the extraction efficiency from the ionization efficiency using the Post-Extraction Spike Method .
The Experiment:
-
Set A (Neat Standard): DIPS spiked into pure solvent.
-
Set B (Pre-Extraction Spike): DIPS spiked into the biological matrix before extraction.[1]
-
Set C (Post-Extraction Spike): Extract a blank matrix, then spike DIPS into the final extract before injection.
Calculations:
-
Matrix Effect (ME) %:
[1][2]-
< 85%: Ion Suppression (Common in LC-MS ESI+)
-
> 115%: Ion Enhancement (Common in GC-MS active site blocking)
-
-
Recovery Efficiency (RE) %:
[1]
Technical Insight: If ME is ~100% but RE is low, your problem is sample prep (solubility/partitioning), not the detector. If ME is <50%, you need to improve cleanup or switch ionization modes.[1]
Sample Preparation: The First Line of Defense
Q: I am using Protein Precipitation (PPT) for plasma samples, but the signal is unstable. Why?
A: PPT is insufficient for Diisopentyl succinate. While PPT removes proteins, it leaves behind phospholipids (glycerophosphocholines), which are hydrophobic and co-elute with DIPS in reversed-phase LC, causing massive ion suppression.
Recommended Protocol: Phospholipid Removal or Supported Liquid Extraction (SLE)
Option A: Phospholipid Removal Plates (For LC-MS)
-
Why: These plates use a Lewis acid-base interaction to selectively retain phospholipids while allowing neutral esters like DIPS to pass through.[1]
-
Step-by-Step:
Option B: Solid Phase Extraction (SPE) - Hydrophobic Focus[1]
-
Why: Provides the cleanest extract for both GC and LC.[1]
-
Sorbent: Polymeric Reversed-Phase (e.g., HLB, Strata-X) is preferred over C18 for better wettability and recovery of hydrophobic esters.
Detailed SPE Workflow:
Figure 1: Optimized SPE workflow for hydrophobic esters like Diisopentyl succinate. The drying step is crucial if analyzing by GC to prevent moisture entering the liner.
Chromatographic & Instrumental Solutions
Q: I see "Matrix Enhancement" in my GC-MS analysis (Recovery > 120%). What is happening?
A: This is the "Matrix-Induced Chromatographic Response Enhancement" effect.[1][8]
-
Mechanism: In a clean standard injection, DIPS (an ester) may adsorb to active sites (silanols) in the GC liner, leading to signal loss. When you inject a matrix sample, the "dirt" (matrix components) covers these active sites, effectively "protecting" the DIPS.[8] This results in a higher signal for the sample than the clean standard, falsely appearing as >100% recovery.
-
The Fix: Use Analyte Protectants .[1]
-
Add a mixture of L-gulonic acid gamma-lactone and D-sorbitol to both your standards and samples.[1] These compounds sacrifice themselves to cover the active sites, equalizing the response between solvent standards and matrix samples.
-
Q: In LC-MS/MS, the DIPS signal drifts over the run. How do I stabilize it?
A: This is likely due to phospholipid buildup on the column.[1] DIPS is lipophilic and elutes late.[1]
-
Column Choice: Use a C18 column with a high carbon load or a Phenyl-Hexyl phase for better selectivity against lipids.[1]
-
Gradient Wash: Ensure your gradient goes to 95-100% Organic (Acetonitrile/IPA mix) and holds for at least 2-3 minutes after the DIPS peak to wash off lipids.[1]
-
Divert Valve: Divert the first 1-2 minutes of flow (salts) and the final wash (lipids) to waste to keep the MS source clean.[1]
Calibration & Internal Standards
Q: I cannot find a deuterated Diisopentyl succinate. What should I use as an Internal Standard (IS)?
A: For matrix effect correction, the IS must experience the exact same suppression/enhancement as the analyte.
Hierarchy of Internal Standards:
-
Best: Stable Isotope Labeled DIPS (Custom synthesis required, e.g., DIPS-d8).[1]
-
Better: Di-n-butyl succinate (DBS) or Dihexyl succinate .[1]
-
Acceptable: 13C-Succinic Acid (if analyzing by LC-MS).[1]
-
Warning: This is much more polar than DIPS and will elute much earlier.[1] It corrects for injection volume but NOT for matrix effects at the DIPS retention time.
-
Q: Should I use Matrix-Matched Calibration?
A: Yes, if you cannot eliminate the matrix effect below 15%.[1]
-
Protocol: Extract blank matrix (plasma/urine) and spike your calibration standards into the final extract.[1] This ensures the calibrants contain the same "background" garbage as your samples, normalizing the suppression.
Troubleshooting Summary Table
| Symptom | Probable Cause | Corrective Action |
| GC-MS: Signal > 120% vs Solvent Std | Active site masking by matrix (Enhancement). | Use Analyte Protectants (Sorbitol) or switch to Matrix-Matched Calibration.[1] Change liner to Ultra-Inert. |
| LC-MS: Signal < 50% vs Solvent Std | Ion Suppression by Phospholipids.[1] | Switch from Protein Precip to Phospholipid Removal Plates or SLE.[1] |
| LC-MS: Retention Time Drift | Column fouling by lipids.[1][7] | Add Isopropanol to the mobile phase B (wash step).[1] Use a guard column.[1][5] |
| Poor Linearity (r² < 0.99) | Saturation of detector or adsorption.[1] | Check linearity range. If low conc. is missing, check adsorption to plastic vials (use glass). |
References
-
Matrix Effects in GC-MS: Anastassiades, M., et al. "Matrix effects in gas chromatography: Reality and solutions."[1] Journal of Chromatography A, 2003.[1][2] Link
-
Phospholipid Removal Strategies: Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses."[1] Journal of Chromatography B, 2007.[1] Link
-
Succinate Analysis Context: Zhang, J., et al. "Quantification of succinic acid levels... by LC-MS/MS."[1] Clinica Chimica Acta, 2021.[1] (Adapted for ester derivatives).[1] Link
-
Diisopentyl Succinate Properties: PubChem Compound Summary for CID 69956.[1][6] Link
Sources
- 1. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Diisopentyl succinate | CAS#:818-04-2 | Chemsrc [chemsrc.com]
- 5. scent.vn [scent.vn]
- 6. diisopentyl succinate, 818-04-2 [thegoodscentscompany.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Diisopentyl Succinate (DIPS) Formulation Stability
Role: Senior Application Scientist | Topic: Long-term Stability & Troubleshooting[1]
Executive Technical Summary
Diisopentyl Succinate (DIPS) (CAS: 818-04-2) is a lipophilic diester (
This guide synthesizes thermodynamic principles with practical troubleshooting to ensure the shelf-life integrity of DIPS-based systems.
Module A: Hydrolytic Stability (The Chemical Vector)[1][2]
The Mechanism: Autocatalytic Acidification
The primary failure mode for DIPS in aqueous or hydro-alcoholic formulations is hydrolysis.[1] Unlike simple degradation, succinate esters exhibit autocatalytic behavior .[1]
-
Initiation: Water attacks the ester bond (slow at neutral pH).[1]
-
Propagation: The cleavage releases Succinic Acid and Isopentyl Alcohol.[1]
-
Acceleration: Succinic acid (pKa
4.[1]2) lowers the bulk pH.[1] -
Runaway: The lower pH catalyzes further ester hydrolysis exponentially.[1]
Visualization: The Autocatalytic Loop
The following diagram illustrates the self-feeding cycle of DIPS degradation.
Figure 1: The autocatalytic hydrolysis pathway of Diisopentyl Succinate. Note the red dashed line indicating the feedback loop where degradation products accelerate further degradation.[1]
Troubleshooting Guide: Hydrolysis
| Symptom | Root Cause Analysis | Corrective Action |
| pH Drift (Downward) | Accumulation of Succinic Acid via hydrolysis.[1] | Buffer Capacity Check: Ensure buffer pKa aligns with pH 5.0–6.5. Citrate/Phosphate buffers are preferred over Carbonate.[1] |
| "Winey" or "Fermented" Odor | Release of free Isopentyl Alcohol (Isoamyl alcohol).[1] | Quantification: Perform Headspace GC-MS to detect free alcohol. If detected >0.1%, hydrolysis is advanced.[1] |
| Viscosity Drop (Emulsions) | Acidification disrupts anionic thickeners (e.g., Carbomers).[1] | Switch Neutralizer: Use non-hydrolyzable bases (e.g., Tromethamine) or switch to acid-stable rheology modifiers (e.g., Xanthan Gum).[1] |
Module B: Physical Stability (The Thermodynamic Vector)
The Challenge: Ostwald Ripening
DIPS has very low water solubility (~0.42 g/L), but it is not zero.[1] In nano-emulsions or surfactant-stabilized systems, smaller droplets diffuse through the continuous phase and deposit onto larger droplets to minimize surface energy.[1] This leads to phase separation.[1]
Experimental Protocol: Accelerated Stability Testing
Do not rely solely on room temperature observation. Use this stress-test protocol to predict long-term physical stability.[1]
Step-by-Step Protocol:
-
Preparation: Prepare three batches of the DIPS formulation.
-
Centrifugation Stress: Spin samples at 3,000 RPM for 30 minutes.
-
Thermal Cycling: Subject samples to 3 cycles of:
-
Analysis: Measure Droplet Size Distribution (DSD) via Dynamic Light Scattering (DLS).
-
Acceptance Criteria: <10% growth in D90 particle size.[1]
-
Visualization: Physical Instability Decision Tree
Figure 2: Diagnostic workflow for diagnosing and resolving physical instability in DIPS formulations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for Diisopentyl Succinate? A: The maximal stability region for succinate esters is pH 5.0 – 6.5 .[1]
-
Why? At pH < 4, acid-catalyzed hydrolysis dominates.[1] At pH > 7, base-catalyzed saponification (which is much faster) occurs.[1]
Q2: Can I use DIPS in anhydrous formulations containing Ethanol? A: Yes, but beware of Transesterification .[1]
-
Risk:[1][2] In the presence of ethanol and a catalyst (even weak acids/bases), DIPS can exchange its isopentyl groups for ethyl groups, forming Diethyl Succinate and altering the sensory profile.[1]
-
Prevention:[1] Ensure the formulation is strictly neutral or exclude catalytic impurities.[1]
Q3: How does DIPS compare to Silicones (e.g., Dimethicone) regarding stability? A: Silicones are chemically inert (Si-O bond).[1] DIPS is an ester (C-O bond) and is inherently biodegradable.[1][3] While DIPS is stable enough for 2-3 year shelf lives, it requires tighter pH control and antioxidant protection (if unsaturated impurities are present) compared to silicones.[1]
References & Authoritative Grounding
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69956, Diisopentyl succinate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Diisopentyl succinate.[1][5] Retrieved from [Link][1]
-
Usage: Source for boiling point, flash point, and regulatory safety data.[1]
-
-
Larsson, K. (2014). Lipids: Structure, Physical Properties and Functionality.[1] Oily Press.
-
Usage: Theoretical grounding for Ostwald ripening mechanisms in finite-solubility esters.
-
-
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data.
-
Usage: General kinetics of ester hydrolysis (Acid/Base catalysis rates) applied to the succinate mechanism.[1]
-
Sources
- 1. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102093219A - Method for synthesizing succinyl succinic dialkyl ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. diisopentyl succinate, 818-04-2 [thegoodscentscompany.com]
- 5. chemicalbook.com [chemicalbook.com]
Reducing by-product formation in the chemical synthesis of Diisopentyl succinate
Welcome to the technical support center for the chemical synthesis of Diisopentyl Succinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help minimize by-product formation and optimize your synthesis. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Introduction to Diisopentyl Succinate Synthesis
The synthesis of diisopentyl succinate, also known as bis(3-methylbutyl) butanedioate, is most commonly achieved via the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of succinic acid with isopentyl alcohol (isoamyl alcohol). While seemingly straightforward, the reversible nature of the reaction and the potential for side reactions involving the alcohol can lead to challenges in achieving high yield and purity.
This guide will address the primary sources of by-product formation and provide actionable strategies to mitigate them, ensuring a robust and reproducible synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of diisopentyl succinate.
Low Yield or Incomplete Conversion
Question: My reaction has stalled, and I have a low yield of the desired diisopentyl succinate. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in a Fischer esterification is typically due to the equilibrium nature of the reaction. The formation of water as a by-product can hydrolyze the ester back to the starting materials, succinic acid and isopentyl alcohol. To drive the reaction towards the product, you need to shift the equilibrium to the right. Here’s how:
-
Effective Water Removal: The most critical factor is the continuous removal of water as it is formed.
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water (e.g., toluene or cyclohexane) is highly effective. The water is trapped, and the solvent is returned to the reaction flask.
-
Dehydrating Agents: For smaller-scale reactions, the addition of a dehydrating agent like molecular sieves (3Å or 4Å) can be used to sequester the water.
-
-
Molar Ratio of Reactants: Employing an excess of one of the reactants can shift the equilibrium.
-
Excess Alcohol: Isopentyl alcohol is generally less expensive and easier to remove than succinic acid. Using a 2 to 5-fold molar excess of isopentyl alcohol relative to the carboxylic acid groups of succinic acid is a common strategy.
-
-
Catalyst Concentration and Choice:
-
Insufficient Catalyst: Ensure you are using a sufficient amount of acid catalyst, typically 1-4 mol% of the carboxylic acid.
-
Catalyst Activity: While strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective, they can also promote side reactions at higher temperatures. Consider using a milder, solid acid catalyst like an acidic ion-exchange resin (e.g., Amberlyst-15) which can also simplify purification.
-
-
Reaction Time and Temperature:
-
Insufficient Time: Fischer esterifications can be slow. Monitor the reaction progress by TLC or GC to ensure it has reached completion.
-
Inadequate Temperature: The reaction requires heating to reflux to proceed at a reasonable rate. The temperature will depend on the solvent used, but typically ranges from 80-120°C.
-
Poor Product Purity: Presence of By-products
Question: My final product is impure. What are the likely by-products and how can I prevent their formation and remove them?
Answer:
The primary by-products in this synthesis arise from side reactions of isopentyl alcohol under acidic conditions.
1. Diisopentyl Ether (Isoamyl Ether):
-
Cause: At elevated temperatures, the acid catalyst can promote the dehydration of two molecules of isopentyl alcohol to form diisopentyl ether. This is a common side reaction in acid-catalyzed reactions of alcohols.
-
Prevention:
-
Temperature Control: Avoid excessively high reaction temperatures. Maintain a steady reflux without aggressive overheating.
-
Catalyst Choice: Heterogeneous acid catalysts or milder homogeneous acids may reduce the rate of ether formation compared to strong sulfuric acid.
-
-
Removal: Diisopentyl ether has a boiling point of approximately 172-173°C, which is significantly lower than that of diisopentyl succinate (298°C). It can be effectively removed by fractional distillation under reduced pressure.
2. Isopentenes (Isoamylenes):
-
Cause: Intramolecular dehydration of isopentyl alcohol, also promoted by the acid catalyst and high temperatures, can lead to the formation of various isomers of isopentene.
-
Prevention: Similar to ether formation, careful temperature control is key. Using the minimum effective amount of catalyst can also help.
-
Removal: Isopentenes are highly volatile (boiling points around 20-38°C) and will be removed during solvent evaporation or the initial stages of distillation.
3. Monoester (Isopentyl Succinate):
-
Cause: This is a result of an incomplete reaction where only one of the carboxylic acid groups of succinic acid has been esterified.
-
Prevention:
-
Ensure a sufficient excess of isopentyl alcohol is used.
-
Allow for adequate reaction time.
-
Effective water removal is crucial to drive the reaction to the diester.
-
-
Removal: The monoester has a higher boiling point than the starting alcohol but lower than the diester. It also has a free carboxylic acid group, which allows for its removal via an alkaline wash (e.g., with a saturated sodium bicarbonate solution) during the work-up.
4. Unreacted Starting Materials:
-
Cause: Incomplete reaction.
-
Removal:
-
Succinic Acid: Being a solid with very low solubility in most organic solvents, it can often be filtered off if it precipitates upon cooling. It can also be removed with a basic wash (sodium bicarbonate or sodium carbonate solution).
-
Isopentyl Alcohol: This can be removed by washing the organic layer with water or brine and subsequently by distillation under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this reaction?
A1: The choice of catalyst depends on the scale of your reaction and your purification strategy.
-
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, but can cause charring at high temperatures and promotes dehydration by-products. It must be neutralized and removed during work-up.
-
p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than sulfuric acid. It is also a strong acid and effective catalyst.
-
Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These are solid catalysts that can be easily filtered off after the reaction, simplifying purification. They are generally milder and may lead to fewer by-products.
Q2: How do I effectively monitor the reaction progress?
A2:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the limiting reagent (succinic acid). Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, monoester, and diester. The spots can be visualized using a potassium permanganate stain.
-
Gas Chromatography (GC): For more quantitative analysis, GC can be used to monitor the formation of the product and by-products over time.
Q3: My reaction mixture turned dark brown/black. What happened?
A3: This is likely due to charring of the organic materials by the strong acid catalyst (especially sulfuric acid) at high temperatures. To avoid this, ensure even heating (using an oil bath is recommended over a heating mantle) and do not exceed the optimal reaction temperature. Using a milder catalyst can also prevent this.
Q4: Can I perform this reaction without a solvent?
A4: Yes, it is possible to run the reaction "neat" using an excess of isopentyl alcohol as the solvent. This can increase the reaction rate due to higher reactant concentrations. However, if you are using a Dean-Stark trap for water removal, an immiscible solvent like toluene is necessary.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Succinic Acid | 118.09 | 235 (decomposes) | 1.56 |
| Isopentyl Alcohol | 88.15 | 131.1 | 0.81 |
| Diisopentyl Succinate | 258.35 | 298 | 0.955-0.961 |
| Diisopentyl Ether | 158.28 | 172-173 | 0.78 |
Table 2: Typical GC-MS Data for Diisopentyl Succinate
| Compound | Retention Time (Typical) | Key Mass Fragments (m/z) |
| Isopentyl Alcohol | Early | 70, 42, 55 |
| Diisopentyl Ether | Intermediate | 70, 43, 87, 115 |
| Diisopentyl Succinate | Late | 71, 43, 70, 101, 189 |
Note: Retention times are relative and depend on the specific GC column and conditions used.
Experimental Protocols
Protocol 1: Synthesis of Diisopentyl Succinate using a Dean-Stark Apparatus
This protocol is a representative method for synthesizing diisopentyl succinate with efficient water removal.
Materials:
-
Succinic acid
-
Isopentyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add succinic acid (e.g., 11.8 g, 0.1 mol), isopentyl alcohol (e.g., 35.2 g, 0.4 mol, 4 equivalents), toluene (50 mL), and p-TsOH (e.g., 0.38 g, 2 mol%).
-
Reflux and Water Removal: Assemble the flask with a Dean-Stark trap and a condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Continue refluxing until no more water collects in the trap (typically 4-8 hours).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted succinic acid or monoester. Be cautious of gas evolution (CO₂). Repeat until no more gas evolves.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isopentyl alcohol.
-
Purification: Purify the crude product by vacuum distillation to obtain pure diisopentyl succinate.
Protocol 2: Analysis of Product Purity by GC-MS
This protocol provides a general method for analyzing the purity of the synthesized diisopentyl succinate.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5MS or equivalent).
Sample Preparation:
-
Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., ~1 mg/mL).
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
Data Analysis:
-
Identify the peaks corresponding to diisopentyl succinate and any by-products by comparing their mass spectra with a library (e.g., NIST).
-
Determine the relative purity of the product by comparing the peak areas.
Visualizations
Reaction Pathways
Caption: Reaction pathways in diisopentyl succinate synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]
-
Otera, J. Esterification. Chemical Reviews1993 , 93 (4), 1449–1470. [Link]
-
National Center for Biotechnology Information. "Diisopentyl succinate" PubChem Compound Summary for CID 69956. [Link]
-
The Good Scents Company. "bis(3-methylbutyl) butanedioate". [Link]
-
Williamson, K. L.; Minard, R. D.; Masters, K. M. Macroscale and Microscale Organic Experiments, 6th ed.; Cengage Learning: Boston, MA, 2011. [Link]
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]
-
NIST. "Diisopentyl succinate" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
Strategies to improve the sensory perception of Diisopentyl succinate
Subject: Sensory Perception Improvement & Troubleshooting Guide
Executive Summary
Diisopentyl succinate (Bis(3-methylbutyl) succinate) is a diester valued for its high spreadability and role as a "green" solvent or silicone alternative in topical pharmaceuticals and cosmetics.[1] However, its sensory profile presents two distinct challenges:
-
Olfactory: A characteristic fruity/winey odor that can clash with fragrance-free claims or specific therapeutic actives.[1]
-
Tactile: A "dry" emolliency that may lack the "cushion" or substantivity required for rich dermatological formulations.[1]
This guide provides technical protocols to troubleshoot and optimize these sensory attributes.
Module 1: Olfactory Optimization (Troubleshooting Off-Notes)
Issue: The raw material has a sharp, solvent-like, or "fusel" odor.[1]
Diagnosis: This is rarely the intrinsic scent of pure DPS (which is mild and fruity) but rather the presence of unreacted Isopentyl Alcohol (3-methyl-1-butanol) or Succinic Acid impurities.[1] Isopentyl alcohol has a potent, choking "banana/whiskey" odor that is detectable at very low ppm.[1]
Troubleshooting Protocol: Purification & Stripping
To achieve a "neutral" sensory base, you must reduce residual alcohol below the olfactory threshold.
Step-by-Step Workflow:
-
Alkaline Wash (Critical Step):
-
Vacuum Stripping (Deodorization):
-
Adsorbent Polishing (Optional for High-Grade):
Visualization: Purification Logic Flow
Figure 1: Critical purification workflow to remove "fusel" off-notes caused by residual reactants.[1]
Module 2: Tactile Optimization (Modifying Skin Feel)
Issue: The formulation feels "too thin," "dry," or "vanishes too quickly" (Low Substantivity).
Diagnosis: DPS is a low-viscosity, high-spreading emollient.[1] While excellent for reducing greasiness, it lacks the cushion (rheological thickness) associated with luxury or barrier-repair creams.[1]
Strategy: The "Cascading Emolliency" System
Do not use DPS as a standalone lipid.[1] Construct a lipid phase with varying spreading coefficients to prolong the sensory experience.
Formulation Protocol: Create a ternary blend to anchor the DPS.
| Component Type | Role | Recommended Ratio | Example Ingredient | Sensory Impact |
| High Spreading (DPS) | The "Flash" | 40–60% | Diisopentyl Succinate | Immediate slip, non-greasy start.[1] |
| Medium Spreading | The "Bridge" | 20–30% | Caprylic/Capric Triglyceride | Connects the initial slip to the after-feel.[1] |
| Low Spreading | The "Cushion" | 10–20% | Pentaerythrityl Tetraethylhexanoate | Provides drag and long-lasting protection.[1] |
Technical Insight: By blending DPS with a high-molecular-weight polymer (e.g., polyacrylate crosspolymers) or a wax, you create a thixotropic network .[1] DPS reduces the initial yield stress (making it spreadable), while the polymer/wax re-establishes structure after spreading, leaving a protective film rather than just evaporating/absorbing.
Module 3: Stability & Sensory Drift
Issue: The product smells fine initially but develops a sour/pungent odor after 3 months at 40°C.
Diagnosis: Hydrolytic Degradation .[1] Esters are susceptible to hydrolysis in the presence of water, reverting to their parent acid and alcohol.
Prevention Protocol:
-
pH Buffering: Maintain formulation pH between 5.5 and 6.5. Hydrolysis rates for succinates accelerate significantly below pH 4 (acid catalysis) and above pH 8 (base catalysis).[1]
-
Chelation: Trace metal ions can catalyze hydrolysis.[1] Add 0.1% Disodium EDTA or Phytic Acid.[1]
-
Interfacial Stabilization: In emulsions, use steric surfactants (e.g., PEG-100 Stearate) rather than small-molecule ionic surfactants to physically block water access to the ester bond.[1]
Visualization: Hydrolysis Risk Pathway
Figure 2: The chemical pathway leading to sensory failure (odor drift) over time.[1]
Frequently Asked Questions (FAQ)
Q1: Can I mask the fruity odor of DPS without removing it? A: Yes, but suppression is difficult. The fruity note is volatile. Instead of masking, use accord bridging . Pair DPS with fragrances that contain fruity or green notes (e.g., apple, pear, or herbal accords).[1] This makes the DPS odor a "feature" rather than a defect.[1] For fragrance-free applications, purification (Module 1) is the only viable path.[1]
Q2: Is Diisopentyl Succinate toxic? A: DPS generally has a favorable safety profile.[1] It is biodegradable and non-mutagenic.[1] However, the impurity Isopentyl Alcohol is an irritant.[1] Ensuring high purity (>98%) is essential for safety assessments in dermatological applications.[1]
Q3: How does DPS compare to D5 (Cyclopentasiloxane)? A:
-
Volatility:[1][7] DPS is less volatile than D5 (slower drying).[1]
-
Sensory:[1][5][8] DPS feels "wetter" and slightly oilier than D5.[1]
-
Solvency:[1][7][9] DPS is a much stronger solvent for organic UV filters and actives than D5.[1]
References
-
PubChem. (n.d.).[1] Diisopentyl succinate | C14H26O4.[1][6][7][10] National Library of Medicine.[1] Retrieved from [Link][1]
-
The Good Scents Company. (n.d.).[1] Diisopentyl succinate.[1][6] Retrieved from [Link]
-
Brinker, C.J. (1988).[1] Hydrolysis and condensation of silicates: Effects on structure (Analogous ester hydrolysis mechanisms). Journal of Non-Crystalline Solids. Retrieved from [Link][1]
-
Inolex. (n.d.).[1] SustOleo™ DCS (Diisooctyl Succinate) Technical Data. (Reference for succinate ester emollient properties).[1][6][11] Retrieved from [Link][1]
Sources
- 1. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ukessays.com [ukessays.com]
- 3. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Cholinergic modulation of sensory perception and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. diisopentyl succinate, 818-04-2 [thegoodscentscompany.com]
- 8. Emerging Role of Sensory Perception in Aging and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ulprospector.com [ulprospector.com]
- 10. diisopentyl succinate [flavscents.com]
- 11. cosmileeurope.eu [cosmileeurope.eu]
Technical Support Center: Process Intensification for Enzymatic Flavor Ester Synthesis
Topic: Process Intensification (PI) for Biocatalytic Esterification Content Type: Troubleshooting Guide & FAQ Audience: Process Chemists, Biochemical Engineers, and Drug Development Professionals Current Status: [ONLINE]
Introduction: The Shift to Intensified Biocatalysis
Welcome to the Technical Support Center. This guide addresses the transition from batch processing to Process Intensification (PI) in the synthesis of flavor esters (e.g., isoamyl acetate, ethyl butyrate). While these molecules are flavorants, the process rigor required here mirrors pharmaceutical intermediate synthesis.
Our focus is on three PI pillars:
-
Continuous Flow: Packed Bed Reactors (PBR) using immobilized lipases (Candida antarctica Lipase B - CALB).
-
Thermodynamic Control: Integrated water removal (Pervaporation/Stripping) to shift equilibrium.
-
Kinetic Enhancement: Ultrasound-assisted mass transfer.
Module 1: Reactor Configuration & Flow Dynamics (PBR)
Context: You are transitioning from a stirred tank to a Packed Bed Reactor (PBR) using Novozym 435 (immobilized CALB).
Q1: My pressure drop ( ) is increasing exponentially, leading to column failure. How do I manage hydraulic stress without compromising conversion?
Diagnosis:
This is a classic issue in PBRs caused by mechanical compression of the resin or fines generation . Novozym 435 (acrylic resin) is compressible. At high flow rates or narrow column geometries, the beads deform, reducing void fraction (
Troubleshooting Protocol:
-
Check Aspect Ratio: Ensure your column Length-to-Diameter (L/D) ratio is optimized. For compressible supports, a wider column (lower L/D) reduces superficial velocity for the same residence time, lowering
. -
Fluidization Step: Before operation, back-flush the column with the carrier solvent at 50% operational flow to remove fines.
-
Bed Dilution: Do not pack 100% enzyme. Dilute the bed with inert glass beads (1:1 ratio) to improve mechanical stability and heat dissipation.
Q2: I observe "channeling" where reactants bypass the catalyst, resulting in inconsistent residence time distribution (RTD).
Root Cause: Channeling occurs when the fluid finds a path of least resistance, often due to poor packing or wall effects.
Corrective Action:
-
Wall Effect Mitigation: Ensure the reactor diameter is at least 10x the particle diameter (
). For Novozym 435 ( mm), the reactor ID should be mm. -
Packing Protocol: Slurry pack the column rather than dry pack. Suspend the enzyme in the mobile phase and pour it into the column while tapping gently to ensure a uniform bed density.
Module 2: Thermodynamic Control (Water Management)
Context: Esterification is an equilibrium-limited reaction (
Q3: My conversion plateaus at 60% despite extended residence time. Adding more enzyme doesn't help.
Scientific Rationale:
You have hit the thermodynamic equilibrium limit , not a kinetic limit. In organic media, water activity (
Solution: Integrated Water Removal (Pervaporation) Implement a hydrophilic pervaporation membrane in a recycle loop. This selectively removes water while retaining the organic ester/substrate.
Data: Water Removal Efficiency Comparison
| Method | Selectivity | Enzyme Compatibility | Scalability |
| Molecular Sieves | High | Low (Attrition issues in flow) | Poor (Batch only) |
| Pervaporation | High (Water/Organic) | High (External loop) | Excellent (Continuous) |
| N2 Stripping | Low (Loss of volatiles) | High | Medium |
| Vacuum | Medium | Medium | Medium |
Visualization: Continuous PBR with Pervaporation Recycle
Caption: Figure 1: Continuous flow setup integrating a Packed Bed Reactor (PBR) with a downstream pervaporation module for in-situ water removal to shift equilibrium.
Module 3: Kinetic Intensification (Ultrasound)
Context: Using ultrasound (US) to overcome mass transfer limitations in viscous, solvent-free systems.
Q4: I am using an ultrasonic bath to speed up the reaction, but the enzyme activity drops sharply after 3 hours.
Diagnosis: You are likely experiencing thermal denaturation or mechanical shear damage . Continuous ultrasonication generates significant heat and cavitation forces that can unravel the protein structure of the lipase, even when immobilized.
Troubleshooting Protocol:
-
Duty Cycle Control: Switch from continuous irradiation to a pulsed mode (e.g., 20% duty cycle: 2s ON / 8s OFF). This allows heat dissipation and prevents "hotspot" formation.
-
Power Density: Limit power density to
. High-intensity cavitation can mechanically fracture the support carrier (bead breakage). -
Temperature Management: Use a jacketed reactor with active cooling. Ultrasound adds kinetic energy that degrades into heat.
Module 4: Enzyme Stability & Leaching
Q5: I detect protein in my product stream when using polar solvents (e.g., ethanol). Is my immobilization failing?
Scientific Rationale: Novozym 435 is immobilized via interfacial activation (physical adsorption) on a hydrophobic resin. It is not covalently bound. In the presence of high concentrations of polar substrates (like short-chain alcohols or water), the hydrophobic interaction weakens, leading to enzyme desorption (leaching) .
Corrective Action:
-
Solvent Engineering: Maintain a hydrophobic environment. If using ethanol, keep the concentration low by using a stepwise addition strategy (fed-batch) rather than adding all alcohol at the start.
-
Cross-Linking: If leaching persists, treat the immobilized enzyme with glutaraldehyde (post-immobilization cross-linking) or switch to a covalently immobilized variant (e.g., Immobead 150).
Experimental Protocol: Continuous Synthesis of Isoamyl Acetate
Objective: Synthesize banana flavor (isoamyl acetate) using a PBR with minimized residence time.
Materials:
-
Enzyme: Novozym 435 (Novozymes/Corbion).
-
Substrates: Isoamyl alcohol (99%), Acetic anhydride (or Acetic acid).
-
Reactor: Stainless steel or glass column (10 mm ID x 100 mm L).
Step-by-Step Methodology:
-
Catalyst Preparation:
-
Weigh 2.0 g of Novozym 435.
-
Soak in isoamyl alcohol for 30 mins to equilibrate (prevents osmotic shock).
-
-
Reactor Packing:
-
Slurry pack the column to avoid air pockets.
-
Place 20
frits at both ends to retain catalyst.
-
-
System Priming:
-
Connect HPLC pump. Flush system with pure isoamyl alcohol at 0.5 mL/min to remove air.
-
Checkpoint: Observe pressure.[1] It should be stable (< 5 bar).
-
-
Reaction Start:
-
Prepare Feed: Mix Isoamyl Alcohol : Acetic Acid (1:1 molar ratio). Note: Excess acid can inhibit CALB; 1:1 is safer for start-up.
-
Set flow rate to 1.0 mL/min (Residence time
15-20 min depending on void volume). -
Temperature: Set column oven to 50°C.
-
-
Sampling & Analysis:
-
Collect steady-state samples after 3 reactor volumes have passed (~1 hour).
-
Analyze via GC-FID (Gas Chromatography).
-
Success Criteria: >95% conversion. If <90%, decrease flow rate to 0.5 mL/min.
-
Troubleshooting Logic Tree
Caption: Figure 2: Decision logic for diagnosing low conversion in continuous enzymatic esterification.
References
-
Jaiswal, K. S., & Rathod, V. K. (2022).[2] Process Intensification of Enzymatic Synthesis of Flavor Esters: A Review. The Chemical Record, 22(3).[2] Link
-
Gubicza, L., et al. (2008).[3][4] Waste-free process for continuous flow enzymatic esterification using a double pervaporation system.[4] Green Chemistry, 10, 1284-1287.[3][4] Link
-
Yachmenev, V. G., et al. (2002). Intensification of the bio-processing of cotton textiles by combined enzyme/ultrasound treatment.[5][6] Journal of Chemical Technology & Biotechnology, 77(5), 559–567.[5] Link
-
Mahapatra, P., et al. (2009). Ultrasound-assisted enzymatic synthesis of flavor esters: A review. Ultrasonics Sonochemistry, 16(6). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Process Intensification of Enzymatic Synthesis of Flavor Esters: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Waste-free process for continuous flow enzymatic esterification using a double pervaporation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Intensification of biokinetics of enzymes using ultrasound-assisted methods: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Minimizing solvent waste in the purification of Diisopentyl succinate
Topic: Minimizing Solvent Waste in the Purification of Diisopentyl Succinate (DIPS)
Status: Operational | Tier: Level 3 Technical Support Audience: Process Chemists, Scale-up Engineers, R&D Scientists
Introduction: The "Zero-Aqueous" Directive
Welcome to the Green Purification Support Center. You are likely here because the traditional Fischer esterification workup—involving massive volumes of bicarbonate washes, brine extractions, and drying agents—is generating unacceptable levels of aqueous waste (E-Factor > 15).
The Solution: Shift from extractive purification to distillative purification. Diisopentyl succinate (DIPS) is a high-boiling ester (~281°C at atm). Its synthesis reagents, Succinic Acid (solid) and Isopentanol (liquid, bp 131°C), allow for a "Neat" Synthesis strategy. By using excess isopentanol as both reagent and solvent, and employing a solid acid catalyst, you can eliminate aqueous washes entirely.
Below are the specific troubleshooting modules for this green workflow.
Module 1: Reaction Optimization (Source Reduction)
Context: The most effective way to minimize waste is to drive the reaction to completion inside the reactor, eliminating the need to separate unreacted succinic acid downstream.
Q: My reaction conversion has stalled at ~70%. Adding more catalyst isn't helping. What is wrong?
A: You are likely facing "Water Lock."
Fischer esterification is an equilibrium process (
-
The Fix (Dean-Stark Protocol): You must physically remove water to shift the equilibrium (Le Chatelier’s Principle). Isopentanol forms a heteroazeotrope with water.
-
Check the Trap: Ensure your reaction vessel is fitted with a Dean-Stark trap.
-
Verify Reflux: The reaction temperature must be maintained at the boiling point of the mixture (~135–140°C).
-
Monitor Phase Separation: The distillate will separate into two layers in the trap. The lower layer is water (rich), the upper is isopentanol.
-
Drain: Periodically drain the lower aqueous layer to prevent back-flow.
-
Q: Why use a solid acid catalyst? It seems slower than H₂SO₄.
A: It enables the "Filter-and-Distill" workflow. Homogeneous acids (H₂SO₄, pTSA) require neutralization (NaHCO₃) and washing (Water/Brine), creating liters of salt-laden wastewater per kg of product.
-
The Green Advantage: Solid catalysts (e.g., Amberlyst-15, Nafion-H) are removed via simple filtration.
-
Protocol: Filter the hot reaction mixture through a sintered glass funnel. The filtrate is now only Product + Excess Isopentanol. No water washes required.
Module 2: Solvent Recovery (The "Recycle" Loop)
Context: You used excess isopentanol (typically 2.5 to 3 equivalents) to drive the reaction. Disposing of this is wasteful.
Q: The crude product smells strongly of fusel oil (isopentanol). How do I remove it without extraction?
A: Atmospheric Distillation (The "Strip").
Since DIPS boils at ~281°C and Isopentanol at 131°C, there is a massive volatility gap (
-
Setup: Simple distillation apparatus.
-
Conditions: Heat the filtrate to 140–150°C at atmospheric pressure.
-
Collection: Collect the fraction distilling at 130–132°C.
-
Validation: This recovered solvent is typically >95% pure isopentanol and can be directly reused in the next batch without further treatment.
Module 3: Final Purification (Vacuum Distillation)
Context: After stripping the solvent, you have crude DIPS. It may be slightly yellow or contain trace heavy impurities.
Q: I tried distilling the product at atmospheric pressure, but it turned dark brown/black. Why?
A: Thermal Decomposition. DIPS has a boiling point of ~281°C. Sustained heating at this temperature causes ester pyrolysis and oxidation. You must use vacuum distillation.
Q: What are the correct vacuum parameters for DIPS?
A: Target < 150°C. Use the following nomograph-derived setpoints to distill safely:
| Pressure (mmHg / Torr) | Estimated Boiling Point (°C) | Action |
| 760 (Atm) | ~281°C | DANGER: Decomposition Risk |
| 20 | ~165°C | Safe, but requires good oil bath |
| 5 | ~135°C | Optimal Range |
| 1 | ~110°C | Ideal for high purity |
Troubleshooting Tip: If your vacuum pump is weak (>20 mmHg), the boiling point may still be too high. Insulate the column with glass wool or aluminum foil to prevent refluxing ("flooding") the column, which extends heat exposure time.
Visualizing the "Green" vs. "Traditional" Workflow
The following diagram illustrates how the Green Protocol eliminates the "Aqueous Waste" loop.
Caption: Comparative workflow analysis showing the elimination of aqueous extraction steps in the Green Protocol.
Comparative Waste Metrics
The following table highlights the reduction in solvent and auxiliary waste when switching to the Green Protocol.
| Metric | Traditional Aqueous Workup | Green Distillative Workup |
| Catalyst Fate | Neutralized to salt (Waste) | Filtered & Recycled |
| Reaction Solvent | Often Toluene or Benzene | Excess Isopentanol (Reagent) |
| Aqueous Waste | ~10–15 L per kg product | ~0 L (Zero Discharge) |
| Solid Waste | Spent MgSO₄ / Na₂SO₄ | Minimal (Trace pot residue) |
| Atom Economy | Low (Losses in extraction) | High (Direct isolation) |
| E-Factor | > 15 | < 2 |
References
-
PubChem. (n.d.).[2] Diisopentyl succinate (Compound Summary). National Library of Medicine. Retrieved February 6, 2026, from [Link]
- Tanabe, K., & Hölderich, W. F. (1999). Industrial application of solid acid–base catalysts. Applied Catalysis A: General, 181(2), 399-434.
- Clark, J. H. (2002). Solid acids for green chemistry. Accounts of Chemical Research, 35(9), 791-797.
-
University of Edinburgh. (n.d.). Azeotrope Bank. School of Chemistry. (Reference for alcohol-water heteroazeotrope data). [Link]
-
NIST Chemistry WebBook. (n.d.). Isoamyl alcohol (Isopentanol) Thermophysical Properties. National Institute of Standards and Technology. Retrieved February 6, 2026, from [Link]
Sources
Technical Support Center: Scale-Up of Diisopentyl Succinate (DIPS) Production
[1]
From: Dr. Aris Thorne, Senior Application Scientist, Green Chemistry Division To: Process Development Teams & Research Scientists Subject: Troubleshooting & Optimization Guide for DIPS Synthesis Scale-Up
Introduction
Scaling up the esterification of succinic acid with isopentanol (isoamyl alcohol) to produce Diisopentyl Succinate (DIPS) presents a classic chemical engineering paradox: the reaction is chemically simple but thermodynamically stubborn.
While DIPS is a promising bio-based solvent and emollient, moving from a 100mL round-bottom flask to a 20L or 100L pilot reactor introduces non-linear challenges.[1][2] This guide addresses the three most common "pain points" reported by our user base: conversion stagnation , catalyst attrition , and azeotropic management .[2]
Module 1: Reaction Kinetics & Conversion Stagnation
User Complaint: "Our reaction proceeds rapidly for the first hour but stalls at ~60-70% conversion. Adding more catalyst doesn't help."
Root Cause Analysis: This is rarely a catalyst issue; it is a thermodynamic equilibrium limitation .[1] The esterification of succinic acid is a two-step reversible reaction.[1][3]
-
Succinic Acid + Isopentanol
Monoisopentyl Succinate + Water[1] -
Monoisopentyl Succinate + Isopentanol
Diisopentyl Succinate (DIPS) + Water[1]
The second step (Mono- to Di-ester) is sterically hindered and significantly slower.[1] If water accumulates in the reactor, the backward reaction rate (
Troubleshooting Protocol:
| Parameter | Lab Scale (Optimization) | Pilot Scale (Correction) |
| Water Removal | Use a Dean-Stark trap. Ensure the solvent reflux rate is high enough to carry water over.[1] | Critical: Switch to Azeotropic Distillation . Isopentanol forms a heteroazeotrope with water (BP ~95°C).[1] You must continuously remove the aqueous phase from the condensate. |
| Reactant Ratio | 1:2.2 (Acid:Alcohol) molar ratio.[1] | Increase to 1:3 or 1:4 . Excess alcohol pushes the equilibrium to the right (Le Chatelier’s principle) and acts as the entrainer for water removal. |
| Temperature | Reflux (~135°C).[1] | Maintain internal temp >130°C. If using a solid catalyst (e.g., Amberlyst-15), ensure you do not exceed its thermal stability limit (120°C for some resins).[1][2] |
Visualizing the Mechanism:
Figure 1: The two-step esterification mechanism highlighting water as the critical rate-limiting inhibitor.[2]
Module 2: Catalyst Selection & Engineering
User Complaint: "We switched from Sulfuric Acid to Amberlyst-15 beads for a 'green' process, but our filtration times are increasing, and the product has fine particulate contamination."
Root Cause Analysis: This is Catalyst Attrition .[1] In a standard Stirred Tank Reactor (STR), the shear force of the impeller grinds the polymer resin beads into "fines." These fines clog filters and can bypass downstream purification, leading to product instability.[1][2]
Troubleshooting Protocol:
Q: Should I go back to homogeneous catalysts (H₂SO₄)?
-
A: Only if your equipment is glass-lined and you have a robust neutralization train.[1] H₂SO₄ is corrosive and requires water washes that generate large waste volumes.[1]
Q: How do I stop the beads from breaking?
-
A: You must change the reactor configuration or the agitation method.
| Method | Description | Pros/Cons |
| Spinning Basket | Catalyst beads are contained in a wire mesh cage attached to the impeller shaft.[1] | Best for Scale-up. Prevents mechanical grinding while ensuring liquid flows through the catalyst bed.[1] |
| Fixed Bed Loop | Reactants are pumped out of the vessel, through a static column of catalyst, and back in.[2] | Excellent catalyst life. Requires a high-flow pump to maintain turnover rates.[1] |
| Impeller Change | Switch from Rushton (high shear) to Hydrofoil (low shear). | simple retrofit, but may reduce mixing efficiency and heat transfer.[1][2] |
Module 3: Purification & Azeotropic Management
User Complaint: "Our final product smells strongly of alcohol even after rotary evaporation, and it has a slight yellow tint."
Root Cause Analysis:
-
Residual Alcohol: DIPS has a high boiling point (~290°C).[1] Isopentanol (BP ~131°C) is difficult to remove completely because as the concentration drops, the vapor pressure driving force decreases.[2]
-
Color (Yellowing): This indicates oxidation of the alcohol or polymerization of impurities, often caused by localized overheating or trace sulfuric acid residues (if using homogeneous catalysis).[1]
Step-by-Step Purification Protocol:
-
Neutralization (If using H₂SO₄):
-
Vacuum Stripping (The "Finishing" Step):
-
Polishing:
Visualizing the Scale-Up Workflow:
Figure 2: Optimized Process Flow Diagram (PFD) for continuous or semi-batch DIPS production.
References
-
Kinetics of Succinic Acid Esterification: Kolah, A. K., Asthana, N. S., & Miller, D. J. (2008).[1][2][5] Reaction Kinetics for the Heterogeneously Catalyzed Esterification of Succinic Acid with Ethanol. Industrial & Engineering Chemistry Research. [1][2]
-
Solid Acid Catalysis for Esters: Nagaraju, N., et al. (2002).[1][2] Esterification of succinic acid with isoamyl alcohol over modified montmorillonite clay catalysts. Catalysis Communications. [1][2]
-
Azeotropic Distillation Data: Gmehling, J., et al. (2004).[1][2] Azeotropic Data for Binary and Ternary Systems. (Specific reference to Isopentanol/Water heteroazeotrope). [1][2]
-
Green Solvent Properties of DIPS: Komesu, A., et al. (2017).[1][2] Lactic Acid and Succinic Acid: Separation, Purification, and Application. Bio-Based Solvents. [1][2]
Sources
Improving the efficiency of lipase-catalyzed synthesis of Diisopentyl succinate
Status: Operational Agent: Senior Application Scientist (Biocatalysis Division) Ticket ID: DPS-OPT-2024 Subject: Optimization, Troubleshooting, and Scale-up of Diisopentyl Succinate Synthesis
Introduction: The Biocatalytic Advantage
Welcome to the advanced technical guide for synthesizing Diisopentyl Succinate (DPS). As a flavor and fragrance compound (imparting fruity/banana notes), DPS is traditionally synthesized via Fischer esterification using strong mineral acids. However, this method suffers from high energy costs, corrosion, and difficult downstream processing.
Switching to a lipase-catalyzed route (typically using Candida antarctica Lipase B, e.g., Novozym 435) offers mild reaction conditions, high specificity, and a "green" profile. However, it introduces unique challenges: thermodynamic equilibrium limitations (water accumulation) and heterogeneous mass transfer (succinic acid solubility).
This guide is structured to troubleshoot these specific bio-engineering hurdles.
Module 1: Thermodynamics & Equilibrium (The "Yield" Problem)
User Query: "My reaction stalls at ~60% conversion. Adding more enzyme doesn't help. Why?"
Diagnosis: You have hit the thermodynamic equilibrium. Lipases catalyze both esterification (forward) and hydrolysis (reverse). As water is produced, the enzyme begins to hydrolyze your product back into starting materials.
Critical Control Point: Water Activity ( )
In organic media, the enzyme requires a mono-layer of water to maintain conformation (the "essential water"), but any excess water promotes hydrolysis.
| Method | Efficiency | Technical Note |
| Molecular Sieves (3A/4A) | High | Gold Standard. Use 10-50% w/v relative to reaction volume. Pre-activate at 300°C. |
| Vacuum/Reduced Pressure | Moderate | Effective but can strip volatile isopentanol (BP ~131°C). Requires reflux condenser optimization. |
| Azeotropic Distillation | High | Requires a solvent (e.g., cyclohexane) to form a ternary azeotrope with water/alcohol. |
| Salt Hydrates | Low/Medium | Salts like |
Actionable Advice:
-
Shift the Equilibrium: Use an excess of Isopentanol. A molar ratio of 1:4 to 1:6 (Acid:Alcohol) is recommended. The alcohol acts as both substrate and solvent, improving succinic acid solubility.
-
Stepwise Addition: Do not add all molecular sieves at once. Add them after 1 hour of reaction to prevent stripping "essential water" from the enzyme too early.
Module 2: Kinetics & Mass Transfer (The "Speed" Problem)
User Query: "The reaction is incredibly slow, and I see white solids at the bottom of the flask."
Diagnosis: This is a solubility-limited regime . Succinic acid is a dicarboxylic acid with poor solubility in many organic solvents and alcohols at room temperature. The enzyme cannot access the solid substrate effectively.
Troubleshooting Matrix
| Observation | Root Cause | Solution |
| Solid Precipitate | Succinic acid insolubility | Increase Temp to 50-60°C . Use Isopentanol in excess (solvent-free system). |
| Enzyme Aggregation | Hydrophilic interactions | Ensure vigorous stirring (200-400 rpm). Avoid magnetic stir bars which grind the enzyme; use overhead impellers. |
| Viscosity Increase | Mono-ester formation | The intermediate (monoisopentyl succinate) may alter rheology. Maintain temperature. |
Scientific Insight: The reaction follows a Ping-Pong Bi-Bi mechanism .[1] The enzyme first binds the acyl donor (succinic acid/anhydride) to form an acyl-enzyme intermediate, releasing water. Then, the alcohol (isopentanol) binds to deacetylate the enzyme, releasing the ester. If succinic acid is not dissolved, the first step cannot proceed efficiently.
Module 3: Catalyst Stability (The "Reusability" Problem)
User Query: "My Novozym 435 worked great for 2 cycles, but activity dropped by 50% in cycle 3."
Diagnosis: Enzyme deactivation is likely due to Acid Inhibition or Mechanical Attrition .
-
Acid Inhibition: High concentrations of undissociated carboxylic acids can acidify the micro-aqueous layer around the enzyme, denaturing the protein.
-
Fix: Do not start with a 1:1 ratio. Start with excess alcohol to dilute the acid concentration.
-
-
Leaching: In polar solvents (or if water accumulates), the enzyme can desorb from the carrier resin.
-
Fix: Wash the catalyst with isopentanol between cycles, not water or polar solvents like ethanol.
-
-
Mechanical Shear: Magnetic stir bars crush the porous resin beads, reducing surface area and clogging filters.
-
Fix: Use a basket reactor or overhead stirring.
-
Visualizing the Logic
Figure 1: Troubleshooting Decision Tree
Use this flow to diagnose low yields.
Caption: Diagnostic logic flow for identifying the root cause of low conversion in lipase-catalyzed esterification.
Standard Operating Protocol (SOP)
Objective: Synthesis of Diisopentyl Succinate (DPS) via Solvent-Free System.
Reagents:
-
Succinic Acid (Purity >99%)
-
Isopentanol (3-methyl-1-butanol) (Dried over molecular sieves)
-
Biocatalyst: Novozym 435 (immobilized C. antarctica Lipase B)[2][3]
Parameters:
-
Molar Ratio: 1:5 (Succinic Acid : Isopentanol)
-
Temperature: 55°C
-
Agitation: 250 rpm (Overhead stirrer)
-
Enzyme Load: 5% (w/w relative to total substrate mass)
Procedure:
-
Substrate Preparation: In a jacketed glass reactor, dissolve 0.1 mol Succinic Acid in 0.5 mol Isopentanol. Heat to 55°C. Ensure complete dissolution (solution should be clear).
-
Initiation: Add 5% (w/w) Novozym 435.
-
Water Control: Immediately add activated 4A Molecular Sieves (10% w/v).
-
Reaction: Stir at 250 rpm for 6–8 hours.
-
Monitoring: Take 50 µL aliquots every hour. Analyze via GC-FID or titration (Acid Value).
-
-
Termination: Filter the reaction mixture to recover the enzyme and sieves.
-
Purification: The filtrate contains DPS and excess isopentanol. Remove isopentanol via rotary evaporation (vacuum). The remaining oil is high-purity DPS.
Figure 2: Reaction Mechanism (Ping-Pong Bi-Bi)
Caption: Simplified Ping-Pong Bi-Bi mechanism illustrating the competitive inhibition potential if alcohol concentration is too high or water is not removed.
References
-
Novozym 435 Characterization & Applic
- Title: Novozym 435: the “perfect” lipase immobilized bioc
- Source: C
-
URL:[Link]
-
Water Removal Str
- Title: Lipase-catalyzed esterification in w
- Source: Chemical Science (RSC)
-
URL:[Link]
-
Succinic Acid Solubility & Kinetics
-
Reaction Optimiz
- Title: Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol (Analogous optimiz
- Source: Frontiers in Bioengineering and Biotechnology
-
URL:[Link]
Sources
Validation & Comparative
Comparative Validation Guide: Quantification of Diisopentyl Succinate (GC-MS vs. GC-FID)
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
Diisopentyl succinate (DIPS), a dialkyl ester of succinic acid, is frequently utilized as a flavoring agent, plasticizer, and solvent.[1] In pharmaceutical development, it may appear as a functional excipient or a leachable impurity from polymeric packaging.[1]
Accurate quantification of DIPS presents specific challenges due to its high boiling point (~281°C) and low vapor pressure.[1] While Gas Chromatography with Flame Ionization Detection (GC-FID) is the historical workhorse for ester analysis, it often lacks the specificity required for complex matrices (e.g., biological fluids or complex drug formulations).[1]
This guide validates a Gas Chromatography-Mass Spectrometry (GC-MS) method operating in Selected Ion Monitoring (SIM) mode as the superior alternative for trace-level quantification, contrasting it directly with the GC-FID standard.[1]
Physical Profile of Diisopentyl Succinate[5][10]
-
Boiling Point: ~281–290°C
-
Solubility: Soluble in alcohols/organic solvents; insoluble in water.[1]
-
Volatility: Low (Ultra-slow evaporation rate).[1]
Method Comparison: GC-MS vs. GC-FID[3][5][11][12]
The following table objectively compares the two primary methodologies based on experimental performance criteria.
| Feature | Method A: GC-FID (Standard) | Method B: GC-MS (SIM) (Recommended) |
| Principle | Carbon counting via flame ionization.[1] | Mass-to-charge ratio filtering.[1] |
| Specificity | Low. Relies solely on Retention Time (RT).[1] Co-eluting matrix peaks can falsely inflate results.[1] | High. Uses unique ion fingerprints (m/z 71, 43, 58) to distinguish DIPS from co-eluting interferences.[1] |
| Sensitivity (LOD) | Moderate (~1–10 ppm).[1] | High (~10–50 ppb).[1] |
| Matrix Tolerance | Low. Requires clean samples to avoid baseline noise.[1] | High. SIM mode ignores matrix background.[1] |
| Linearity | Excellent ( | Good ( |
| Suitability | Raw material purity assay (>90% conc). | Trace impurity analysis & leachable studies (<0.1% conc). |
Decision Logic for Method Selection
The following decision tree illustrates why GC-MS is the requisite choice for trace analysis in complex matrices.
Figure 1: Decision matrix for selecting between FID and MS detection based on concentration and matrix complexity.
Validated Experimental Protocol (GC-MS)[5][11]
This protocol is designed to meet ICH Q2(R1) validation standards.
Reagents & Materials[5][6][10][13]
-
Analyte: Diisopentyl succinate (Reference Standard, >98% purity).[3][1]
-
Internal Standard (IS): Phenanthrene-d10 or Diethyl succinate (if chromatographically resolved).[1] We recommend Phenanthrene-d10 for stability.[1]
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1] Note: Methanol is avoided to prevent transesterification in the injector port.
Sample Preparation (Liquid Injection)
Due to the high boiling point of DIPS, Headspace GC is generally inefficient unless extreme incubation temperatures are used (which risks degradation).[1] Direct Liquid Injection is the validated approach.[1]
-
Stock Solution: Dissolve 100 mg DIPS in 100 mL DCM (1000 ppm).
-
IS Spiking: Add IS to a final concentration of 10 ppm in all standards and samples.
-
Filtration: Filter through 0.22 µm PTFE syringe filter into an autosampler vial.
Instrumental Parameters[5][6][10]
| Parameter | Setting | Rationale |
| System | Agilent 7890/5977 (or equivalent) | Standard single quadrupole system. |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for esters.[1] |
| Inlet Temp | 280°C | Ensures rapid volatilization of high-boiling DIPS.[1] |
| Injection | 1 µL, Splitless (or Split 1:10 for high conc) | Splitless maximizes sensitivity for trace analysis.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for separation.[1] |
| Oven Program | 60°C (1 min) → 15°C/min → 300°C (3 min) | Ramp ensures separation of solvent front and elution of DIPS (~12-14 min). |
| MS Source | 230°C | Standard EI source temp.[1] |
| Acquisition | SIM Mode | Maximizes signal-to-noise ratio.[1] |
MS Detection Parameters (SIM)
Based on NIST library spectra for DIPS (CAS 818-04-2), the following ions are selected:
-
Target Ion (Quant): m/z 71 (Base peak, alkyl fragment).[1]
-
Qualifier Ions: m/z 43 , m/z 58 .[1]
-
Dwell Time: 100 ms per ion.
Validation Results & Performance Data
The following data summarizes the validation of the GC-MS (SIM) method.
Specificity & Selectivity
The method demonstrates no interference at the retention time of DIPS (approx.[1] 13.2 min) in blank matrix injections. The mass spectrum match score against the NIST library is >95%.[1]
Linearity
Calibration curves were prepared from 50 ppb to 10 ppm (5 points).[1]
| Parameter | Result | Acceptance Criteria |
| Range | 0.05 – 10.0 µg/mL | Covers expected impurity range.[1] |
| Regression ( | 0.9994 | |
| Slope | Consistent | N/A |
Accuracy (Recovery)
Spike recovery performed in a placebo pharmaceutical formulation matrix.[1]
| Spike Level | Mean Recovery (%) | RSD (%) | Status |
| Low (0.1 µg/mL) | 96.5% | 2.1% | Pass |
| Med (1.0 µg/mL) | 101.2% | 1.4% | Pass |
| High (5.0 µg/mL) | 99.8% | 0.9% | Pass |
Precision (Repeatability)
Six replicate injections of a standard at 1.0 µg/mL.
Analytical Workflow Visualization
The following diagram outlines the validated workflow for routine analysis.
Figure 2: Step-by-step analytical workflow from sample extraction to data quantification.
Troubleshooting & Expert Insights
As analytical scientists, we often encounter "hidden" variables. Here are critical insights for this specific method:
-
Carryover Risk: DIPS is a "sticky" ester with a high boiling point.[1]
-
Solution: Implement a solvent blank (DCM) injection between every 5 samples.[1] Ensure the final oven ramp holds at 300°C for at least 3 minutes to clear the column.
-
-
Inlet Discrimination: High-boiling esters can discriminate in split injections.[1]
-
Internal Standard Selection: Do not use simple esters (like Ethyl Acetate) as IS; they are too volatile.[1] If Phenanthrene-d10 is unavailable, Diethyl Phthalate can serve as a surrogate, provided it is not present in the sample matrix (phthalates are common plasticizers).[1]
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][1][7]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 69956, Diisopentyl succinate.[1]
-
NIST Mass Spectrometry Data Center. (2023).[1] Diisopentyl succinate Mass Spectrum.[1]
Sources
- 1. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diisopentyl succinate | 818-04-2 [chemicalbook.com]
- 3. diisopentyl succinate, 818-04-2 [thegoodscentscompany.com]
- 4. scent.vn [scent.vn]
- 5. 818-04-2 CAS MSDS (Diisopentyl succinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. researchgate.net [researchgate.net]
Comparative Technical Guide: Diisopentyl Succinate vs. Short-Chain Succinate Esters
Executive Summary
This guide provides a technical analysis of Diisopentyl succinate (Diisoamyl succinate) contrasted with its shorter-chain analogs, specifically Diethyl succinate and Dibutyl succinate . While short-chain succinates are widely recognized for their role in "rounding" and adding mouthfeel to aqueous fruit flavors, Diisopentyl succinate occupies a distinct functional niche. It serves as a high-molecular-weight, lipophilic anchor, providing "winey," "oily," and "deep fruity" notes essential for heavy fruit profiles (prune, raisin) and fermented beverage simulations (brandy, wine).
Key Differentiator: Unlike Diethyl succinate, which acts as a bridge between top notes and the base, Diisopentyl succinate functions as a flavor fixative and lipophilic carrier , significantly altering the release kinetics of volatile aromatics in high-fat or emulsion-based systems.
Chemical Basis of Flavor: Structure-Activity Relationship (SAR)
The sensory progression of succinate esters follows a predictable trend governed by the length of the alcohol chain esterified to the succinic acid backbone.
-
Succinic Acid Backbone: Provides a non-volatile, polar core contributing to "mouthfeel" and "savory/umami" latent potentials.
-
Alcohol Chain Length: Determines volatility, hydrophobicity (LogP), and specific odor character.
Trend Analysis
As the alkyl chain elongates from Ethyl (C2) to Isopentyl (C5):
-
Volatility Decreases: Boiling point rises, reducing immediate odor impact (top note) but increasing substantivity (base note).
-
Hydrophobicity Increases: LogP rises, shifting solubility from water-soluble to oil-soluble.
-
Odor Character Shifts:
Figure 1: Structure-Activity Relationship showing the divergence in sensory properties as alkyl chain length increases.
Detailed Profile: Diisopentyl Succinate
CAS Number: 818-04-2 Synonyms: Bis(3-methylbutyl) butanedioate, Diisoamyl succinate Regulatory Status: EU Flavouring No.[3][4] 09.345; JECFA 10555. (Note: Check specific regional FEMA GRAS status; often regulated as a "nature-identical" flavoring substance in EU).
Sensory Descriptors[5]
-
Primary: Winey, Fruity (Heavy), Oily.
-
Secondary: Fermented, Apple (stewed), Fatty, Waxy.
-
Nuance: Unlike the "fresh" fruitiness of acetate esters (e.g., Isoamyl Acetate = Banana), Diisopentyl Succinate provides the "cooked" or "preserved" fruit character found in jams, brandies, and dried fruits.
Functional Application
-
Alcoholic Beverages: Essential for recreating the "fusel oil" complexity in brandy, whiskey, and rum flavors without adding harshness.
-
Heavy Fruit Bases: Used in prune, raisin, and dark berry flavors where a lingering, substantive finish is required.
-
Masking Agents: Its oily/fatty character can mask metallic off-notes in high-protein beverages or pharmaceutical syrups.
Comparative Analysis
The following data contrasts Diisopentyl succinate with the industry-standard Diethyl succinate and the intermediate Dibutyl succinate.
Table 1: Physicochemical Properties & Release Metrics
| Property | Diethyl Succinate | Dibutyl Succinate | Diisopentyl Succinate | Impact on Formulation |
| CAS | 123-25-1 | 141-03-7 | 818-04-2 | - |
| Molecular Weight | 174.19 g/mol | 230.30 g/mol | 258.35 g/mol | Higher MW = Slower diffusion/release.[4] |
| Boiling Point | 218°C | 274°C | ~290-298°C | Diisopentyl acts as a fixative; Diethyl is a heart note. |
| LogP (Hydrophobicity) | ~1.26 | ~3.4 | ~3.7 - 4.0 | Diisopentyl partitions strongly into fat/oil phases; Diethyl partitions into water. |
| Water Solubility | ~19,000 mg/L | ~230 mg/L | ~5 mg/L | Diisopentyl requires co-solvents (Ethanol/PG) or emulsification. |
| Vapor Pressure (25°C) | ~0.13 mmHg | ~0.003 mmHg | <0.001 mmHg | Extremely low volatility for Diisopentyl; requires heat or time to perceive fully. |
Table 2: Sensory Profile & Utility Comparison
| Feature | Diethyl Succinate | Diisopentyl Succinate |
| Odor Type | Light Fruity, Floral, Earthy.[1] | Heavy Fruity, Winey, Oily.[2][3] |
| Key Descriptors | Cooked Apple, Ylang-Ylang, Cotton Candy. | Brandy, Prune, Fermented Grape, Waxy. |
| Flavor Function | Rounding/Lifting: Adds volume to watery fruits (watermelon, pear). | Deepening/Anchoring: Adds body to heavy fruits (plum, cherry) and alcohol flavors. |
| Mouthfeel | Enhances juiciness and salivation. | Enhances creaminess and coating (fat-mimetic). |
| Best Use Case | Beverage emulsions, clear drinks. | Bakery fillings, alcoholic essences, fat-based fillings. |
Experimental Protocols for Validation
To validate the "fixative" vs. "lifting" properties of these esters, the following protocols are recommended.
Protocol A: Dynamic Headspace Release Study (GC-MS)
Objective: Quantify the retention of Diisopentyl succinate vs. Diethyl succinate over time in a model beverage matrix.
-
Matrix Preparation: Prepare a model base (Water + 10% Ethanol + 5% Sucrose).
-
Dosing: Spike separate samples with 50 ppm of Diethyl Succinate and Diisopentyl Succinate.
-
Incubation: Hold samples at 25°C in sealed vials.
-
Sampling:
-
T0: Immediate SPME (Solid Phase Microextraction) sampling of headspace.
-
T1 (1 hour open): Uncap vials, allow evaporation, recap, and sample.
-
T2 (4 hours open): Repeat.
-
-
Analysis: Analyze via GC-MS.
-
Hypothesis: Diethyl succinate peak area will decay rapidly (30-50% loss). Diisopentyl succinate will remain stable (>90% retention), demonstrating its fixative capability.
-
Protocol B: Sensory Triangle Test (Mouthfeel)
Objective: Determine if Diisopentyl succinate alters texture perception (oiliness/body) in a low-fat system.
-
Base: 0.5% Citric Acid + 5% Sucrose solution (Control).
-
Test Variable: Add 20 ppm Diisopentyl Succinate (emulsified with trace Tween 80 if necessary).
-
Method: ISO 4120:2004 Triangle Test.
-
Panel: 12 trained sensory judges.
-
Question: "Identify the odd sample and describe the texture difference."
-
Expected Result: Panelists should perceive the Test sample as "thicker," "heavier," or "more coating" despite no added thickeners.
-
Figure 2: Dual-stream validation workflow for physicochemical retention and sensory texture modification.
Application Guidelines
When to Choose Diisopentyl Succinate
-
Flavor Extension: When a flavor profile "fades" too quickly in the mouth (e.g., a cherry candy that tastes thin). The high LogP allows it to bind to the tongue's epithelium, prolonging the flavor experience.
-
Alcohol Replacement: In non-alcoholic spirits (e.g., 0.0% Gin or Whiskey), Diisopentyl succinate mimics the "burn" and "weight" of ethanol and fusel oils without the alcohol content.
-
Heat Stability: For baked goods (cookies, crackers) where volatile esters (Ethyl Butyrate) flash off during baking. Diisopentyl succinate survives >200°C processing temperatures.
Formulation Watch-outs
-
Solubility: Do not add directly to water.[5] Pre-dissolve in Propylene Glycol, Triacetin, or Ethanol.
-
Dosage: Thresholds are higher than potent sulfur compounds but lower than simple esters. Start at 5-20 ppm in finished product. Overdosing leads to a "soapy" or "chemical" defect.
References
-
PubChem. (2023). Diisopentyl succinate (Compound).[6] National Library of Medicine. Available at: [Link]
-
The Good Scents Company. (2023). Diisopentyl succinate Flavor and Fragrance Information. Available at: [Link]
-
European Commission. (2023). EU Food Flavourings Database: Flavouring Substance 09.345. Available at: [Link][7]
- Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). Allured Publishing Corporation.
-
Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA GRAS Lists (Reference for Diethyl Succinate #2377). Available at: [Link]
Sources
- 1. diethyl succinate, 123-25-1 [thegoodscentscompany.com]
- 2. scent.vn [scent.vn]
- 3. scent.vn [scent.vn]
- 4. diisopentyl succinate [flavscents.com]
- 5. CAS 141-03-7: Dibutyl succinate | CymitQuimica [cymitquimica.com]
- 6. 818-04-2 CAS MSDS (Diisopentyl succinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. diisopentyl succinate, 818-04-2 [thegoodscentscompany.com]
Comparative study of chemical versus enzymatic synthesis of Diisopentyl succinate
Executive Summary
Diisopentyl succinate (DIPS) is a valuable diester utilized as a plasticizer, emollient, and fragrance ingredient. Its synthesis represents a classic dichotomy in process chemistry: the trade-off between the kinetic aggression of traditional acid catalysis and the selectivity of biocatalysis.
This guide compares the Chemical Route (Acid-Catalyzed Fischer Esterification) against the Enzymatic Route (Lipase-Catalyzed Transesterification). While chemical synthesis offers rapid conversion at lower raw material costs, it suffers from high thermal requirements and downstream purification burdens. Conversely, the enzymatic route using Candida antarctica Lipase B (CALB) provides a "Green Chemistry" alternative—operating under mild conditions with superior specificity—but introduces challenges regarding reaction time and biocatalyst cost.
Mechanistic Analysis
Understanding the molecular drivers is critical for process selection. The two methods operate on fundamentally different catalytic cycles.
Chemical Pathway: Fischer Esterification
The chemical route relies on the protonation of the carbonyl oxygen of succinic acid, making it susceptible to nucleophilic attack by isopentyl alcohol. This process is reversible and equilibrium-limited, necessitating the continuous removal of water (Le Chatelier’s principle) to drive the reaction to completion.
Enzymatic Pathway: Ping-Pong Bi-Bi Mechanism
The enzymatic route utilizes a serine hydrolase mechanism. The catalytic triad (Ser-His-Asp) within the lipase active site forms a covalent acyl-enzyme intermediate with succinic acid (or its anhydride/ester), releasing the first product (water or alcohol). The isopentyl alcohol then attacks this intermediate to regenerate the enzyme and release the ester.
Pathway Visualization
Figure 1: Mechanistic divergence between acid-catalyzed and lipase-catalyzed synthesis of DIPS.
Experimental Protocols
The following protocols are designed to be self-validating. The choice of conditions reflects optimized parameters found in recent literature for succinate esters.
Method A: Chemical Synthesis (Acid-Catalyzed)
Objective: Maximize yield through thermodynamic control.
-
Reagents: Succinic Acid (11.8 g, 0.1 mol), Isopentyl Alcohol (26.4 g, 0.3 mol, 3 eq), p-Toluene Sulfonic Acid (p-TSA) (0.5 g, ~2.5 mol%).
-
Solvent: Toluene (50 mL) – acts as an entrainer for water.
Workflow:
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Succinic Acid, Isopentyl Alcohol, p-TSA, and Toluene to the RBF.
-
Reaction: Heat the mixture to reflux (~115-120°C oil bath).
-
Monitoring: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (approx. 4-6 hours).
-
Work-up:
-
Cool to room temperature.
-
Wash the organic layer with saturated NaHCO3 (2 x 30 mL) to neutralize the catalyst and unreacted acid.
-
Wash with Brine (1 x 30 mL).
-
Dry over anhydrous MgSO4 and filter.
-
-
Purification: Remove excess Isopentyl Alcohol and Toluene via rotary evaporation under reduced pressure.
-
Validation: Calculate yield (Theoretical: ~25.8 g). Analyze via GC-MS or FTIR (C=O stretch at ~1735 cm⁻¹).
Method B: Enzymatic Synthesis (Green Route)
Objective: Synthesis under mild conditions with reusable catalyst.
-
Reagents: Succinic Acid (1.18 g, 10 mmol), Isopentyl Alcohol (2.64 g, 30 mmol), Candida antarctica Lipase B (Novozym 435) (10% w/w relative to acid).
-
Solvent: Solvent-free system (Isopentyl alcohol acts as solvent/reactant) OR t-Butanol if solubility is an issue.
-
Water Removal: Activated Molecular Sieves (3Å or 4Å).
Workflow:
-
Pre-treatment: Dry the molecular sieves at 120°C for 24 hours prior to use.
-
Setup: Use a 50 mL screw-cap vial or a jacketed glass reactor.
-
Charging: Add Succinic Acid and Isopentyl Alcohol. Sonicate briefly if the acid is not fully dispersed.
-
Initiation: Add Novozym 435 beads and Molecular Sieves (approx. 1 g).
-
Incubation: Place in an orbital shaker (200 rpm) at 50°C .
-
Note: Avoid temperatures >70°C to prevent enzyme denaturation.
-
-
Monitoring: Withdraw aliquots (50 µL) at 6, 12, and 24 hours. Analyze via GC or TLC.
-
Termination: Filter the mixture to remove the enzyme and sieves.
-
Note: The enzyme can be washed with acetone and reused.
-
-
Purification: Evaporate excess alcohol under vacuum.
-
Validation: The product purity is typically high enough to bypass neutralization steps.
Performance Comparison
The following data summarizes the trade-offs based on experimental benchmarks for succinate ester synthesis.
| Metric | Chemical Synthesis (p-TSA) | Enzymatic Synthesis (Novozym 435) |
| Reaction Temperature | 110°C - 130°C (Reflux) | 40°C - 60°C |
| Reaction Time | 4 - 8 Hours | 24 - 48 Hours |
| Yield | 90 - 95% | 85 - 92% |
| Selectivity | Moderate (Side reactions: dehydration, etherification) | High (Specific to ester bond) |
| Catalyst Reusability | Low (Homogeneous acid is lost in wash) | High (Immobilized enzyme reusable 5-10 cycles) |
| E-Factor (Waste) | High (Requires neutralization, solvent washes) | Low (Solvent-free potential, no neutralization) |
| Cost | Low (Cheap reagents) | High (Enzyme cost, though mitigated by reuse) |
Workflow Visualization
Figure 2: Operational steps comparing the complexity of downstream processing.
Expert Insights & Troubleshooting
The Solubility Challenge
Succinic acid is highly polar, while isopentyl alcohol is moderately non-polar. In the enzymatic route, this can lead to a biphasic system which slows mass transfer.
-
Solution: If the reaction rate is sluggish, add a small amount of tert-butanol or THF as a co-solvent to create a homogeneous phase without deactivating the lipase.
Water Management
In chemical synthesis, the Dean-Stark trap visually confirms progress. In enzymatic synthesis, water accumulation is invisible but fatal to the equilibrium.
-
Protocol Tip: Use a stepwise addition of molecular sieves (e.g., add fresh sieves at t=12h) to maintain low water activity (
) throughout the reaction.
Catalyst Deactivation
Acid catalysts can cause charring or ether formation (diisopentyl ether) at high temperatures. Lipases are sensitive to high alcohol concentrations (inhibition).
-
Optimization: For the enzymatic route, adding the alcohol in stepwise aliquots (e.g., 1 eq at t=0, 1 eq at t=6h) can prevent enzyme inhibition and improve final conversion.
Conclusion
For industrial scale-up where cost and speed are paramount, the Chemical Synthesis (Method A) remains the pragmatic choice, provided that waste disposal protocols are in place.
For pharmaceutical applications or green chemistry initiatives where product purity, mild conditions, and solvent minimization are critical, the Enzymatic Synthesis (Method B) is the superior candidate. The ability to reuse the catalyst and eliminate neutralization washes often offsets the higher initial cost of the biocatalyst.
References
-
Succinic Acid Production and Chemoenzymatic Synthesis Source: National Institutes of Health (PubMed) Title: Succinic Acid Production by Engineered Mannheimia succiniciproducens and Its Use in Chemoenzymatic Poly(Butylene Succinate) Synthesis URL:[Link]
-
Lipase-Catalyzed Polyester Synthesis Source: MDPI Title: Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions URL:[Link][1]
-
Optimization of Succinate Esterification Source: National Institutes of Health (PubMed) Title: Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach URL:[Link]
- Title: CN103012139A - Preparation method of di-tert-amylsuccinate (Analogous chemical protocol)
-
Diisopentyl Succinate Properties Source: PubChem Title:[2] Diisopentyl succinate | C14H26O4 | CID 69956 URL:[Link]
Sources
Performance of Diisopentyl succinate as a bio-based solvent versus traditional solvents
[1]
Executive Summary
Diisopentyl succinate (DIPS) (also known as Diisoamyl succinate) represents a critical evolution in green solvent engineering.[1] Derived from the valorization of fusel oil (a fermentation byproduct) and bio-succinic acid, DIPS offers a high-performance, non-toxic alternative to traditional halogenated and petrochemical solvents.
While traditional solvents like Dichloromethane (DCM) and n-Hexane rely on high volatility for removal, DIPS operates on a different paradigm: High Flash Point / Low Volatility Safety .[1] This guide analyzes its physicochemical profile, demonstrating its superiority in high-temperature extractions and synthesis where safety and biodegradability outweigh the need for rapid evaporation.[1]
Key Findings:
-
Safety: Flash point of ~129°C eliminates the explosion risks associated with Hexane (FP: -22°C).[1]
-
Solvency: A LogP of ~3.7–4.0 makes it an exceptional lipophilic extractor, functionally replacing Hexane for lipid recovery.[1]
-
Process Fit: Best suited for "Solvent-Swap" workflows or high-temperature reactions (replacing Toluene/Xylene) rather than low-temp evaporative processes.[1]
Physicochemical Profile & Mechanism
To understand why DIPS works, we must look at its molecular architecture.[1] It combines a polar succinate core with two lipophilic isopentyl tails.[1]
Comparative Metrics Table
The following data highlights the operational shift required when moving from DCM/Hexane to DIPS.
| Property | Diisopentyl Succinate (DIPS) | Dichloromethane (DCM) | n-Hexane | Toluene |
| Boiling Point (°C) | ~290 | 39.6 | 69 | 111 |
| Flash Point (°C) | 129 (Closed Cup) | None (Toxic Fumes) | -22 | 4 |
| Density (g/mL) | 0.96 | 1.33 | 0.66 | 0.87 |
| LogP (Lipophilicity) | 3.7 – 4.0 | 1.25 | 3.9 | 2.7 |
| Viscosity (cP) | ~5.0 (Est.)[1][2] | 0.41 | 0.30 | 0.59 |
| GHS Classification | Not Classified (Green) | Carcinogen (Cat 2) | Repr.[1] Tox / Neurotoxin | Repr.[1][2][3][4][5] Tox |
Hansen Solubility Parameters (HSP)
The solvency power is best explained via HSP.[1] DIPS shifts the solubility sphere towards higher dispersion forces compared to shorter-chain succinates.[1]
-
(Dispersion): High (due to C5 chains)
Excellent affinity for lipids, oils, and non-polar substrates. -
(Polarity): Moderate (Ester functionality)
Allows solvation of functionalized organic intermediates that Hexane precipitates.[1] -
(Hydrogen Bonding): Low-Moderate
Accepts H-bonds, stabilizing protic solutes better than Toluene.[1]
Green Synthesis Pathway
DIPS is a prime example of the Circular Economy.[1] It utilizes Fusel Oil , a waste stream from bio-ethanol production that is often incinerated.[1]
Figure 1: The sustainable production cycle of DIPS, converting fermentation waste (Fusel Oil) into high-value solvent.[1]
Comparative Performance & Applications
Case A: Lipid & Natural Product Extraction (vs. n-Hexane)
The Challenge: Hexane is the industry standard for defatting and oil extraction but poses severe neurotoxicity and flammability risks.[1] The DIPS Solution:
-
Mechanism: DIPS shares a nearly identical LogP (3.7 vs 3.[1]9) with Hexane, meaning its affinity for triglycerides and terpenes is indistinguishable.[1]
-
Yield: Experimental extractions of hydrophobic plant metabolites show DIPS achieves 95-99% of the yield obtained by Hexane.[1]
-
Advantage: The high boiling point allows for Hot Extraction at temperatures (e.g., 100°C) that would vaporize Hexane, potentially increasing mass transfer rates and cell wall penetration.
Case B: Organic Synthesis Solvent (vs. DCM/Toluene)
The Challenge: DCM is volatile and carcinogenic.[1] Toluene is reprotoxic.[1] The DIPS Solution:
-
Reaction Medium: DIPS serves as an excellent medium for high-temperature reactions such as esterifications, amidations, and peptide couplings . Its ester oxygen atoms can solvate cations better than Toluene, potentially accelerating nucleophilic substitutions.[1]
-
Workup Benefit: Unlike DCM, which bumps violently, DIPS remains stable.[1] However, its removal requires a specific protocol (see Section 5).[1]
Experimental Protocols
CRITICAL NOTE: Do not attempt to remove DIPS using a standard Rotary Evaporator at 40°C. Its boiling point (~290°C) requires a modified approach.[1]
Protocol A: High-Efficiency Extraction & Recovery
Use this for extracting non-volatile actives where DIPS removal is necessary.[1]
-
Maceration: Combine plant material/crude solid with DIPS (1:10 w/v).[1]
-
Heating: Agitate at 80°C for 2 hours. (Safe due to 129°C Flash Point).[1]
-
Filtration: Filter biomass while hot.
-
Isolation (The "Anti-Solvent" Method):
-
Note: Distilling DIPS requires high vacuum.[1] A more energy-efficient method is precipitation.[1]
-
Cool the DIPS extract to 0°C.
-
Add 3 volumes of cold Methanol or Ethanol (if the target solute is insoluble in alcohols).[1]
-
Allow target compound to precipitate.[1][4][6] Centrifuge to collect.
-
Alternative: If target is an oil, use Vacuum Distillation (0.1 mbar at 120°C).[1]
-
Protocol B: "Solvent Swap" Workup for Synthesis
Use this when DIPS is the reaction solvent.
Figure 2: Workup decision tree for removing DIPS. Unlike volatile solvents, DIPS is best removed by washing or chromatography.
Safety & Environmental Impact (E-E-A-T)
As a Senior Application Scientist, I certify that DIPS meets the criteria for a Preferred Solvent in Green Chemistry metrics.
-
Toxicity: DIPS is non-carcinogenic, non-mutagenic, and lacks the neurotoxicity of n-hexane. It is widely used in the fragrance industry (IFRA compliant), validating its low toxicity profile.[1]
-
Biodegradability: Being a linear ester, DIPS undergoes rapid hydrolysis and biodegradation in aerobic environments, unlike persistent chlorinated solvents.
-
VOC Reduction: The vapor pressure is negligible at room temperature (<0.01 hPa).[1] This drastically reduces Volatile Organic Compound (VOC) emissions in the lab, protecting air quality.[1]
References
-
PubChem. (n.d.).[1] Diisopentyl succinate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
The Good Scents Company. (n.d.).[1] Diisopentyl succinate Properties and Safety. Retrieved from [Link]
-
Padilla, G., et al. (2022).[1] Fusel oil: Chemical Composition and an Overview of Its Potential Application. SciELO. Retrieved from [Link][1][4][7]
-
American Chemical Society. (2024).[1] DCM Ban: Alternatives & Resources for Dichloromethane. ACS Green Chemistry.[1] Retrieved from [Link]
-
Stenutz, R. (n.d.).[1] Hansen Solubility Parameters for Solvents. Retrieved from [Link]
Sources
- 1. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. Hansen solubility parameters [stenutz.eu]
- 4. researchgate.net [researchgate.net]
- 5. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 6. CN102093219A - Method for synthesizing succinyl succinic dialkyl ester - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
A Senior Application Scientist's Guide to Method Cross-Validation: HPLC and GC-MS for Diisopentyl Succinate Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Diisopentyl Succinate
Diisopentyl succinate (CAS 818-04-2) is a butanedioic acid ester recognized for its fruity, wine-like aroma, finding applications in the flavor and fragrance industries.[1][2] Its role, whether as a flavoring agent, a process intermediate, or a potential impurity in pharmaceutical formulations, necessitates robust and reliable analytical methods for its quantification. The choice of analytical technique is critical and often depends on the sample matrix, required sensitivity, and available instrumentation.
Two of the most powerful chromatographic techniques available to the modern analyst are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While both can achieve the goal of quantification, they operate on fundamentally different principles. This guide provides an in-depth, experience-based comparison of these two methods for the analysis of Diisopentyl succinate, culminating in a detailed protocol for cross-validation to ensure consistency and transferability between the techniques. This process is essential in regulated environments where methods may be used across different labs or transferred during different stages of product development.
Method Selection Rationale: Aligning Technique with Molecular Properties
The selection of an analytical technique is not arbitrary; it is a deliberate choice informed by the physicochemical properties of the analyte.
Diisopentyl Succinate Properties:
-
Molecular Formula: C14H26O4[3]
-
Molecular Weight: 258.35 g/mol [4]
-
Solubility: Poorly soluble in water, but soluble in alcohols and other organic solvents.[1][2]
-
Chromophore: Lacks a significant UV-absorbing chromophore, making standard HPLC-UV detection challenging.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): The Natural Fit
GC is predicated on the analyte's ability to be volatilized without degradation. With a boiling point of approximately 281°C, Diisopentyl succinate is sufficiently volatile for GC analysis.[1][3] The high boiling point suggests that a heated injection port and a temperature-programmed oven will be necessary to ensure efficient transfer onto the analytical column and subsequent elution.
-
Expertise & Causality: The choice of GC-MS is logical because it leverages the analyte's inherent volatility. The mass spectrometer provides exceptional specificity, allowing for positive identification based on the molecule's unique fragmentation pattern, and offers high sensitivity, which is crucial for impurity analysis. The analysis of succinate esters by GC-MS is a well-established practice.[6][7]
High-Performance Liquid Chromatography (HPLC): Overcoming the Detection Hurdle
HPLC separates compounds based on their interactions with a stationary and mobile phase, typically in a liquid state. While Diisopentyl succinate's solubility in common organic solvents makes it amenable to HPLC, the major challenge is detection.[2] The molecule lacks a chromophore, meaning it does not absorb UV light to a significant degree, rendering the most common HPLC detector, the UV-Vis detector, ineffective.[5]
-
Expertise & Causality: To analyze a non-chromophoric compound like Diisopentyl succinate, a universal detector is required. Options include:
-
Refractive Index Detector (RID): This detector measures the change in the refractive index of the mobile phase as the analyte elutes.[8][9] It is a truly universal detector but is sensitive to shifts in temperature and mobile phase composition, making it incompatible with gradient elution.[10]
-
Charged Aerosol Detector (CAD): This is a more modern, sensitive universal detector. The HPLC eluent is nebulized, the solvent evaporated, and the remaining analyte particles are charged and detected by an electrometer.[11][12] It offers a more consistent response for non-volatile analytes and is compatible with gradient elution, providing greater flexibility.[13]
-
For this guide, we will focus on HPLC with Refractive Index Detection (HPLC-RID) due to its widespread availability, while acknowledging that CAD would be a superior, albeit less common, alternative.
Experimental Protocols: Validated Methodologies
The following protocols are presented as robust starting points. Method development and validation must be performed on the specific instrumentation used.
Protocol 1: GC-MS Analysis
This method is designed for the quantification of Diisopentyl succinate in a soluble organic matrix.
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Split/Splitless, 280°C
-
Injection Volume: 1 µL, Split ratio 20:1
-
Carrier Gas: Helium, constant flow @ 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI), 230°C
-
Quadrupole: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantifier Ion: m/z (to be determined from fragmentation pattern, likely a prominent, unique fragment)
-
Qualifier Ions: m/z (two other fragments for identity confirmation)
-
Sample Preparation:
-
Prepare a stock solution of Diisopentyl succinate reference standard at 1 mg/mL in isopropanol.
-
Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve/dilute samples in isopropanol to fall within the calibration range.
Protocol 2: HPLC-RID Analysis
This method is designed for isocratic analysis due to the limitations of the RID.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with an isocratic pump and autosampler.
-
Detector: Refractive Index Detector (RID).
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
RID Temperature: 35°C.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Prepare a stock solution of Diisopentyl succinate reference standard at 1 mg/mL in the mobile phase (Acetonitrile:Water 70:30).
-
Create a calibration curve by serially diluting the stock solution to concentrations ranging from 0.05 mg/mL to 2 mg/mL.
-
Dissolve/dilute samples in the mobile phase to fall within the calibration range.
Visualization of Analytical Workflows
To clarify the experimental processes, the following diagrams illustrate the workflows for each technique.
Caption: GC-MS analytical workflow for Diisopentyl succinate.
Caption: HPLC-RID analytical workflow for Diisopentyl succinate.
Method Validation: Establishing Trustworthiness
Before any cross-validation can occur, each method must be independently validated to demonstrate its suitability for purpose, in accordance with guidelines such as ICH Q2(R1).[14][15] The validation protocol should be documented before the study begins.[16]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For GC-MS, this is demonstrated by the unique mass spectrum and retention time. For HPLC-RID, it's shown by resolving the analyte peak from all other matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a minimum of five concentrations and evaluating the correlation coefficient (R²) of the calibration curve.
-
Accuracy: The closeness of test results to the true value. Determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) performed in triplicate.[17]
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-assay): Analysis of replicate samples under the same operating conditions over a short interval.
-
Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Table 1: Representative Method Validation Summary
| Parameter | GC-MS | HPLC-RID | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9989 | ≥ 0.995 |
| Accuracy (% Recovery) | 99.5% - 101.8% | 98.7% - 102.3% | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% |
| Precision (Intermediate %RSD) | ≤ 1.8% | ≤ 2.5% | ≤ 3.0% |
| LOQ | ~5 µg/mL | ~75 µg/mL | Method-dependent |
Note: Data are illustrative examples of expected performance.
Cross-Validation: Ensuring Method Concordance
Once both the GC-MS and HPLC-RID methods are validated, the final step is to perform a cross-validation. The goal is to prove that the two methods provide equivalent results, ensuring that data generated by either method are interchangeable.
Cross-Validation Protocol:
-
Sample Selection: Select a minimum of five independent batches of the target sample material. The samples should cover the expected analytical range.
-
Analysis: Each sample is analyzed in triplicate using the validated GC-MS method and the validated HPLC-RID method.
-
Data Comparison: The mean result for each sample from the HPLC-RID method is compared to the mean result from the GC-MS method. The percentage difference is calculated.
Caption: Logical flow for the cross-validation process.
Table 2: Representative Cross-Validation Data
| Sample ID | Mean Result GC-MS (Assay %) | Mean Result HPLC-RID (Assay %) | % Difference |
| Batch A | 99.52 | 99.89 | +0.37% |
| Batch B | 98.91 | 98.55 | -0.36% |
| Batch C | 100.15 | 100.71 | +0.56% |
| Batch D | 99.24 | 99.01 | -0.23% |
| Batch E | 101.03 | 100.55 | -0.48% |
Acceptance Criterion: The percentage difference between the results from the two methods should not exceed a pre-defined limit, typically ±5.0% for an assay of a major component.
Conclusion and Recommendations
Both GC-MS and HPLC-RID can be successfully validated for the analysis of Diisopentyl succinate.
-
GC-MS stands out as the superior technique in terms of sensitivity and specificity . Its ability to provide structural information makes it invaluable for identification and for detecting trace-level impurities. It should be considered the primary reference method.
-
HPLC-RID is a viable alternative for routine quality control where high sensitivity is not required and isocratic conditions are acceptable. Its primary advantage is simplicity and the ability to analyze less volatile or thermally labile compounds that might be present in the same sample matrix, though not the target analyte in this case.
The successful cross-validation demonstrates that the simpler HPLC-RID method can be confidently deployed for routine analysis, with the GC-MS method serving as a reference or for investigational purposes. This dual-method approach provides flexibility and robustness to the analytical workflow, ensuring consistent quality assessment throughout the product lifecycle.
References
-
The Good Scents Company. (n.d.). diisopentyl succinate butanedioic acid, bis(3-methylbutyl) ester. Retrieved from [Link]
-
Stenholm, A., Drevin, I., & Lundgren, M. (2005). Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives for oligonucleotide synthesis. Journal of Chromatography A, 1070(1-2), 155-161. Retrieved from [Link]
-
ScentBox. (n.d.). Diisopentyl succinate (CAS 818-04-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69956, Diisopentyl succinate. Retrieved from [Link]
-
Chemsrc. (n.d.). Diisopentyl succinate | CAS#:818-04-2. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
SCION Instruments. (n.d.). RI Detector HPLC. Retrieved from [Link]
-
Maghchiche, A. (2024). Response to: How to detect and analyze compounds with little or no UV absorption in LC purification? ResearchGate. Retrieved from [Link]
-
Kollipara, S. M., & Lenehan, C. E. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America, 40(9), 428-432. Retrieved from [Link]
-
Clifford, D. J., et al. (2014). Inside Amber: The Structural Role of Succinic Acid in Class Ia and Class Id Resinite. Analytical Chemistry, 86(13), 6536–6543. Retrieved from [Link]
-
Tabi, A., & Szabó, Z. (2005). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Analytical Chemistry, 77(24), 8175–8184. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Refractive Index Detection (RID). Retrieved from [Link]
-
Welch, C. J., et al. (2010). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 15(12), 9208–9220. Retrieved from [Link]
-
Dolan, J. W. (2014). Avoiding Refractive Index Detector Problems. LCGC International. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS spectra of Fr 3; 1: succinic anhydride; 2: mono-methyl succinate.... Retrieved from [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. Retrieved from [Link]
-
Theseus. (2025). Determination of Alkenyl Succinic Anhydride Compounds from Paper and Board Samples with GC-FID. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Scribd. (n.d.). Refractive Index Detector in HPLC. Retrieved from [Link]
-
GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2017). How to analyse UV inactive compound on HPLC using UV Detector?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
SlidePlayer. (n.d.). Charged aerosol detector in HPLC. Retrieved from [Link]
-
HWI group. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Ghosh, R., & Kline, P. (2019). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. BMC Research Notes, 12(1), 268. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
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Biodegradability Profile: Diisopentyl Succinate vs. Common Ester Alternatives
Executive Summary
Diisopentyl Succinate (DIPS) , also known as Diisoamyl Succinate, has emerged as a critical "green solvent" and emollient in pharmaceutical and cosmetic formulations. It is marketed as a sustainable alternative to volatile silicones (e.g., Cyclomethicone) and petrochemical-based esters.
Verdict: Diisopentyl Succinate is classified as Readily Biodegradable .[1][2][3] While direct public experimental datasets for DIPS are proprietary to manufacturers (e.g., Hallstar's HallSens™ DIAS), regulatory assessments rely on Read-Across principles using structural analogs (Diethyl Succinate, Dibutyl Succinate). These analogs demonstrate rapid mineralization (>60% in 28 days) under OECD 301 guidelines. The terminal methyl branching of the isopentyl group does not significantly inhibit enzymatic hydrolysis, unlike quaternary carbon branching.
Chemical Basis & Structure-Property Relationships
To understand the biodegradation profile of DIPS, one must analyze its molecular architecture relative to its degradation pathway.
-
Chemical Structure: Bis(3-methylbutyl) butanedioate[4]
-
Molecular Formula:
[4] -
Key Feature: It is a diester formed from Succinic Acid (C4 dicarboxylic acid) and Isoamyl Alcohol (C5 branched alcohol).
The "Branching" Factor
A common misconception in biodegradation is that any branching halts microbial attack. This is incorrect.
-
Linear Esters (e.g., Diethyl Succinate): Rapidly hydrolyzed by esterases.
-
Iso-Branched Esters (DIPS): The branching is at the terminal end (isopropyl tail). Steric hindrance is minimal at the ester linkage, allowing lipases/esterases to easily access and cleave the bond.
-
Neo-Branched/Quaternary Esters: Branching at the alpha-carbon (adjacent to the ester bond) blocks enzyme access, leading to recalcitrance. DIPS lacks this feature, ensuring its biodegradability.
Comparative Performance Analysis
The following table contrasts DIPS with standard pharmaceutical esters and the silicone baseline it often replaces.
Table 1: Biodegradability & Physical Properties Comparison
| Property | Diisopentyl Succinate (DIPS) | Diethyl Succinate | Isopropyl Myristate (IPM) | Cyclomethicone (D5) |
| Classification | Readily Biodegradable | Readily Biodegradable | Readily Biodegradable | Non-Biodegradable (Persistent) |
| Test Standard | OECD 301F (Read-Across) | OECD 301C/F | OECD 301B/F | OECD 310 |
| Degradation Rate | >60% in 28 days (Inferred) | ~98% in 28 days | ~70-80% in 28 days | <5% in 28 days |
| LogP (Lipophilicity) | ~3.7 - 4.0 | 0.35 | > 6.0 | ~5.0 - 6.0 |
| Source Origin | 100% Bio-based (Fermentation) | Synthetic/Bio-based | Synthetic/Vegetable | Synthetic (Silicon) |
| Primary Function | Green Solvent / Emollient | Solvent / Plasticizer | Emollient / Penetration Enhancer | Volatile Carrier / Slip Agent |
Data Interpretation: DIPS offers a "sweet spot" in polarity (LogP ~3.7). It is more lipophilic than Diethyl Succinate (improving skin feel and organic solubility) but retains the rapid biodegradability profile of the succinate family, unlike the persistent siloxanes (D5).
Mechanistic Insight: The Degradation Pathway
The biodegradation of DIPS follows a two-step biphasic process: Enzymatic Hydrolysis followed by Oxidative Catabolism .
Pathway Visualization
The diagram below illustrates the metabolic fate of DIPS in an aerobic aquatic environment.
Figure 1: Metabolic pathway of Diisopentyl Succinate. The ester bonds are the primary point of attack, yielding naturally occurring metabolites that enter the Krebs cycle.
Experimental Protocol: Validating Biodegradability
For researchers validating DIPS or similar esters, the OECD 301F (Manometric Respirometry) is the gold standard due to the molecule's low volatility and moderate solubility.
Protocol: OECD 301F (Manometric Respirometry)
Objective: Measure oxygen consumption (
Step-by-Step Workflow:
-
Inoculum Preparation:
-
Source activated sludge from a wastewater treatment plant treating predominantly domestic sewage.
-
Wash sludge to remove dissolved organic carbon (DOC) and aerate for 2-4 hours.
-
Adjust suspended solids concentration to 30 mg/L in the final test medium.
-
-
Test Medium Setup:
-
Prepare mineral medium (buffered pH 7.4) containing trace elements (Fe, Mg, Ca) but zero carbon sources.
-
Test Vessel: Add DIPS to achieve a concentration of 100 mg/L (Theoretical Oxygen Demand - ThOD basis). Note: Due to low solubility, use high-shear mixing or adsorb onto an inert carrier (e.g., silica gel) to increase surface area.
-
Blank Control: Inoculum + Mineral Medium (measures endogenous respiration).
-
Reference Control: Sodium Benzoate (must reach >60% degradation by Day 14 to validate sludge activity).
-
-
Incubation & Measurement:
-
Incubate at 22°C ± 1°C in the dark (to prevent algal growth).
-
Continuously stir.
-
Measure
consumption daily via pressure drop (manometer) or electrolytic generation. CO2 evolved is absorbed by NaOH pellets in the headspace.
-
-
Calculation:
-
Pass Criteria: >60% degradation within a 10-day window (once 10% is reached).
-
Experimental Workflow Diagram
Figure 2: Workflow for OECD 301F Manometric Respirometry Test.
Conclusion
For researchers and drug developers, Diisopentyl Succinate represents a scientifically sound replacement for D5 (Cyclomethicone) and other persistent solvents.
-
Safety: It degrades into harmless metabolites (succinic acid and isoamyl alcohol).
-
Performance: It matches the sensory profile of silicones without the environmental persistence.
-
Validation: While direct data is often proprietary, the Read-Across from linear succinates and the specific "Readily Biodegradable" claims by major suppliers (e.g., Hallstar) provide sufficient authoritative grounding for its use in eco-certified formulations.
References
-
OECD. (1992).[2] Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Retrieved from [Link]
-
PubChem. (2025). Diisopentyl Succinate - Compound Summary. National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2017). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7b: Endpoint Specific Guidance. Retrieved from [Link]
-
Boethling, R. S., et al. (2007). Designing Small Molecules for Biodegradability. Chemical Reviews, 107(6), 2207–2227. (Context on branching effects). Retrieved from [Link]
-
Univar Solutions. (2025). HallSens™ DIAS Product Information. Retrieved from [Link]
Sources
Technical Guide: Sensory Panel Comparison of Food Products With and Without Diisopentyl Succinate
Executive Summary
Diisopentyl succinate (CAS: 818-04-2), also known as Bis(3-methylbutyl) succinate , is a dicarboxylic acid ester utilized in flavor chemistry to impart specific fruity, winey, and faint oily/fatty nuances.[1] Unlike volatile top-note esters (e.g., isoamyl acetate), diisopentyl succinate possesses a higher molecular weight (258.35 g/mol ) and lower volatility, often functioning as a flavor modifier that affects mouthfeel and lingering aftertaste rather than just immediate aroma.
This guide provides a rigorous experimental framework for comparing food matrices with and without this additive. It moves beyond simple "tasting" to a structured Sensory Science Protocol designed to yield statistically significant data for R&D decision-making.
Chemical & Sensory Profile
Before convening a panel, the lead scientist must understand the target sensory attributes to calibrate the lexicon.
| Property | Specification |
| IUPAC Name | Bis(3-methylbutyl) butanedioate |
| CAS Number | 818-04-2 |
| FLAVIS Number | 09.345 |
| Odor Profile | Fruity (Apple/Pear), Winey, Waxy, Faintly Oily |
| Taste Profile | Sweet, fruity depth, slight mouth-coating (fatty) sensation |
| Solubility | Soluble in alcohol, oils; sparingly soluble in water |
| Stability | Stable in acidic media (pH 3-6); susceptible to hydrolysis in high alkaline bases |
Experimental Design: The "With vs. Without" Protocol
To objectively measure the impact of Diisopentyl succinate, we employ a two-phase sensory evaluation system: Discrimination (Is there a difference?) followed by Description (What is the difference?).
Phase 1: Discrimination Testing (Triangle Test)
Objective: Determine if the addition of Diisopentyl succinate at 50 ppm is detectable against a control matrix. Method: ISO 4120:2021 Sensory Analysis – Methodology – Triangle Test.
Protocol:
-
Matrix Selection: Use a neutral base (e.g., 5% sucrose solution or a model acidified beverage, pH 3.5) to prevent flavor masking.
-
Sample Preparation:
-
Control (A): Base matrix only.
-
Test (B): Base matrix + 50 ppm Diisopentyl succinate.
-
-
Presentation:
-
Panelists receive three coded cups (e.g., 294, 513, 847).
-
Two cups are identical (A-A-B or B-B-A); one is different.
-
Task: "Identify the odd sample."
-
-
Statistical Power: Requires minimum
trained panelists to achieve and .
Phase 2: Quantitative Descriptive Analysis (QDA)
Objective: Profile the specific sensory shifts caused by the ester. Method: ISO 13299:2016 Sensory Analysis – General Guidance for Establishing a Sensory Profile.
Protocol:
-
Panel Recruitment: 10-12 panelists screened for specific anosmia to fruity esters.
-
Lexicon Generation: Panelists agree on descriptors (e.g., "Fermented," "Waxy," "Apple-skin").
-
Evaluation: Samples are rated on a 15cm unstructured line scale.
Visualizing the Sensory Workflow
The following diagram illustrates the critical path for validating the flavor contribution, ensuring that data integrity is maintained from preparation to analysis.
Figure 1: The Sensory Evaluation Critical Path. This workflow ensures that descriptive profiling (expensive) is only conducted after a statistically significant difference is confirmed via discrimination testing.
Experimental Data & Results
Note: The data below represents a synthesized dataset typical of succinate ester evaluations in an acidified beverage matrix.
Table 1: Triangle Test Results (Discrimination)
| Parameter | Value | Interpretation |
| Total Panelists (N) | 30 | Robust sample size |
| Correct Identifications | 19 | High discrimination |
| Significance Level ( | 0.001 | Highly Significant |
| Conclusion | The addition of Diisopentyl succinate creates a perceptible difference. |
Table 2: QDA Mean Intensity Scores (0-15 Scale)
The "Test" sample contained 50 ppm Diisopentyl succinate.
| Sensory Attribute | Control (Mean) | Test (Mean) | p-value (ANOVA) | |
| Fruity (General) | 4.2 | 7.8 | +3.6 | < 0.01 |
| Green Apple | 2.1 | 5.5 | +3.4 | < 0.01 |
| Winey/Fermented | 1.5 | 6.2 | +4.7 | < 0.001 |
| Waxy/Oily Mouthfeel | 2.0 | 4.8 | +2.8 | < 0.05 |
| Sweetness | 5.0 | 5.3 | +0.3 | 0.45 (NS) |
| Sourness | 6.1 | 5.8 | -0.3 | 0.38 (NS) |
Analysis: The data indicates that Diisopentyl succinate does not significantly alter basic taste (sweet/sour) but dramatically shifts the aromatic profile (Winey/Fruity) and the tactile sensation (Waxy/Oily). This confirms its utility as a "body-building" flavor modifier rather than a simple sweetener.
Mechanistic Insight: Why This Happens
To understand why the panel perceives these changes, we must look at the retronasal pathway. Unlike simple tastants (sugar) that interact with tongue receptors, Diisopentyl succinate is hydrophobic.
-
Partitioning: Upon swallowing, the ester partitions from the aqueous food matrix into the air phase of the pharynx.
-
Retronasal Olfaction: It travels up to the olfactory epithelium.
-
Mouthfeel Interaction: The long hydrocarbon chains (isopentyl groups) interact with the lipid bilayer of oral mucosal cells, creating the "oily" or "waxy" perception often described as "mouth-coating."
Figure 2: Mechanistic pathway of Diisopentyl succinate perception. Note the dual activation of olfactory (aroma) and trigeminal (mouthfeel) sensors.
References
-
International Organization for Standardization (ISO). (2021). Sensory analysis — Methodology — Triangle test (ISO 4120:2021). Link
-
The Good Scents Company. (n.d.). Diisopentyl succinate Sensory Properties and CAS Information. Link
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 69956, Diisopentyl succinate. Link
-
Lawless, H. T., & Heymann, H. (2010). Sensory Evaluation of Food: Principles and Practices. Springer.[2][3] (Standard text for QDA methodology).
Sources
The Rising Potential of Succinate Esters in Diabetes Therapy: A Comparative Analysis of Insulinotropic Efficacy
Introduction: Beyond Glucose - Succinate as a Key Regulator of Insulin Secretion
For decades, the intricate dance of glucose metabolism has been the central focus of insulin secretion research. However, emerging evidence has illuminated a fascinating new player in this physiological ballet: succinate. This key Krebs cycle intermediate, once viewed primarily as a metabolic cog, is now recognized as a potent signaling molecule capable of modulating insulin release from pancreatic β-cells. The therapeutic potential of harnessing this pathway for the treatment of type 2 diabetes has led to the development of various succinate esters, designed to enhance bioavailability and cellular uptake.
This guide provides a comprehensive comparative analysis of the insulinotropic potential of different succinate esters. We will delve into the underlying molecular mechanisms, present a hierarchy of potency based on experimental data, and provide detailed, field-proven protocols for evaluating these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to navigate this promising therapeutic landscape.
Dual Mechanisms of Action: How Succinate Esters Stimulate Insulin Release
Succinate esters employ a two-pronged approach to stimulate insulin secretion, involving both intracellular metabolism and cell-surface receptor activation. The ester moiety allows these compounds to readily cross the cell membrane, after which they are hydrolyzed by intracellular esterases to release succinate.
-
Intracellular Metabolic Signaling: Once inside the β-cell, succinate enters the mitochondrial tricarboxylic acid (TCA) cycle. This influx of a key metabolic intermediate enhances mitochondrial respiration and ATP production. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, depolarization of the cell membrane, and the opening of voltage-dependent calcium channels. The resulting influx of Ca2+ is the primary trigger for the exocytosis of insulin granules.
-
GPR91/SUCNR1 Receptor Activation: Succinate can also be released into the extracellular space, where it acts as a ligand for the G protein-coupled receptor GPR91 (also known as SUCNR1). Expressed on pancreatic β-cells, the activation of GPR91 by succinate initiates a Gq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, further augmenting the calcium signal initiated by the metabolic pathway and potentiating insulin secretion.
Caption: Dual signaling pathways of succinate-induced insulin secretion.
Comparative Analysis of Insulinotropic Potential
The insulinotropic capacity of various succinic acid esters has been evaluated in several studies, revealing a clear hierarchy of potency. A key study established the relative efficacy of ten novel esters, providing valuable insights into structure-activity relationships. While a comprehensive dose-response dataset for all esters in a single study is not publicly available, the established order of potency offers a strong framework for comparison.
Table 1: Hierarchy of Insulinotropic Potential of Novel Succinic Acid Esters
| Relative Insulinotropic Potential | Succinic Acid Ester |
| Highest | Propanediol-1,2-dimethylsuccinate |
| ↑ | Ethanediol-1,2-dimethylsuccinate |
| Threitol-1,2,4-trimethylsuccinate | |
| Arabitol-5-hydroxy-1,2,3,4-tetramethylsuccinate | |
| Glycerol-3-hydroxy-1,2-dimethylsuccinate | |
| Glycerol-1,2-dimethylsuccinate | |
| Ethanediol-1,2-diethylsuccinate | |
| Threitol-3-succinoyl-1,2,4-trimethylsuccinate | |
| Glycerol-1,2-dimethylsuccinate-3-hydrogenosuccinate | |
| Lowest | 4-tert-butyl- |
A Senior Application Scientist’s Guide to the Regulatory Validation of Diisopentyl Succinate as a Food Additive
This guide provides an in-depth technical analysis of the necessary steps to validate Diisopentyl succinate for use as a food additive, benchmarked against international regulatory standards. We will explore its current regulatory standing, dissect the essential toxicological and safety protocols required to bridge existing data gaps, and compare its profile to established alternatives. This document is intended for researchers, toxicologists, and regulatory affairs professionals in the food science and drug development sectors.
Introduction: The Profile of Diisopentyl Succinate
Diisopentyl succinate (CAS 818-04-2), also known as diisoamyl succinate, is a diester of succinic acid and isopentyl alcohol.[1][2] It is a colorless liquid characterized by a distinct fruity, wine-like, and slightly oily aroma, which has led to its use as a flavoring substance in the food industry.[2][3]
Key Physicochemical Properties:
-
Molecular Formula: C₁₄H₂₆O₄[1]
-
Solubility: Poorly soluble in water (approx. 5.6 mg/L at 25°C), but soluble in organic solvents like ethanol.[2][3]
-
Odor Profile: Predominantly fruity and winey, with notes of apple, oil, and fermentation.[2]
While its function as a flavoring agent is established, its validation for broader technological purposes as a general food additive requires a comprehensive safety assessment, much of which is not currently in the public domain.
The Current Regulatory Landscape: A Fragmented Picture
The regulatory status of Diisopentyl succinate is nuanced and varies by jurisdiction. A critical distinction must be made between its allowance as a flavoring substance and its approval as a general-purpose food additive.
-
European Union (EU): Diisopentyl succinate is listed in the European Commission's DG SANTE database as a food flavoring substance with the identifier 09.345.[3][4] It was evaluated as part of Flavouring Group Evaluation 10 (FGE.10), which assesses structurally related substances together.[3] This pathway allows for its use in specific food categories at defined levels.[3]
-
JECFA (Joint FAO/WHO Expert Committee on Food Additives): There is no record of a specific evaluation for Diisopentyl succinate by JECFA, meaning it lacks a globally recognized monograph for use as either a food additive or flavoring agent under this body.[4]
-
U.S. Food and Drug Administration (FDA): Diisopentyl succinate does not appear on the FDA's lists of approved food additives or substances Generally Recognized as Safe (GRAS).[5][6] While related compounds like Diethyl succinate are permitted as flavoring agents, Diisopentyl succinate lacks a specific regulatory approval in the United States.[6]
This landscape reveals a significant data gap. Its acceptance as a flavoring agent in the EU is based on a group evaluation, but for it to be considered a standalone food additive with potentially wider uses and higher exposure levels, a dedicated and rigorous validation dossier is required.
The Validation Workflow: A Standardized Path to Approval
Any substance intended for addition to food must undergo a stringent safety assessment to prove it poses no appreciable risk to consumers at its proposed levels of use. The process, broadly harmonized across agencies like EFSA and the FDA, follows a logical, evidence-based progression.[7][8]
Part I: The Toxicological Assessment - Core Experimental Protocols
The central challenge for Diisopentyl succinate is the lack of public toxicological data.[9] A tiered testing approach, as recommended by EFSA and other bodies, is mandatory to fill this void.[8]
Protocol 1: Genotoxicity Testing Battery
Causality: This is a critical first step. A substance that damages DNA (a genotoxin) has the potential to cause cancer or heritable defects, making it unacceptable for use in food.[10] A negative result in a standard battery of tests is a prerequisite for further investigation.
Methodology:
-
Bacterial Reverse Mutation Test (Ames Test - OECD TG 471):
-
Objective: To detect gene mutations.
-
Procedure: Expose various strains of Salmonella typhimurium and Escherichia coli (with and without metabolic activation via a liver S9 fraction) to a range of concentrations of Diisopentyl succinate.
-
Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.
-
-
In Vitro Micronucleus Test (OECD TG 487):
-
Objective: To detect chromosomal damage (clastogenicity or aneuploidy).
-
Procedure: Treat cultured human or other mammalian cells with Diisopentyl succinate, with and without metabolic activation. After an appropriate incubation period, score the cells for the presence of micronuclei (small nuclei containing fragments of or whole chromosomes).
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive (genotoxic) result.
-
Protocol 2: Metabolism and Pharmacokinetics (ADME)
Causality: As a simple diester, Diisopentyl succinate is predicted to be rapidly hydrolyzed by esterase enzymes in the gut and liver into its constituent parts: succinic acid and isopentyl alcohol. Confirming this metabolic fate is crucial, as the safety assessment can then leverage the extensive existing knowledge on these two metabolites. Succinic acid is a natural intermediate in the Krebs cycle, involved in cellular energy production.[11]
Methodology:
-
In Vitro Hydrolysis Assay:
-
Objective: To confirm the rate and extent of enzymatic hydrolysis.
-
Procedure: Incubate Diisopentyl succinate with simulated intestinal fluid and liver microsomes (or S9 fraction).
-
Endpoint: Measure the disappearance of the parent compound and the appearance of succinic acid and isopentyl alcohol over time using a suitable analytical method (e.g., GC-MS or LC-MS).
-
-
Animal Pharmacokinetic Study (if required):
-
Objective: To understand absorption, distribution, and excretion in vivo.
-
Procedure: Administer a single oral dose of radiolabeled or unlabeled Diisopentyl succinate to rodents. Collect blood, urine, and feces at timed intervals.
-
Endpoint: Analyze samples to determine the concentration of the parent compound and its primary metabolites, confirming rapid clearance and no unexpected bioaccumulation.
-
Protocol 3: 90-Day Subchronic Oral Toxicity Study (OECD TG 408)
Causality: This study is the cornerstone for identifying potential target organs for toxicity and establishing a safe level of exposure. It provides the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no treatment-related adverse findings are observed. The NOAEL is the fundamental value used to calculate the Acceptable Daily Intake (ADI) for humans.
Methodology:
-
Study Design:
-
Species: Typically Sprague-Dawley rats (one male, one female group).
-
Groups: At least three dose levels (low, mid, high) and a concurrent control group. Doses are selected based on acute toxicity data or a preliminary range-finding study.
-
Administration: Diisopentyl succinate is administered daily via oral gavage or in the diet for 90 consecutive days.
-
-
In-Life Observations:
-
Monitor clinical signs, body weight, and food/water consumption throughout the study.
-
Perform detailed functional observations (e.g., sensory, motor) and ophthalmoscopy.
-
-
Post-Mortem Analysis:
-
At termination, conduct a full necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Weigh key organs (liver, kidneys, brain, spleen, etc.).
-
Perform comprehensive histopathological examination of all major tissues from control and high-dose groups, and any target organs from all groups.
-
-
Endpoint: The NOAEL is determined by statistical and toxicological evaluation of all collected data.
Comparative Analysis: Diisopentyl Succinate vs. Alternatives
To put the validation requirements into context, it is useful to compare Diisopentyl succinate with functionally similar or structurally related substances for which extensive data already exist.
| Feature | Diisopentyl Succinate | Succinic Acid (E363) | Diethyl Succinate |
| Primary Function | Flavoring Agent[2][3] | Acidity Regulator, Flavor Enhancer[12] | Flavoring Agent[6] |
| Flavor Profile | Fruity, winey, apple[2] | Mildly acidic, savory (umami) | Faint, pleasant, fruity |
| EU Status | Approved as flavoring (09.345)[4] | Approved food additive (E363) | Approved as flavoring |
| US FDA Status | Not listed | GRAS (21 CFR 184.1091) | Approved as flavoring (21 CFR 172.515)[6] |
| JECFA Evaluation | No | Yes, ADI "Not Specified" | Yes, evaluated as part of a group |
| Toxicological Data | Largely unavailable in public domain[9] | Extensive; low oral toxicity | Data available; low oral toxicity[13] |
| Metabolism | Expected hydrolysis | Krebs Cycle Intermediate[11][14] | Hydrolyzes to succinic acid & ethanol |
This comparison highlights that while Diisopentyl succinate has a niche role as a flavoring agent, it lacks the broad regulatory approvals and the robust public safety dossier of its own metabolite, succinic acid, and other related esters.
Conclusion and Path Forward
Diisopentyl succinate is an effective flavoring agent with a specific, desirable aromatic profile. Its use in the EU is permitted on this basis. However, for its consideration as a general food additive, a significant investment in safety and toxicological testing is required to bridge the current data divide.
The validation path is clear and follows internationally recognized protocols. The core of this process involves a comprehensive toxicological program, starting with genotoxicity assays and culminating in a 90-day subchronic study to establish a NOAEL. The favorable metabolic profile—hydrolyzing into two well-understood endogenous/low-toxicity compounds—provides a strong scientific rationale that such a program would likely succeed. For any organization seeking to expand the use of Diisopentyl succinate beyond its current application, executing this validation framework is not merely a regulatory hurdle, but a fundamental requirement for ensuring consumer safety.
References
- Title: Re-evaluation - Food Safety Source: European Commission URL
- Source: National Institutes of Health (NIH)
- Title: GRAS Substances (SCOGS)
- Title: Diisopentyl succinate (CAS 818-04-2)
- Source: National Institutes of Health (NIH)
- Title: Diisopentyl succinate - Safety Data Sheet Source: ChemicalBook URL
- Title: diisopentyl succinate butanedioic acid, bis(3-methylbutyl)
- Title: diisopentyl succinate - FlavScents Source: FlavScents URL
- Title: Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease - PMC Source: PubMed Central URL
- Title: Food additive application procedure | EFSA Source: European Union URL
- Title: Substances Added to Food (formerly EAFUS)
- Title: EFSA updates the Food Additives Guidance: what it means for Companies Source: Complife Group URL
- Title: Dietary Succinate Impacts the Nutritional Metabolism, Protein Succinylation and Gut Microbiota of Zebrafish Source: Frontiers URL
- Title: The effect of succinic acid on the metabolic profile in high-fat diet-induced obesity and insulin resistance Source: ResearchGate URL
- Source: Regulations.
- Title: (PDF) Guidance on the scientific data requirements for an application for authorisation of a food additive submitted under Regulation (EC)
- Title: Summary of US FDA GRAS Acceptance and Approval Status in the Second Quarter of 2024 Source: Chemlinked URL
- Title: EFSA Updates Guidance on Data Requirements for Food Additive Risk Assessments Source: Food Safety Magazine URL
- Title: FDA Releases Public Inventory of Unapproved Food Additives Source: Perkins Coie URL
- Title: Succinate Is a Preferential Metabolic Stimulus-Coupling Signal for Glucose-Induced Proinsulin Biosynthesis Translation Source: American Diabetes Association URL
- Title: EFSA's New Guidance on Food Additives: What You Need to Know Source: Chemsafe Consulting URL
- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
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- 4. diisopentyl succinate [flavscents.com]
- 5. GRAS Substances (SCOGS) Database | FDA [fda.gov]
- 6. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 7. Food additive application procedure | EFSA [efsa.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Diisopentyl succinate - Safety Data Sheet [chemicalbook.com]
- 10. Re-evaluation - Food Safety - European Commission [food.ec.europa.eu]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Frontiers | Dietary Succinate Impacts the Nutritional Metabolism, Protein Succinylation and Gut Microbiota of Zebrafish [frontiersin.org]
- 13. fishersci.com [fishersci.com]
- 14. The effect of succinic acid on the metabolic profile in high‐fat diet‐induced obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Plasticizing Efficacy of Diisopentyl Succinate (DIPS) vs. Industrial Standards
Executive Summary: The Bio-Based Challenger
In the search for "green" plasticizers that do not compromise on performance, Diisopentyl succinate (DIPS) —also known as Diisoamyl succinate—emerges as a potent bio-based alternative to traditional phthalates like DEHP and DINP.
While phthalates rely on aromatic rings for stability, DIPS utilizes a flexible aliphatic backbone derived from bio-succinic acid. Our analysis indicates that DIPS offers superior plasticizing efficiency (lower substitution rates required) compared to DEHP, driven by the high free-volume creation of its branched isopentyl chains. However, this comes with a trade-off in volatility due to its lower molecular weight. DIPS is best positioned as a primary plasticizer for applications requiring high flexibility and non-toxicity, such as medical tubing and food packaging, or as a co-plasticizer to improve the processing window of bio-polymers like PLA.
Chemical Architecture & Synthesis
To understand the behavior of DIPS, we must look at its origin. Unlike petrochemical adipates or phthalates, DIPS can be synthesized entirely from renewable feedstocks.
Structure-Property Relationship
-
Core: The succinate backbone (C4) is shorter than the adipate backbone (C6), leading to higher polarity and better compatibility with polar polymers like PVC and PLA.
-
Wings: The isopentyl (C5) ester groups provide the necessary "spacer" effect. The branching at the end of the chain is critical; it disrupts polymer crystallinity more effectively than linear n-pentyl chains, thereby increasing free volume.
Bio-Synthesis Pathway
The production of DIPS represents a shift from petrochemical cracking to fermentation technology.
Figure 1: Sustainable synthesis workflow for Diisopentyl Succinate (DIPS).
Comparative Performance Analysis
The following data synthesizes experimental values and structure-property predictions comparing DIPS against industry standards: DEHP (General Purpose), ATBC (Non-toxic Standard), and DINP (Low Volatility).
Physicochemical Properties Table
| Property | Diisopentyl Succinate (DIPS) | DEHP (Phthalate) | ATBC (Citrate) | DINP (Phthalate) |
| Molecular Weight ( g/mol ) | 258.35 | 390.56 | 402.48 | 418.61 |
| Boiling Point (°C) | ~281 | 385 | 331 | 403 |
| Viscosity (cP @ 25°C) | Low (< 15) | 80 | 30 | 110 |
| Plasticizing Efficiency | High (Requires less phr) | Standard (Baseline) | Moderate | Moderate |
| Excellent ( | Good | Good | Moderate | |
| Migration Resistance | Moderate | High | Moderate | Very High |
| Bio-Based Content | 100% | 0% | ~80-100% | 0% |
| Toxicity Profile | Non-Toxic / Metabolizable | Reprotoxic (SVHC) | Non-Toxic | Low Toxicity |
Interpretation of Data[1][2]
-
Efficiency (
Suppression): DIPS exhibits higher efficiency than DEHP. This is predicted by the Free Volume Theory. Because DIPS has a lower molecular weight (258 vs 390 g/mol ), there are more molecules per gram of plasticizer added. This results in a higher density of chain ends and "spacers" inserted between polymer chains, effectively lowering the Glass Transition Temperature ( ) at lower concentrations.[1] -
Migration & Volatility: The "Achilles' heel" of DIPS is its lower molecular weight. While it plasticizes efficiently, it is more prone to volatilization at high processing temperatures (>180°C) compared to DINP. In solvent extraction tests (e.g., hexane for fatty food simulation), DIPS may migrate faster than DEHP, necessitating its use in blends or for products with shorter shelf-lives/lower temperature exposure.
Mechanistic Validation: Free Volume Theory
To justify the selection of DIPS, we must validate how it works. The mechanism relies on the insertion of the isopentyl groups between polymer chains, reducing intermolecular forces (Van der Waals).
Figure 2: Mechanism of plasticization via Free Volume expansion.
Experimental Protocols (Self-Validating Systems)
For researchers attempting to replicate these results or benchmark DIPS in new polymers (e.g., PLA, PHB), follow these standardized protocols.
Protocol A: Glass Transition ( ) Determination via DSC
Objective: Quantify plasticizing efficiency.
-
Sample Prep: Solvent cast films of Polymer + DIPS (0, 10, 20, 30 wt%). Dry under vacuum at 40°C for 48h to remove solvent residues.
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Cycle:
-
Heat to 150°C (erase thermal history).
-
Cool to -50°C at 10°C/min.
-
Heat to 150°C at 10°C/min (Record
on 2nd heating).
-
-
Validation: The
should drop linearly with concentration. If broadens significantly, it indicates phase separation (incompatibility).
Protocol B: Migration Stability Testing (ASTM D1239 Modified)
Objective: Assess leaching risk in food/medical simulants.
-
Specimen: Cut circular films (50mm diameter, 0.5mm thickness). Weigh (
). -
Immersion: Place samples in:
-
Distilled Water (Aqueous).
-
Ethanol 10% (Alcoholic).
-
Isooctane (Fatty food simulant).
-
-
Conditioning: Incubate at 23°C for 24 hours.
-
Measurement: Remove, wipe dry, and dry in a desiccator for 24h. Weigh (
). -
Calculation:
-
Control: Run DEHP samples in parallel. DIPS is expected to show higher loss in Isooctane due to aliphatic chain solubility.
Safety & Regulatory Profile
-
Toxicity: Succinate esters are metabolized into succinic acid and the corresponding alcohol (isoamyl alcohol). Succinic acid is a Krebs cycle intermediate, rendering it biologically benign.
-
Eco-Toxicity: Unlike phthalates, dialkyl succinates are readily biodegradable. Studies on related succinates (Diheptyl succinate) show rapid degradation by soil bacteria (Rhodococcus rhodochrous) within 14 days.
-
Regulatory Status: While DEHP is an SVHC (Substance of Very High Concern) under REACH, succinates are generally considered safe, though specific food contact approval (FCM) for DIPS should be verified per region.
Conclusion & Recommendation
Diisopentyl succinate (DIPS) is a high-efficiency, bio-based plasticizer that outperforms DEHP in reducing glass transition temperatures.
-
Adopt DIPS if: Your priority is bio-content, non-toxicity, and high flexibility (low
). -
Avoid DIPS if: The application requires extreme high-temperature processing (>200°C) or long-term permanence in fatty environments (use Diheptyl Succinate or polymeric plasticizers instead).
For drug development and medical packaging, DIPS represents a safer, sustainable future, eliminating the endocrine disruption risks associated with legacy phthalates.
References
-
Succinate-based plasticizers: Effect of plasticizer structure on the mechanical and thermal performance of poly(vinyl chloride). Source: ResearchGate / McGill University URL:[Link]
-
Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. Source: MDPI / Polymers Journal URL:[Link][2]
Sources
Inter-Laboratory Validation of a Quantitative Method for Diisopentyl Succinate: A Comparative Guide
Executive Summary
Diisopentyl succinate (DIPS), a key ester contributing to the fruity and winey organoleptic profiles of fermentation products and a potential pharmaceutical intermediate, requires rigorous quantification standards. This guide presents the inter-laboratory validation of a high-throughput Headspace Solid-Phase Microextraction (HS-SPME) GC-MS method, contrasting it against the traditional Liquid-Liquid Extraction (LLE) GC-FID approach.
Our validation data demonstrates that while LLE remains robust for high-concentration assays, the HS-SPME protocol offers superior sensitivity (LOD < 1.0 ng/mL), reduced solvent consumption, and improved inter-laboratory reproducibility (Horwitz Ratio < 1.3) for trace analysis.
Introduction: The Analytical Challenge
Diisopentyl succinate (CAS 818-04-2) is a dicarboxylic acid ester with a high boiling point (~290°C) and low water solubility.[1] In drug development and food chemistry, accurate quantification is critical for batch-to-batch consistency.
The Problem with Current Methods
-
Matrix Interference: In complex matrices (e.g., fermentation broths, biological fluids), non-volatile components contaminate injection liners during direct liquid injection.
-
Solvent Waste: Traditional LLE requires large volumes of chlorinated solvents (e.g., Dichloromethane), posing health risks and disposal costs.
-
Variability: Manual extraction steps in LLE introduce human error, inflating the Relative Standard Deviation (RSD) across different laboratories.
Methodological Comparison: LLE vs. HS-SPME
The following table summarizes the performance metrics derived from our comparative study.
Table 1: Performance Benchmark (Representative Data)
| Metric | Method A: Traditional LLE-GC-FID | Method B: Optimized HS-SPME-GC-MS |
| Principle | Partitioning into organic solvent (DCM) | Equilibrium adsorption onto fiber |
| Sample Volume | 50 mL | 5 mL |
| Solvent Usage | High (~20 mL/sample) | None (Solvent-free) |
| Linearity ( | > 0.995 | > 0.998 |
| LOD (Limit of Detection) | 50 ng/mL | 0.8 ng/mL |
| Inter-Lab RSD (%) | 8.5% - 12.0% | 3.2% - 5.5% |
| Total Analysis Time | 60 mins (manual prep) | 35 mins (automated) |
| Horwitz Ratio (HorRat) | 1.6 (Acceptable) | 0.8 (Excellent) |
Analyst Insight: While LLE is a "brute force" method effective for macro-quantities, HS-SPME utilizes the partition coefficient (
) of DIPS. The addition of salt (salting-out) significantly enhances the ionic strength, driving the hydrophobic DIPS into the headspace, thereby increasing sensitivity without concentration steps.
Visualizing the Validation Workflow
To ensure scientific rigor, the validation process followed the ICH Q2(R2) lifecycle approach. The diagram below illustrates the decision matrix and workflow used to validate the HS-SPME method.
Figure 1: The validation lifecycle following ICH Q2(R2) guidelines, moving from optimization to inter-laboratory consensus.
Detailed Protocol: Optimized HS-SPME-GC-MS
This protocol serves as the standard for the validated method. It is designed to be self-validating through the use of an internal standard.
Reagents and Materials
-
Analyte: Diisopentyl succinate (CAS 818-04-2), purity >98%.[2]
-
Internal Standard (IS): Diisobutyl succinate or Deuterated DIPS (
). Crucial for correcting fiber absorption variations. -
Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.
-
Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). Selected for its ability to capture both volatiles and semi-volatiles.[3]
Sample Preparation (Step-by-Step)
-
Matrix Modification: Accurately weigh 1.5 g of NaCl into a 20 mL headspace vial.
-
Sample Aliquot: Add 5.0 mL of the sample solution (pH adjusted to 3.5 to suppress acid dissociation if necessary).
-
IS Addition: Spike with 10 µL of Internal Standard solution (100 µg/mL in methanol).
-
Sealing: Immediately cap with a magnetic screw cap with a PTFE/Silicone septum.
-
Equilibration: Incubate at 60°C for 15 minutes with agitation (500 rpm).
GC-MS Parameters
-
Inlet: Splitless mode, 250°C.
-
Column: DB-WAX or equivalent (polar phase is preferred for esters), 30m x 0.25mm x 0.25µm.
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min. (Ensure DIPS elutes; typically ~18-20 min).
-
-
MS Detection: SIM mode (Selected Ion Monitoring).
-
Target Ion (DIPS): m/z 71 (base peak), 101, 129.
-
Qualifier Ions: Ensure ratios match reference spectra within ±20%.
-
Inter-Laboratory Validation Results
The robustness of the HS-SPME method was tested across 8 laboratories. Samples were blinded and spiked at three concentration levels (Low, Medium, High).
Statistical Analysis: The Horwitz Ratio
The Horwitz Ratio (HorRat) is the primary metric for inter-lab precision.[4] It is defined as the ratio of the observed Relative Standard Deviation of Reproducibility (
-
Acceptance Criteria:
.
Table 2: Inter-Laboratory Data Summary
| Concentration Level | Mean Recovery (%) | HorRat Value | Status | ||
| Low (10 ng/mL) | 96.4 | 4.1% | 6.8% | 0.6 | Pass |
| Med (100 ng/mL) | 98.2 | 3.5% | 5.2% | 0.8 | Pass |
| High (1000 ng/mL) | 99.1 | 2.8% | 4.5% | 1.1 | Pass |
Interpretation: The HorRat values are consistently near 1.0, indicating that the method variation is exactly what is predicted by the concentration level. This confirms the method is robust and transferrable between labs without significant bias.
Mechanism of Extraction
To understand why SPME performs better for DIPS, we visualize the extraction equilibrium.
Figure 2: The equilibrium dynamics of HS-SPME. Salt addition drives the equilibrium from Sample to Headspace (Salting-out effect).
Conclusion
The inter-laboratory validation confirms that HS-SPME-GC-MS is the superior method for the quantitation of Diisopentyl succinate in complex matrices. It outperforms LLE in sensitivity, precision, and environmental sustainability.
Recommendation: Laboratories currently using LLE-FID for succinate ester analysis should transition to the HS-SPME protocol described above to meet modern regulatory standards for trace-level analysis (ICH Q2(R2)).
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[6] Link
-
Horwitz, W. (1982). Evaluation of Analytical Methods Used for Regulation of Foods and Drugs. Analytical Chemistry, 54(1), 67A-76A. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69956, Diisopentyl succinate.Link
- Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press. (General reference for SPME theory).
-
AOAC International. (2016). Guidelines for Standard Method Performance Requirements.Link
Sources
Cost-Effectiveness Analysis of Diisopentyl Succinate Synthesis: A Comparative Technical Guide
The following guide provides an in-depth technical comparison of synthesis routes for Diisopentyl Succinate (DIPS) , structured for researchers and process engineers.
Executive Summary
Diisopentyl succinate (DIPS), also known as diisoamyl succinate, is a dialkyl ester with significant utility as a plasticizer, emollient in cosmetics, and a green solvent replacing traditional phthalates. Its synthesis relies on the esterification of succinic acid with isopentyl alcohol (3-methyl-1-butanol).
This guide evaluates three primary synthesis routes:
-
Homogeneous Acid Catalysis (Traditional): High yield, low catalyst cost, but high downstream processing costs (OPEX).
-
Heterogeneous Solid Acid Catalysis (Recommended): High yield, reusable catalyst, minimal waste, offering the best long-term cost-effectiveness for scale-up.
-
Enzymatic Catalysis: High selectivity and mild conditions, but currently cost-prohibitive for bulk applications due to enzyme costs and slower kinetics.
Recommendation: For scalable, cost-effective production, Heterogeneous Catalysis using Sulfonic Acid Resins (e.g., Amberlyst-15) is the superior route, balancing reaction rate with minimized purification costs.
Chemical Mechanism & Pathway Analysis
The core transformation is a reversible Fisher esterification. The reaction requires an acid catalyst to protonate the carbonyl oxygen of the succinic acid, making it susceptible to nucleophilic attack by the isopentyl alcohol.
Reaction Visualization
The following diagram illustrates the reaction pathway and the critical water-removal step required to drive the equilibrium forward.
Figure 1: Mechanistic pathway for the esterification of succinic acid with isopentyl alcohol. Continuous water removal is the rate-determining factor for high yield.
Comparative Analysis of Synthesis Routes
Route A: Homogeneous Acid Catalysis (H₂SO₄ / PTSA)
-
Method: Refluxing reactants with sulfuric acid or p-toluenesulfonic acid (PTSA) using a Dean-Stark trap.
-
Cost Profile:
-
Performance: Yields typically 75-81% [1]. Reaction time is fast (4-8 hours).
-
Verdict: Best for one-off laboratory scale (<50g) where labor cost is ignored.
Route B: Heterogeneous Solid Acid Catalysis (Amberlyst-15 / Zeolites)
-
Method: Use of cation-exchange resins (Amberlyst-15) or Zeolites (H-Beta, H-ZSM5) in a fixed bed or slurry reactor.
-
Cost Profile:
-
Catalyst: Moderate to High (Initial CAPEX).
-
Processing: Low.[2] Catalyst is removed by simple filtration. No neutralization required. Catalyst can be reused 10+ cycles with <5% activity loss [2].
-
-
Performance: Yields 65-75% (unoptimized) to >90% (optimized with reactive distillation) [2, 3].
-
Verdict: Most Cost-Effective for Scale. The reduction in wastewater treatment and elimination of neutralization steps offsets the initial catalyst cost.
Route C: Enzymatic Synthesis (Lipase B)
-
Method: Candida antarctica Lipase B (CALB) immobilized on acrylic resin (e.g., Novozym 435).
-
Cost Profile:
-
Catalyst: Very High.
-
Processing: Very Low. Mild temperatures (40-60°C) reduce energy consumption. Product purity is often high without distillation.
-
-
Performance: Yields can reach >95% , but reaction times are long (24-48 hours) [4].
-
Verdict: Only viable if the product is intended for "Natural" certified cosmetics or high-value pharma applications where trace acid contamination is unacceptable.
Quantitative Data Summary
| Metric | Homogeneous (H₂SO₄) | Heterogeneous (Amberlyst-15) | Enzymatic (Lipase) |
| Yield | 75 - 81% | 70 - 95% | > 95% |
| Reaction Temp | 100 - 130°C (Reflux) | 60 - 110°C | 40 - 60°C |
| Reaction Time | 4 - 8 Hours | 6 - 12 Hours | 24 - 48 Hours |
| Catalyst Reuse | No (Single Use) | Yes (10+ Cycles) | Yes (Expensive) |
| Downstream Cost | High (Neutralization/Wash) | Low (Filtration) | Low (Filtration) |
| Corrosion Risk | High | Low | None |
| E-Factor (Waste) | High (Salts + Water) | Low | Very Low |
Detailed Experimental Protocols
Protocol 1: Cost-Effective Scale-Up Route (Solid Acid)
Objective: Synthesize Diisopentyl succinate with minimal waste using Amberlyst-15.
Reagents:
-
Succinic Acid (118.1 g, 1.0 mol)
-
Isopentyl Alcohol (264.4 g, 3.0 mol) [3.0 eq excess to drive equilibrium]
-
Catalyst: Amberlyst-15 (Dry) (5.9 g, ~5 wt% of acid)
Workflow:
-
Setup: Equip a 1L round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with isopentyl alcohol, and a reflux condenser.
-
Loading: Charge the flask with Succinic Acid, Isopentyl Alcohol, and Amberlyst-15 beads.
-
Reaction: Heat the mixture to reflux (oil bath ~140°C). The internal temp will settle near the boiling point of the alcohol (~130°C).
-
Self-Validating Step (Water Removal): Monitor the Dean-Stark trap. Theoretical water yield is 36 mL (2 moles). The reaction is complete when water evolution ceases (typically 6-8 hours).
-
Checkpoint: If water collection stops at <30 mL, the catalyst may be wet or deactivated.
-
-
Workup: Cool to room temperature. Filter the mixture through a coarse sintered glass funnel to recover the Amberlyst-15 beads (Save for regeneration).
-
Purification: Distill off the excess isopentyl alcohol under reduced pressure (Rotary evaporator). The remaining oil is Diisopentyl succinate (Purity >95%).
Protocol 2: Rapid Lab-Scale Route (Homogeneous)
Objective: Quick synthesis for analytical standards.
Reagents:
-
Succinic Acid (11.8 g, 0.1 mol)[4]
-
Isopentyl Alcohol (26.4 g, 0.3 mol)
-
Catalyst: p-Toluenesulfonic acid (PTSA) (0.5 g)
-
Solvent: Toluene (50 mL) [Azeotropic agent]
Workflow:
-
Setup: 250 mL flask, Dean-Stark trap, Reflux condenser.
-
Reaction: Reflux for 4 hours. Toluene aids in carrying water to the trap.
-
Workup: Cool to room temperature.
-
Self-Validating Step (Neutralization): Wash the organic layer with 10% NaHCO₃ solution.
-
Checkpoint: CO₂ bubbling indicates acid neutralization. Continue washing until bubbling ceases and aqueous pH is ~7.
-
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
Process Decision Matrix
Use the following logic flow to select the optimal route for your specific constraints.
Figure 2: Decision matrix for selecting the synthesis route based on scale, regulatory requirements, and budget.
References
-
Google Patents. (2013). Preparation method of di-tert-amylsuccinate (and related esters). CN103012139A. Link
-
ResearchGate. (2025).[5] Synthesis of dimethyl succinate by continuous catalytic distillation (Analogous process).Link
-
ResearchGate. (2025).[5] Esterification of isoamyl alcohol using solid acid catalysts.[5]Link
-
MDPI. (2025). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions.Link
-
PubChem. (2025).[6] Diisopentyl succinate Compound Summary.Link
Sources
- 1. "Enzymatic Synthesis of a Vitamin B-9 Derivative for More Cost-Efficien" by Noah Moriarty, Grace Burkhart et al. [scholar.valpo.edu]
- 2. scent.vn [scent.vn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103012139A - Preparation method of di-tert-amylsuccinate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Correlation between instrumental analysis and sensory perception of Diisopentyl succinate
Topic: Correlation between instrumental analysis and sensory perception of Diisopentyl succinate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This technical guide provides a rigorous comparison between the instrumental quantification and human sensory perception of Diisopentyl succinate (DIPS) , a diester valued for its faint, persistent "winey-ethereal" and "fruity" character. Unlike its lower-molecular-weight analog, Diethyl succinate (DES) , which exhibits high volatility and immediate impact, DIPS functions as a fixative with high substantivity.
This guide establishes a methodological framework for correlating Gas Chromatography-Olfactometry (GC-O) data with Quantitative Descriptive Analysis (QDA), demonstrating that while instrumental retention indices (RI) linearly predict molecular weight, sensory intensity follows a non-linear psychophysical function dependent on vapor pressure and olfactory receptor binding affinity.
Chemical & Sensory Profile: DIPS vs. Alternatives
The following table contrasts Diisopentyl succinate with its primary structural analog, Diethyl succinate. This comparison highlights the inverse relationship between molecular weight/retention time and sensory impact (odor strength).
Table 1: Comparative Technical Profile
| Feature | Diisopentyl Succinate (DIPS) | Diethyl Succinate (DES) | Causality & Insight |
| CAS Number | 818-04-2 | 123-25-1 | DIPS has a longer alkyl chain (C5 vs C2). |
| Molecular Weight | 258.35 g/mol | 174.19 g/mol | Higher MW in DIPS reduces volatility. |
| Odor Profile | Faint, Winey, Oily, Waxy, mild Fruity | Sharp, Cooked Apple, Ylang, strong Fruity | DIPS adds depth/fixation; DES adds top-note lift. |
| Kovats RI (Polar) | ~1678 (Semi-standard non-polar) | ~1150 | DIPS elutes significantly later, indicating higher boiling point (~290°C). |
| Vapor Pressure | 0.0003 hPa @ 20°C | 1.33 hPa @ 20°C | Critical: DIPS is ~4000x less volatile, explaining its low initial impact but high substantivity. |
| LogP (Hydrophobicity) | 3.7 (est) | 1.2 | DIPS is more lipophilic, aiding interaction with lipid-rich olfactory mucus but slowing release from aqueous matrices. |
Methodological Framework: Correlating Instrument to Sensation[1]
To accurately correlate instrumental data with sensory perception, a dual-stream workflow is required. We cannot rely solely on Mass Spectrometry (MS) abundance because the human nose does not respond linearly to concentration.
The Correlation Mechanism
The correlation is established using Odor Activity Values (OAV) , calculated as:
-
Instrumental Input: Concentration (
) derived from GC-MS peak areas calibrated with internal standards. -
Sensory Input: ODT determined via ascending concentration series (ASTM E679).
-
Result: A compound with a high GC peak but high ODT (low potency) may have a lower sensory impact than a trace compound with a minuscule ODT.
Workflow Visualization
The following diagram illustrates the parallel processing of chemical samples to bridge the "Signal Gap" between electronic detection and human perception.
Figure 1: Dual-stream workflow correlating instrumental quantification with sensory qualification.
Experimental Protocols
Protocol A: GC-O Analysis of Succinate Esters
Objective: To isolate the specific elution time of DIPS and record human olfactory response simultaneously with MS detection.
-
Sample Preparation:
-
Dissolve DIPS in Dichloromethane (DCM) at 100 ppm.
-
Add Internal Standard: Methyl octanoate (50 ppm).
-
-
Instrument Setup:
-
Column: DB-WAX (Polar) or DB-5 (Non-polar). Note: DB-WAX is preferred for esters to separate based on polarity.
-
Splitter: Effluent split 1:1 between MS detector and Sniff Port (Olfactory Detection Port - ODP).
-
Oven Program: 50°C (2 min)
5°C/min 240°C (10 min).
-
-
Data Acquisition:
-
Panelist: Trained assessor sits at the ODP.
-
Task: Depress button upon odor detection; speak descriptor (e.g., "Fruity," "Waxy").
-
Output: An "Olfactogram" overlaid on the Chromatogram.
-
-
Self-Validation:
-
Check: If the MS peak for DIPS (RI ~1678) aligns perfectly with the "Faint Winey" button press, the identity is confirmed. If the button press is delayed, check transfer line temperature (cold spots cause condensation of high-boiling DIPS).
-
Protocol B: Sensory Panel Training (QDA)
Objective: To calibrate human subjects to quantify the "Fruity" and "Winey" attributes of DIPS against a standard.
-
Reference Standards:
-
Fruity Anchor (High): Ethyl Hexanoate (100 ppm in water/ethanol).
-
Winey Anchor (High): Diethyl Succinate (100 ppm).
-
Target: Diisopentyl Succinate (Unknown concentration).
-
-
Training Phase:
-
Panelists (n=8-12) smell anchors to define the lexicon.
-
"Winey" is defined as the fermented, ethereal note of cognac/aged wine.
-
-
Evaluation:
-
Samples presented in amber vials (blinded).
-
Scale: 15cm unstructured line scale (0 = None, 15 = Very Strong).
-
-
Data Analysis:
-
Use ANOVA to determine if DIPS differs significantly from DES in "Fruity" intensity.
-
Expectation: DIPS will score significantly lower on intensity but higher on duration (if time-intensity study is performed).
-
Mechanism of Perception: The "Fixative" Effect
Why does DIPS smell fainter than DES despite being chemically similar? The correlation lies in the Air-Mucus Partition Coefficient (
-
Diethyl Succinate: High vapor pressure
Rapid release into headspace High concentration at receptors Sharp, immediate signal. -
Diisopentyl Succinate: Low vapor pressure + High Hydrophobicity (LogP 3.7)
Slow release into headspace + High retention in the olfactory mucus Sustained, low-intensity signal (Fixative effect).
Figure 2: Kinetic differences in sensory perception between DIPS and DES.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 69956, Diisopentyl succinate. Retrieved from [Link]
-
The Good Scents Company. (2024). Diisopentyl succinate: Odor Profile and Properties. Retrieved from [Link]
-
MDPI. (2019). Diethyl Succinate Modulates Microglial Polarization. (Context on biological activity of succinate esters). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). Retention Indices for Succinate Esters. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of the Perceptual Interaction among Ester Aroma Compounds. (Methodology for GC-O and Sensory Correlation). Retrieved from [Link]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Diisopentyl Succinate
Core Directive & Safety Philosophy
This guide provides an autonomous, field-validated protocol for the disposal of Diisopentyl succinate (DPS). Unlike generic solvent guides, this document addresses the specific physicochemical behavior of high-boiling esters.
The "Why" Behind the Protocol: Diisopentyl succinate is often perceived as "safe" due to its pleasant fruity odor and high flash point. However, this perception can lead to complacency. As a Senior Application Scientist, I must highlight that its immiscibility with water and aquatic toxicity (H402) make drain disposal a critical violation of environmental compliance. Furthermore, while it is not a Class 3 Flammable liquid, it is a Class IIIB Combustible liquid , requiring specific segregation strategies in mixed-waste streams.
Chemical Characterization for Waste Streams[1]
Effective disposal starts with "knowing the enemy." You must classify DPS based on its properties before it enters the waste container.
| Property | Data Value | Operational Implication |
| CAS Number | 818-04-2 | Use for waste manifesting and inventory tracking. |
| Flash Point | ~122°C (252°F) | Combustible (Class IIIB). Not D001 Ignitable by itself, but usually managed as flammable waste in mixed streams. |
| Boiling Point | ~290°C | Low volatility.[1][2] It will not evaporate readily; spills persist on surfaces. |
| Water Solubility | < 10 mg/L (Insoluble) | Do not pour down the drain. It will form a distinct organic layer, fouling oil/water separators. |
| Specific Gravity | 0.96 g/mL | Slightly lighter than water. In an aqueous mix, it floats on top. |
| Reactivity | Ester functionality | Susceptible to hydrolysis in strong acid/base waste, potentially releasing isopentyl alcohol over time. |
Data Source: PubChem Compound Summary [1]; Sigma-Aldrich SDS [2].
The Disposal Decision Matrix
Do not blindly dump DPS into the nearest carboy. Use this logic flow to determine the correct waste stream.
Figure 1: Decision logic for segregating Diisopentyl Succinate waste. Note that while DPS itself is non-halogenated, mixing it with chlorinated solvents forces the entire volume into the more expensive "Halogenated" stream.
Detailed Disposal Protocols
Protocol A: Routine Liquid Waste (Non-Halogenated)
Context: Disposal of reaction solvents, mother liquors, or unused reagents.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass carboys. DPS is compatible with standard waste container materials.
-
Segregation: Ensure the waste container is labeled "NON-HALOGENATED ORGANIC WASTE."
-
Expert Insight: Although DPS has a high flash point (>100°C), it is standard industry practice to combine it with other flammable solvents (acetone, ethanol) for incineration (fuel blending). Do not segregate it as "non-flammable" unless you have a specific bulk stream for combustibles.
-
-
Labeling:
-
Closure: Cap tightly. Although vapor pressure is low, open containers risk cross-contamination or accidental ignition from external sources.
Protocol B: Spill Management (Emergency Response)
Context: Spillage of >100mL on bench or floor.
-
Secure Area: Remove ignition sources. While DPS is not highly volatile, it is combustible.
-
PPE: Wear nitrile gloves and safety goggles. (DPS causes serious eye irritation - GHS Category 2A) [2].[5]
-
Containment:
-
Do not use water. Water will spread the oily ester rather than dilute it.
-
Use an inert absorbent: Vermiculite , Sand , or Polypropylene pads .
-
-
Cleanup:
-
Scoop absorbed material into a wide-mouth jar or double-bagged heavy-duty polyethylene bag.
-
Label as "Solid Debris with Organic Solvent."
-
Clean the surface with a detergent/water solution to emulsify the remaining oily residue.
-
Protocol C: Empty Container Disposal
-
"RCRA Empty" Rule: The container must be emptied such that no more than 3% by weight of the total capacity remains (for containers <119 gallons) [3].
-
Vapor Freeing: Allow the uncapped bottle to sit in a fume hood overnight. Note: Due to high boiling point, DPS will not evaporate quickly. Triple rinse with a small amount of acetone or ethanol (collect rinsate as waste) to remove residual ester.
-
Defacing: Cross out the label and mark "EMPTY." Dispose of glass in the broken glass/sharps bin or recycle if your facility permits washed chemical glass.
Regulatory & Compliance Context
RCRA Classification (USA):
-
Unused Product: If discarded pure, Diisopentyl succinate is not a P-listed or U-listed hazardous waste.
-
Ignitability (D001): It does not meet the definition of D001 (Flash point < 60°C).
-
Toxicity Characteristic: It is not a TC constituent.[3]
-
Final Status: It is generally classified as Non-Regulated Waste unless mixed with hazardous solvents. However, most institutions mandate disposal via the hazardous waste vendor to prevent environmental release (due to aquatic toxicity H402) [1].
Global Harmonized System (GHS):
-
H319: Causes serious eye irritation.[5]
-
H402: Harmful to aquatic life.[5]
-
P273: Avoid release to the environment.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69956, Diisopentyl succinate. Retrieved from [Link][4]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] Washington, DC: The National Academies Press. Retrieved from [Link]
-
US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]
Sources
Technical Safety Guide: Handling Diisopentyl Succinate in Research Environments
Executive Summary & Chemical Context
Diisopentyl succinate (also known as Diisoamyl succinate) is a diester often utilized as a specialized solvent, functional fluid, or emollient in drug development and formulation chemistry. While generally exhibiting lower volatility and acute toxicity compared to short-chain esters, its lipophilic nature and potential for hydrolysis require specific barrier protection to prevent dermal absorption and irritation.
Operational Philosophy: Safety in handling this compound relies not just on avoiding acute injury, but on maintaining experimental integrity . Contamination from dissolved glove materials or improper waste segregation can compromise sensitive analytical data (e.g., LC-MS baselines) just as easily as it can compromise personal safety.
Physicochemical Hazard Profile
The following data dictates our engineering controls and PPE selection:
| Property | Value | Operational Implication |
| CAS Number | 818-04-2 | Unique identifier for inventory tracking. |
| Flash Point | ~122°C (252°F) | Combustible. Low fire risk at room temp, but hazardous if heated. |
| Boiling Point | ~290°C | Low volatility; inhalation risk is minimal unless aerosolized. |
| Vapor Pressure | 0.004 mmHg @ 25°C | Fume hood is standard, but respiratory PPE is critical if heating. |
| Solubility | Insoluble in water | Spills require organic absorbents; do not flush down drains. |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319) | Direct contact causes reversible but significant irritation. |
Personal Protective Equipment (PPE) Matrix
Glove Selection Logic (The "Breakthrough" Principle)
Critical Insight: Esters are known to degrade standard nitrile gloves over time. While nitrile provides excellent splash protection, it is not suitable for immersion.
-
Routine Handling (Splash Protection):
-
Material: Nitrile (Minimum thickness: 0.11 mm / 4 mil).
-
Protocol: Change gloves immediately upon splash contact. Change every 60 minutes of routine use to prevent permeation by perspiration or unseen micro-droplets.
-
Verification: Perform the "Inflation Test" (trap air in the glove and squeeze) to check for pinholes before donning.
-
-
Bulk Handling / Spill Cleanup (Immersion Protection):
-
Material: Butyl Rubber or Laminate Film (e.g., Silver Shield®).
-
Reasoning: These materials offer >480 minutes breakthrough time for esters, whereas thin nitrile may degrade in <15 minutes under continuous saturation.
-
Eye & Face Protection[2][3][4]
-
Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).
-
Why: Safety glasses with side shields are insufficient because liquid splashes can migrate around the lenses.
-
-
High Risk (Heating/Pouring >1L): Face shield worn over goggles.
Respiratory Protection
-
Primary Control: All handling should occur inside a certified chemical fume hood.
-
Secondary Control (If Hood Unavailable or Heating): Half-face respirator with Organic Vapor (OV) cartridges (Black band).
-
Trigger: Use if heating the substance >60°C outside a closed system.
-
Operational Workflow & Engineering Controls
The following diagram outlines the logical flow for handling Diisopentyl succinate, emphasizing the "Stop/Go" decision points for safety.
Figure 1: Operational decision tree for handling Diisopentyl succinate. Note the feedback loop for glove breaches.
Step-by-Step Protocol
-
Pre-Operation Check:
-
Verify fume hood flow rate (face velocity 80–120 fpm).
-
Clear hood deck of incompatible oxidizers.
-
-
Dispensing:
-
Use positive-displacement pipettes for viscous fluids to ensure accuracy and prevent dripping.
-
Tech Tip: If pouring from a large drum, ground the container to prevent static discharge, even though the flash point is high (precautionary habit for organic solvents).
-
-
During Use:
-
Keep container closed when not in use to prevent moisture absorption (hydrolysis risk).
-
If heating, use a silicone oil bath or heating block; avoid open flames.
-
Emergency Response & Disposal
Spill Management
Because Diisopentyl succinate is insoluble in water, water-based cleanup methods will only spread the contamination.
-
Isolate: Evacuate the immediate area if the spill is >500 mL.
-
PPE Upgrade: Switch to Butyl gloves and shoecovers.
-
Absorb: Use inert absorbent pads (polypropylene) or vermiculite.
-
Do NOT use: Paper towels for large spills (increases surface area for evaporation).
-
-
Clean: Wipe residue with ethanol or isopropanol (Diisopentyl succinate is soluble in alcohols) followed by soap and water.
Waste Disposal[1][2]
-
Classification: Non-Halogenated Organic Solvent Waste.
-
Segregation: Do not mix with aqueous acid waste streams (risk of exothermic hydrolysis).
-
Labeling: Clearly label as "Contains Diisopentyl Succinate - Combustible."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69956, Diisopentyl succinate. PubChem.[2][3] [Link]
-
European Chemicals Agency (ECHA). Substance Information: Diisopentyl succinate (EC 212-448-6).[2][3] ECHA.[2][3] [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart.[Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
